molecular formula C41H44N2O13S2 B11927528 Tfax 594,SE

Tfax 594,SE

Cat. No.: B11927528
M. Wt: 836.9 g/mol
InChI Key: RTXRKZGZPCUFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tfax 594,SE is a useful research compound. Its molecular formula is C41H44N2O13S2 and its molecular weight is 836.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C41H44N2O13S2

Molecular Weight

836.9 g/mol

IUPAC Name

(2,5-dioxocyclopentyl) acetate;2-[6,7,7,19,19,20-hexamethyl-9,17-bis(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),4,8,10,13,15,17,20-octaen-13-yl]benzoate

InChI

InChI=1S/C34H36N2O9S2.C7H8O4/c1-33(2)15-19(17-46(39,40)41)23-11-25-29(13-27(23)35(33)5)45-30-14-28-24(20(18-47(42,43)44)16-34(3,4)36(28)6)12-26(30)31(25)21-9-7-8-10-22(21)32(37)38;1-4(8)11-7-5(9)2-3-6(7)10/h7-16,25,29H,17-18H2,1-6H3,(H2-,37,38,39,40,41,42,43,44);7H,2-3H2,1H3

InChI Key

RTXRKZGZPCUFTD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(=O)CCC1=O.CC1(C=C(C2=CC3C(C=C2N1C)OC4=CC5=[N+](C(C=C(C5=CC4=C3C6=CC=CC=C6C(=O)[O-])CS(=O)(=O)O)(C)C)C)CS(=O)(=O)O)C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: TFAX 594,SE - Mechanism of Action and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the mechanism of action and experimental application of TFAX 594,SE, an amine-reactive fluorescent dye. The content is intended for researchers, scientists, and drug development professionals engaged in bioconjugation and fluorescence-based assays. Due to the limited publicly available data for the specific this compound compound, this guide utilizes representative data from well-characterized succinimidyl ester dyes with similar spectral properties.

Core Mechanism of Action: Amine Labeling

This compound is an amine-reactive fluorescent probe. The "SE" designation indicates a succinimidyl ester functional group. The core mechanism of action is the covalent labeling of primary and secondary amines on biomolecules through a nucleophilic acyl substitution reaction.

The primary amino groups present on proteins (e.g., the N-terminus and the epsilon-amino group of lysine residues) act as nucleophiles, attacking the carbonyl carbon of the succinimidyl ester. This results in the formation of a stable amide bond, covalently attaching the fluorescent dye to the target molecule, and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is most efficient at a slightly alkaline pH (7.5-8.5), where the amino groups are deprotonated and thus more nucleophilic.

Mechanism_of_Action Protein Protein-NH₂ (Primary Amine) LabeledProtein Protein-NH-CO-TFAX 594 (Labeled Protein - Amide Bond) Protein->LabeledProtein + this compound (pH 7.5-8.5) TFAX594SE This compound (Succinimide Ester) TFAX594SE->LabeledProtein NHS N-hydroxysuccinimide (Byproduct) LabeledProtein->NHS

Figure 1: Chemical reaction of this compound with a primary amine on a protein.

Quantitative Data

The following table summarizes the typical photophysical properties and reaction parameters for succinimidyl ester dyes with spectral characteristics similar to a "594" dye. These values should be considered as representative.

ParameterRepresentative ValueDescription
Excitation Maximum (λex) ~594 nmThe wavelength at which the dye absorbs the most light.
Emission Maximum (λem) ~617 nmThe wavelength at which the dye emits the most fluorescence after excitation.
Molar Extinction Coefficient > 80,000 cm⁻¹M⁻¹A measure of how strongly the dye absorbs light at its excitation maximum.
Quantum Yield (Φ) > 0.6The efficiency of converting absorbed light into emitted fluorescence.
Optimal Reaction pH 7.5 - 8.5The pH range for efficient labeling of primary amines.
Reactive Group Succinimidyl Ester (SE)The functional group that reacts with primary and secondary amines.
Resulting Bond AmideThe stable covalent bond formed between the dye and the target molecule.

Experimental Protocols

The following provides a general protocol for labeling proteins with an amine-reactive dye like this compound. The exact parameters, such as the dye-to-protein ratio and incubation time, may need to be optimized for specific applications.

3.1. Materials

  • Protein of interest in an amine-free buffer (e.g., PBS or bicarbonate buffer, pH 7.5-8.5)

  • This compound dye, dissolved in anhydrous DMSO

  • Purification column (e.g., size-exclusion chromatography)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

3.2. Labeling Procedure

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).

  • Prepare the Dye Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • While vortexing the protein solution, add the reactive dye solution dropwise. The molar ratio of dye to protein typically ranges from 5:1 to 20:1.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Stop the Reaction (Optional): The reaction can be stopped by adding a quenching buffer to consume the unreacted dye.

  • Purification: Separate the labeled protein from the unreacted dye and reaction byproducts using a size-exclusion chromatography column.

Experimental_Workflow A Prepare Protein Solution (Amine-free buffer, pH 7.5-8.5) C Combine and React (1 hour, room temperature, dark) A->C B Prepare this compound Solution (Anhydrous DMSO) B->C D Purification (Size-Exclusion Chromatography) C->D E Characterization (Spectroscopy, Functional Assays) D->E F Labeled Protein Conjugate E->F

Figure 2: General experimental workflow for protein labeling with this compound.

3.3. Determination of Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically using the following formula:

DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye)

Where:

  • A_max is the absorbance of the conjugate at the dye's excitation maximum.

  • A_280 is the absorbance of the conjugate at 280 nm.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_dye is the molar extinction coefficient of the dye at its excitation maximum.

  • CF is the correction factor (A_280 of the dye / A_max of the dye).

TFAX 594, SE: A Technical Guide for Advanced Fluorescence Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

TFAX 594, SE is a bright and photostable amine-reactive fluorescent dye designed for the covalent labeling of proteins, antibodies, and other biomolecules. Its utility in a variety of fluorescence-based detection methods, including flow cytometry and microscopy, makes it a valuable tool in biological research and drug development. This guide provides a comprehensive overview of TFAX 594, SE, including its technical specifications, a detailed experimental protocol for conjugation, and visual representations of the labeling chemistry and workflow.

Core Technical Specifications

TFAX 594, SE is characterized by its strong fluorescence emission in the red region of the visible spectrum, which is advantageous for minimizing autofluorescence from biological samples. The succinimidyl ester (SE) reactive group readily forms a stable amide bond with primary amines on target molecules.

PropertyValue
Excitation Maximum (λex)~590 nm
Emission Maximum (λem)~617 - 660 nm[1][2]
Molar Extinction Coefficient (ε)92,000 cm⁻¹M⁻¹[1]
Quantum Yield (Φ)0.66
Reactive GroupSuccinimidyl Ester (SE) / NHS Ester
ReactivityPrimary Amines
Molecular Weight819.85 g/mol
Chemical FormulaC₃₉H₃₇N₃O₁₃S₂

Experimental Protocol: Protein Labeling with TFAX 594, SE

This protocol provides a general methodology for the conjugation of TFAX 594, SE to a typical IgG antibody. The molar ratio of dye to protein may need to be optimized for other proteins to achieve the desired degree of labeling.

Materials:

  • TFAX 594, SE

  • Protein or antibody to be labeled

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

    • Ensure the buffer is free of amine-containing substances like Tris or glycine, as they will compete with the labeling reaction. If necessary, dialyze the protein against the reaction buffer.

  • Dye Preparation:

    • Allow the vial of TFAX 594, SE to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. For example, dissolve 1 mg of TFAX 594, SE (MW ~820) in approximately 122 µL of DMSO.

  • Labeling Reaction:

    • While gently vortexing the protein solution, add the calculated volume of the dye stock solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is common for antibodies.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

    • Apply the reaction mixture to the top of the column.

    • Elute the labeled protein with PBS. The first colored fraction to elute will be the conjugated protein, while the free, unconjugated dye will elute later.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~590 nm (A₅₉₀).

    • Calculate the protein concentration and the DOL using the following equations:

      • Protein Concentration (M) = [A₂₈₀ - (A₅₉₀ × 0.56)] / ε_protein

      • Dye Concentration (M) = A₅₉₀ / ε_dye

      • DOL = Dye Concentration / Protein Concentration

    • Note: 0.56 is a correction factor for the absorbance of the dye at 280 nm. The molar extinction coefficient of the protein (ε_protein) at 280 nm must be known. For a typical IgG, ε_protein is ~203,000 cm⁻¹M⁻¹.

  • Storage:

    • Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C or -80°C.

Visualizing the Chemistry and Process

To better understand the labeling process, the following diagrams illustrate the chemical reaction and the experimental workflow.

G cluster_reactants Reactants cluster_products Products TFAX_594_SE TFAX 594-SE Succinimidyl Ester Labeled_Protein Labeled Protein Stable Amide Bond TFAX_594_SE->Labeled_Protein Covalent Bond Formation NHS N-hydroxysuccinimide Byproduct TFAX_594_SE->NHS Leaving Group Protein_Amine Protein Primary Amine (-NH₂) Protein_Amine->Labeled_Protein

TFAX 594, SE Labeling Reaction

G Start Start: Protein & Dye Prepare_Protein 1. Prepare Protein Solution (pH 8.3-8.5) Start->Prepare_Protein Prepare_Dye 2. Prepare Dye Stock (Anhydrous DMSO) Start->Prepare_Dye Incubate 3. Mix & Incubate (1 hr, RT, Dark) Prepare_Protein->Incubate Prepare_Dye->Incubate Purify 4. Purify Conjugate (Size-Exclusion Chromatography) Incubate->Purify Analyze 5. Analyze (Absorbance & DOL) Purify->Analyze Store 6. Store Conjugate (4°C or -20°C) Analyze->Store End End: Labeled Protein Store->End

Protein Labeling Workflow

Applications in Research and Development

TFAX 594, SE is a versatile tool for a range of applications that require fluorescent detection of biomolecules. Its brightness and photostability make it particularly well-suited for:

  • Flow Cytometry: Labeling of cell surface or intracellular proteins for immunophenotyping and cell sorting.

  • Fluorescence Microscopy: Visualization of proteins and other targets in fixed or live cells and tissues.

  • Super-Resolution Microscopy: Techniques such as dSTORM benefit from the dye's photophysical properties.

  • High-Content Screening: Automated imaging and analysis of cellular responses to drug candidates.

  • Immunoassays: Development of sensitive and robust fluorescence-based assays like ELISA and Western blotting.

References

An In-depth Technical Guide to TFAX 594,SE: Spectral Properties and Core Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

TFAX 594,SE is a red, amine-reactive fluorescent dye recognized for creating exceptionally bright and photostable conjugates with proteins and antibodies. Its robust chemical nature makes it insensitive to pH across a broad range (pH 4-10), ensuring consistent performance in diverse experimental conditions.[1][2] This guide provides a detailed overview of its spectral properties, core characteristics, and experimental protocols for its application in advanced biological imaging and detection.

Core Characteristics

This compound is a member of the amine-reactive class of fluorescent dyes, specifically utilizing a succinimidyl ester (SE) functional group. This group readily reacts with primary amines on biomolecules, such as the lysine residues on proteins, to form stable covalent bonds. The resulting conjugates are noted for their brightness, which can be several-fold greater than those labeled with traditional dyes like Texas Red.[1][3] The dye is suitable for a wide array of applications, including flow cytometry, fluorescence microscopy, and super-resolution microscopy techniques such as dSTORM.

Spectral Properties

The optical properties of this compound make it compatible with common laser lines, particularly the 561 nm and 594 nm lines. Its distinct spectral profile allows for effective multiplexing with other fluorophores in multi-color imaging experiments.

PropertyValueReference
Excitation Maximum (λex)~590 nm
Emission Maximum (λem)~617 nm
Extinction Coefficient (ε)92,000 M⁻¹cm⁻¹
Quantum Yield (Φ)0.66
Recommended Laser Lines561 nm, 594 nm
Emission ColorRed

Note: Some sources report a broader emission maximum of ~660 nm. However, the value of ~617 nm is also frequently cited and aligns with similar dyes in this class. Researchers should consult the specific batch data sheet for precise values.

Experimental Protocols & Methodologies

Protein Labeling with this compound

The following is a generalized protocol for conjugating this compound to a target protein, such as an antibody.

Materials:

  • This compound dye, dissolved in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).

  • Protein solution (2-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).

  • Purification column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

Methodology:

  • Reagent Preparation: Prepare the protein solution in the recommended reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the labeling reaction.

  • Dye Addition: While gently vortexing the protein solution, add a calculated amount of the this compound stock solution. The optimal molar ratio of dye to protein depends on the specific protein and desired degree of labeling and typically requires empirical determination.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the fluorescently labeled protein conjugate from unreacted, hydrolyzed dye using a size-exclusion chromatography column. The first colored band to elute is the conjugated protein.

  • Characterization (Optional but Recommended): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~590 nm (for the dye).

Visualizing Key Processes

Logical Relationship: Amine-Reactive Labeling

The core of this dye's utility is the reaction between its succinimidyl ester group and a primary amine on a target biomolecule, forming a stable amide bond.

cluster_reactants Reactants cluster_products Products TFAX_SE TFAX 594-Succinimidyl Ester (SE) Labeled_Protein TFAX 594-Protein Conjugate (Stable Amide Bond) TFAX_SE->Labeled_Protein Covalent Bonding NHS_Byproduct NHS Byproduct TFAX_SE->NHS_Byproduct Release Target_Protein Target Protein with Primary Amine (-NH2) Target_Protein->Labeled_Protein

Caption: Covalent labeling reaction of this compound with a protein.

Experimental Workflow: Protein Conjugation and Purification

This diagram outlines the standard procedure for labeling a protein with this compound and subsequently purifying the final conjugate.

A Prepare Protein in Amine-Free Buffer (pH 8.3) C Add Dye to Protein Solution (Vortex Gently) A->C B Dissolve this compound in anrhydrous DMSO B->C D Incubate 1-2 hours at Room Temperature (Protect from Light) C->D E Apply Reaction Mixture to Size-Exclusion Column D->E F Collect First Colored Fraction (Labeled Protein Conjugate) E->F G Characterize Conjugate (Absorbance Scan for DOL) F->G

Caption: Workflow for protein labeling with this compound.

References

An In-depth Technical Guide to TFAX 594, SE: A Bright and Photostable Amine-Reactive Red Fluorescent Dye

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of TFAX 594, SE (Succinimidyl Ester), a high-performance, amine-reactive red fluorescent dye. TFAX 594, SE is engineered for robust performance in a variety of fluorescence-based applications, offering exceptional brightness and photostability for sensitive detection and imaging.[1][2] It is particularly well-suited for labeling proteins and antibodies, yielding conjugates that are significantly brighter than those made with spectrally similar dyes like Texas Red®.[1][3]

Core Properties and Spectral Characteristics

TFAX 594, SE is a red fluorescent dye that is insensitive to pH over a wide range (pH 4-10), ensuring stable signal generation in diverse experimental conditions. Its succinimidyl ester reactive group readily couples with primary amines on biomolecules to form stable amide bonds. This dye is an excellent choice for applications demanding high sensitivity, including flow cytometry, 2-photon excitation microscopy, and super-resolution microscopy techniques such as dSTORM.

The key spectral and physical properties of TFAX 594, SE are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex) ~590 nm
Emission Maximum (λem) ~660 nm
Molar Extinction Coefficient (ε) 92,000 M⁻¹cm⁻¹
Quantum Yield (Φ) 0.66
Molecular Weight 819.85 g/mol
Reactive Group NHS ester
Reactivity Primary amines
Closest Laser Line 594 nm
Alternative For Alexa Fluor® 594, Texas Red®, Bodipy-TR

Experimental Protocols

For optimal performance and stability, it is recommended to prepare a concentrated stock solution of TFAX 594, SE in a high-quality anhydrous solvent such as dimethylsulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Materials:

  • TFAX 594, SE vial

  • Anhydrous DMSO or DMF

  • Microcentrifuge tubes

  • Pipettes

Protocol:

  • Allow the vial of TFAX 594, SE to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO or DMF to the vial to create a stock solution of a desired concentration (e.g., 10 mM).

  • Vortex the solution thoroughly to ensure the dye is completely dissolved.

  • For storage, aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. When stored under these conditions, the stock solution is typically stable for at least one month. For longer-term storage (up to 6 months), -80°C is recommended.

This protocol provides a general guideline for labeling proteins, such as antibodies, with TFAX 594, SE. The optimal dye-to-protein ratio may need to be determined empirically for each specific protein.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., phosphate-buffered saline, PBS)

  • TFAX 594, SE stock solution (e.g., 10 mM in DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Purification column (e.g., gel filtration or dialysis)

Protocol:

  • Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.

  • Calculate the required volume of the TFAX 594, SE stock solution to achieve the desired molar ratio of dye to protein. A molar ratio of 10:1 to 20:1 (dye:protein) is a common starting point.

  • Slowly add the calculated volume of the TFAX 594, SE stock solution to the protein solution while gently vortexing.

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • After the incubation period, purify the labeled protein from the unreacted dye using a suitable method such as gel filtration (e.g., a spin desalting column) or dialysis.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for labeling a protein with TFAX 594, SE and the subsequent purification of the conjugate.

ProteinLabelingWorkflow cluster_preparation Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_final_product Final Product Protein Protein Solution (Amine-free buffer) Reaction Incubate 1 hour (Room Temperature, Dark) Protein->Reaction Add Reaction Buffer (pH 8.3-9.0) DyeStock TFAX 594, SE Stock Solution (DMSO) DyeStock->Reaction Add Dye Purification Purify Conjugate (e.g., Gel Filtration) Reaction->Purification FinalProduct Labeled Protein (Ready for use) Purification->FinalProduct

Caption: Protein labeling workflow with TFAX 594, SE.

Applications

The bright and photostable nature of TFAX 594, SE makes it a versatile tool for a range of applications in life sciences research and drug development, including:

  • Flow Cytometry: The intense fluorescence of TFAX 594, SE allows for the clear identification and sorting of labeled cells.

  • Fluorescence Microscopy: Its photostability makes it suitable for long-term imaging experiments and advanced microscopy techniques.

  • Immunofluorescence: TFAX 594, SE-labeled antibodies provide specific and bright staining of cellular targets.

  • High-Content Screening: The robust performance of the dye is advantageous for automated imaging and analysis.

  • Super-Resolution Microscopy: Techniques like dSTORM can benefit from the specific properties of TFAX 594, SE to achieve nanoscale resolution.

Conclusion

TFAX 594, SE is a superior red fluorescent dye for the labeling of proteins, antibodies, and other amine-containing biomolecules. Its exceptional brightness, photostability, and pH insensitivity make it an ideal choice for a wide array of fluorescence-based assays and imaging techniques, providing researchers with a reliable tool for sensitive and quantitative detection.

References

An In-depth Technical Guide to TFAX 594, SE Succinimidyl Ester Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemistry, properties, and applications of TFAX 594, SE, a red fluorescent, amine-reactive dye. Detailed experimental protocols and data are presented to facilitate its effective use in bioconjugation for research and drug development.

Core Chemistry of TFAX 594, SE

TFAX 594, SE (Succinimidyl Ester) is a member of the succinimidyl ester family of fluorescent dyes. The core of its utility lies in the N-hydroxysuccinimide (NHS) ester functional group. This group is highly reactive towards primary amines, such as the ε-amino group of lysine residues found on the surface of proteins and antibodies.[1][2]

The reaction, known as acylation, proceeds readily under mild basic conditions (pH 7-9) and results in the formation of a stable, covalent amide bond between the dye and the target biomolecule.[3][4] This robust linkage is crucial for the creation of fluorescently labeled conjugates that can withstand various experimental conditions. One of the key advantages of NHS esters is their relative stability in aqueous solutions compared to other highly reactive compounds, allowing for controlled and efficient labeling.[5] However, it is important to note that NHS esters are susceptible to hydrolysis, a competing reaction that can reduce labeling efficiency. Therefore, careful control of pH and reaction time is essential for optimal conjugation.

Below is a diagram illustrating the reaction mechanism:

G Reaction of TFAX 594, SE with a Primary Amine tfax TFAX 594, SE (Succinimidyl Ester) conjugate TFAX 594-Protein Conjugate (Stable Amide Bond) tfax->conjugate + amine Primary Amine (e.g., on a Protein) amine->conjugate nhs N-hydroxysuccinimide (Byproduct)

Reaction of TFAX 594, SE with a Primary Amine

Properties of TFAX 594, SE

TFAX 594, SE is a bright and photostable red fluorescent dye. A significant advantage of this dye is its insensitivity to pH over a wide range (pH 4-10), ensuring consistent fluorescence in various biological buffers.

Spectral and Physicochemical Properties

The key spectral and physical characteristics of TFAX 594, SE are summarized in the table below.

PropertyValueReference
Excitation Maximum (λabs) ~590 nm
Emission Maximum (λem) ~617 nm
Molar Extinction Coefficient (ε) 92,000 M-1cm-1
Quantum Yield (Φ) 0.66
Molecular Weight (M.Wt) 819.85 g/mol
Formula C39H37N3O13S2
Reactive Group NHS ester
Reactivity Primary amines
Solubility Soluble in DMSO

Experimental Protocols

The following sections provide detailed methodologies for the conjugation of TFAX 594, SE to proteins and antibodies, followed by purification and characterization of the resulting conjugate.

Protein and Antibody Labeling with TFAX 594, SE

This protocol is a general guideline for labeling proteins and antibodies. Optimal conditions may vary depending on the specific biomolecule.

Materials:

  • Protein or antibody to be labeled (in an amine-free buffer like PBS)

  • TFAX 594, SE

  • Anhydrous dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5)

  • Purification column (e.g., Sephadex G-25) or spin desalting column

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein or antibody in the reaction buffer at a concentration of 2-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.

  • Prepare the TFAX 594, SE Stock Solution:

    • Allow the vial of TFAX 594, SE to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of TFAX 594, SE in anhydrous DMSO. This should be done immediately before use as NHS esters are moisture-sensitive.

  • Perform the Conjugation Reaction:

    • Slowly add the calculated amount of TFAX 594, SE stock solution to the protein solution while gently stirring or vortexing. A common starting molar ratio of dye to protein is 10:1 to 20:1.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Quench the Reaction:

    • Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted TFAX 594, SE.

    • Incubate for an additional 30 minutes at room temperature.

Purification of the Labeled Conjugate

It is crucial to remove any unconjugated TFAX 594, SE from the labeled protein to prevent background fluorescence.

Procedure using a Spin Desalting Column:

  • Equilibrate the spin desalting column with the desired storage buffer (e.g., PBS).

  • Load the quenched reaction mixture onto the center of the resin bed.

  • Centrifuge the column according to the manufacturer's instructions.

  • The purified, labeled protein will be collected in the eluate.

Characterization of the Conjugate

After purification, it is important to determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.

Procedure:

  • Measure the absorbance of the conjugate solution at 280 nm (A280) and at the excitation maximum of TFAX 594 (~590 nm, A590).

  • Calculate the protein concentration using the following formula:

    • Protein Concentration (M) = [A280 - (A590 x CF)] / εprotein

      • Where CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.1-0.3 for similar dyes) and εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the Degree of Labeling (DOL) using the following formula:

    • DOL = A590 / (εdye x Protein Concentration (M))

      • Where εdye is the molar extinction coefficient of TFAX 594, SE (92,000 M-1cm-1).

Experimental Workflow

The following diagram illustrates a typical workflow for labeling a protein with TFAX 594, SE, from initial preparation to final characterization.

G Protein Labeling Workflow with TFAX 594, SE cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) conjugation Conjugation Reaction (1 hr, RT, dark) prep_protein->conjugation prep_dye Prepare TFAX 594, SE Stock Solution (DMSO) prep_dye->conjugation quench Quench Reaction (e.g., Tris or Hydroxylamine) conjugation->quench purify Purify Conjugate (e.g., Spin Desalting Column) quench->purify measure_abs Measure Absorbance (280 nm & 590 nm) purify->measure_abs calc_dol Calculate Degree of Labeling (DOL) measure_abs->calc_dol storage Store Conjugate (4°C or -20°C, protected from light) calc_dol->storage

Protein Labeling Workflow with TFAX 594, SE

Applications

Due to its bright red fluorescence and stable protein conjugates, TFAX 594, SE is suitable for a variety of applications, including:

  • Flow Cytometry: For the identification and sorting of cells based on the presence of specific surface markers labeled with TFAX 594.

  • Fluorescence Microscopy: Including 2-photon excitation microscopy and super-resolution techniques like dSTORM, for high-resolution imaging of cellular structures and processes.

  • Immunofluorescence Assays: For the detection and localization of antigens in cells and tissues.

  • Protein Labeling for Tracking and Quantification: To study protein dynamics, localization, and interactions within living cells.

Conclusion

TFAX 594, SE is a versatile and robust fluorescent dye for the labeling of proteins and other biomolecules containing primary amines. Its favorable spectral properties, pH insensitivity, and the stability of the resulting conjugates make it a valuable tool for a wide range of applications in biological research and drug development. By following the detailed protocols and understanding the underlying chemistry presented in this guide, researchers can effectively utilize TFAX 594, SE to generate high-quality fluorescent probes for their specific experimental needs.

References

TFAX 594, SE for Protein Labeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of TFAX 594, SE, a bright and photostable amine-reactive fluorescent dye. The document details its chemical properties, a complete protocol for protein labeling, and the underlying reaction mechanism. This guide is intended to equip researchers with the necessary information to successfully utilize TFAX 594, SE in their experimental workflows for applications such as flow cytometry, fluorescence microscopy, and super-resolution microscopy.

Core Properties of TFAX 594, SE

TFAX 594, SE is characterized by its high quantum yield and extinction coefficient, contributing to exceptionally bright fluorescent conjugates. A key feature of this dye is its pH insensitivity over a broad range (pH 4-10), which ensures stable fluorescence in various biological buffers.

Quantitative Data Summary

The following table summarizes the key quantitative properties of TFAX 594, SE, facilitating easy comparison with other fluorophores.

PropertyValueReference
Excitation Maximum (λex) ~590 nm[1][2]
Emission Maximum (λem) ~617-660 nm[1][3]
Molar Extinction Coefficient (ε) 92,000 cm⁻¹M⁻¹
Quantum Yield (Φ) 0.66
Reactive Group N-hydroxysuccinimidyl (NHS) ester
Reactivity Primary amines

Mechanism of Protein Labeling

TFAX 594, SE is an amine-reactive dye, meaning its succinimidyl ester (SE) moiety readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins. This reaction, known as aminolysis or amidation, forms a stable covalent amide bond between the dye and the protein. The reaction is typically carried out in a buffer with a slightly basic pH (8.0-8.5) to ensure that the primary amine groups on the protein are deprotonated and thus nucleophilic.

Reaction_Mechanism TFAX_SE TFAX 594, SE Labeled_Protein TFAX 594-Protein Conjugate (Stable Amide Bond) TFAX_SE->Labeled_Protein + Protein-NH₂ (pH 8.0-8.5) Protein_NH2 Protein-NH₂ NHS N-hydroxysuccinimide (Byproduct)

TFAX 594, SE reacts with a primary amine on a protein to form a stable conjugate.

Experimental Protocol for Protein Labeling

This section provides a detailed methodology for labeling proteins with TFAX 594, SE. The protocol is based on general procedures for amine-reactive succinimidyl ester dyes and should be optimized for the specific protein of interest.

Materials and Reagents
  • TFAX 594, SE

  • Protein to be labeled (in an amine-free buffer such as PBS)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Experimental Workflow

The following diagram outlines the key steps in the protein labeling and purification process.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis & Storage Prep_Protein Prepare Protein Solution (2.5 mg/mL in PBS) Add_Bicarbonate Add 1 M NaHCO₃ to Protein (Final conc. 0.1 M) Prep_Protein->Add_Bicarbonate Prep_Dye Prepare TFAX 594, SE Stock (10 mM in DMSO) Add_Dye Add Dye Stock to Protein (Molar ratio 9:1 to 15:1) Prep_Dye->Add_Dye Add_Bicarbonate->Add_Dye Incubate Incubate for 1 hour at room temperature (Protected from light) Add_Dye->Incubate Purify Purify Conjugate (Size-Exclusion Chromatography) Incubate->Purify Collect Collect Labeled Protein Fractions Purify->Collect Analyze Determine Degree of Labeling (Spectrophotometry) Collect->Analyze Store Store Conjugate at 4°C or -20°C Analyze->Store

A typical workflow for labeling a protein with TFAX 594, SE and subsequent purification.
Detailed Methodologies

1. Preparation of Protein Solution:

  • Dissolve the protein to be labeled in an amine-free buffer such as PBS. The presence of primary amines in the buffer (e.g., Tris or glycine) will compete with the labeling reaction.

  • The recommended protein concentration is at least 2 mg/mL for optimal labeling efficiency. For this protocol, a concentration of 2.5 mg/mL is used.

  • Ensure that the protein solution is free of any stabilizers that contain primary amines, such as bovine serum albumin (BSA) or gelatin.

2. Preparation of TFAX 594, SE Stock Solution:

  • Allow the vial of TFAX 594, SE to warm to room temperature before opening.

  • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO. Vortex briefly to ensure the dye is fully dissolved.

3. Labeling Reaction:

  • To the protein solution, add 1/10th volume of 1 M sodium bicarbonate solution (pH 8.3) to raise the pH of the reaction mixture and achieve a final bicarbonate concentration of 0.1 M. Succinimidyl esters react efficiently at an alkaline pH.

  • While gently stirring or vortexing the protein solution, add the 10 mM TFAX 594, SE stock solution dropwise. A typical starting point for the molar ratio of dye to protein is between 9:1 and 15:1. This ratio may need to be optimized for your specific protein.

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

4. Purification of the Labeled Protein:

  • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4). This will separate the labeled protein from the unreacted, free dye.

  • Apply the reaction mixture to the column and elute with PBS.

  • Collect the fractions containing the labeled protein. The labeled protein will typically be the first colored fraction to elute from the column.

5. Determination of the Degree of Labeling (DOL):

  • The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of TFAX 594, SE (~590 nm, A₅₉₀).

  • The protein concentration can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (A₅₉₀ × CF)] / ε_protein
    • Where CF is the correction factor for the dye's absorbance at 280 nm, and ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • The DOL is then calculated as:

    • DOL = A₅₉₀ / (ε_dye × Protein Concentration (M))
    • Where ε_dye is the molar extinction coefficient of TFAX 594, SE (92,000 cm⁻¹M⁻¹).

6. Storage of the Conjugate:

  • Store the labeled protein at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant and store at -20°C.

This comprehensive guide provides the essential information for the successful application of TFAX 594, SE in protein labeling experiments. By following the detailed protocols and understanding the underlying principles, researchers can generate high-quality fluorescently labeled proteins for a wide range of biological assays.

References

TFAX 594,SE Dye: A Technical Guide for Novice Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of TFAX 594,SE, a red fluorescent dye. It covers its core properties, experimental applications, and detailed protocols to facilitate its use in laboratory settings.

This compound is an amine-reactive red fluorescent dye recognized for its bright and photostable properties.[1][2] It demonstrates insensitivity to pH over a wide range (pH 4-10), making it a reliable tool for various biological applications.[1][2] This succinimidyl ester (SE) derivative is designed to covalently label proteins and other molecules containing primary amines.

Core Properties and Technical Data

The quantitative characteristics of this compound and its spectral equivalents are summarized below. These properties are crucial for designing and troubleshooting fluorescence-based experiments.

PropertyValueSource
Excitation Maximum (λex) ~590 nm
Emission Maximum (λem) ~617 - 660 nm
Molar Extinction Coefficient (ε) 92,000 cm⁻¹M⁻¹
Quantum Yield (Φ) 0.66
Reactive Group N-hydroxysuccinimide (NHS) ester
Reactivity Primary amines
Spectrally Similar Dyes Alexa Fluor® 594, Texas Red®, Bodipy-TR
Storage (Powder) -20°C for up to 3 years, protected from light
Storage (In solvent) -80°C for up to 1 year

Experimental Applications

This compound is a versatile dye suitable for a range of applications that require fluorescent labeling of proteins, antibodies, or other amine-containing molecules. Its primary uses include:

  • Immunofluorescence (IF): For visualizing the localization of specific proteins within cells or tissues.

  • Flow Cytometry: For identifying and quantifying cell populations based on the expression of cell surface or intracellular markers.

  • Microscopy: Including 2-photon excitation microscopy and super-resolution techniques like dSTORM.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound or its spectrally similar counterparts.

Protein and Antibody Labeling with this compound

This protocol outlines the steps for covalently conjugating this compound to a protein, such as an antibody. The protocol is optimized for labeling approximately 1 mg of an IgG antibody.

Materials:

  • Protein (e.g., IgG antibody) at 1-5 mg/mL in an amine-free buffer (e.g., PBS).

  • This compound dye.

  • Anhydrous, amine-free DMSO.

  • Labeling Buffer: 0.2 M sodium bicarbonate, pH 8.3-9.0.

  • Purification column (e.g., Sephadex G-25) equilibrated with PBS.

Procedure:

  • Prepare the Protein Solution:

    • Dissolve 1-5 mg of the protein in 1 mL of labeling buffer. If the protein is in a buffer containing amines (like Tris), it must be dialyzed against PBS first.

  • Prepare the Dye Stock Solution:

    • Warm the vial of this compound to room temperature.

    • Dissolve 1.0 mg of the dye in 50-200 µL of anhydrous DMSO. This solution should be prepared fresh immediately before use as NHS esters are moisture-sensitive.

  • Conjugation Reaction:

    • Add the dye stock solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein may need to be determined empirically, but a starting point of 10-20 moles of dye per mole of antibody is common.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Load the reaction mixture onto the pre-equilibrated gel filtration column.

    • Elute with PBS. The first colored, fluorescent band to elute is the labeled protein conjugate. A slower-moving band corresponds to the unconjugated dye.

  • Storage of the Conjugate:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA to a final concentration of 1-10 mg/mL and freeze in aliquots at -20°C or -80°C.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_storage Storage Protein_Prep Prepare Protein Solution (1-5 mg/mL in PBS) Mix Mix Protein and Dye (pH 8.3-9.0) Protein_Prep->Mix Dye_Prep Prepare this compound (Dissolve in DMSO) Dye_Prep->Mix Incubate Incubate 1 hr at RT (Protected from light) Mix->Incubate Column Gel Filtration Column (e.g., Sephadex G-25) Incubate->Column Elute Elute with PBS Column->Elute Collect Collect Labeled Antibody Elute->Collect Store Store at 4°C or -20°C (Protected from light) Collect->Store

Antibody labeling and purification workflow.
Immunofluorescence Staining of Cultured Cells

This protocol describes the use of a TFAX 594-conjugated secondary antibody for indirect immunofluorescence.

Materials:

  • Cultured cells on coverslips.

  • Phosphate-Buffered Saline (PBS).

  • Fixation Buffer: 4% formaldehyde in PBS.

  • Permeabilization Buffer: 0.1-0.3% Triton X-100 in PBS.

  • Blocking Buffer: 1-5% BSA or 5% normal serum in PBS.

  • Primary antibody (unconjugated).

  • TFAX 594-conjugated secondary antibody.

  • Mounting medium with DAPI (optional, for nuclear counterstaining).

Procedure:

  • Cell Fixation:

    • Rinse cells with PBS.

    • Fix with 4% formaldehyde for 15 minutes at room temperature.

    • Rinse three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate cells with Permeabilization Buffer for 5-10 minutes.

    • Rinse three times with PBS.

  • Blocking:

    • Incubate cells with Blocking Buffer for 60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer to its optimal concentration.

    • Incubate the cells with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature.

    • Rinse three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the TFAX 594-conjugated secondary antibody in Blocking Buffer.

    • Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

    • Rinse three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Mount the coverslips onto microscope slides using mounting medium.

    • Store the slides at 4°C, protected from light, until imaging.

Immunofluorescence_Workflow start Cells on Coverslip fix Fixation (4% Formaldehyde) start->fix permeabilize Permeabilization (0.1% Triton X-100) fix->permeabilize block Blocking (1% BSA) permeabilize->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab TFAX 594 Secondary Ab Incubation (in dark) primary_ab->secondary_ab mount Mount and Image secondary_ab->mount end Fluorescence Microscopy mount->end

Indirect immunofluorescence staining workflow.
Flow Cytometry Staining of Cell Surface Markers

This protocol outlines the direct staining of cell surface proteins for flow cytometry analysis.

Materials:

  • Cell suspension (e.g., peripheral blood mononuclear cells).

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA).

  • TFAX 594-conjugated primary antibody.

  • Viability dye (optional).

Procedure:

  • Prepare Cell Suspension:

    • Prepare a single-cell suspension at a concentration of 1x10⁶ cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • Blocking (Optional but Recommended):

    • To block Fc receptors and reduce non-specific binding, incubate cells with Fc block or serum from the same species as the secondary antibody for 10-15 minutes on ice.

  • Staining:

    • Add the TFAX 594-conjugated primary antibody at the predetermined optimal concentration.

    • Incubate for 30 minutes on ice, protected from light.

  • Washing:

    • Wash the cells twice by adding 2 mL of Flow Cytometry Staining Buffer, centrifuging at 400-600 x g for 5 minutes, and decanting the supernatant.

  • Resuspension and Analysis:

    • Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer.

    • If desired, add a viability dye according to the manufacturer's protocol.

    • Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters for TFAX 594 detection.

Conclusion

This compound is a robust and versatile fluorescent dye that offers high brightness and photostability for the labeling of proteins and antibodies. Its insensitivity to pH and straightforward conjugation chemistry make it an excellent choice for novice researchers venturing into fluorescence-based applications such as immunofluorescence and flow cytometry. By following the detailed protocols and understanding the core properties outlined in this guide, researchers can effectively incorporate this compound into their experimental workflows to achieve high-quality, reproducible results.

References

An In-depth Technical Guide to TFAX 594, SE: Photostability and Brightness

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent dye TFAX 594, SE, with a specific focus on its photophysical properties and the experimental protocols necessary for its application. TFAX 594, SE is an amine-reactive red fluorescent dye recognized for its bright and photostable conjugates, making it a valuable tool in various life science applications.[1][2] It is insensitive to pH in the 4-10 range and is suitable for flow cytometry, 2-photon excitation microscopy, and super-resolution microscopy techniques like dSTORM.[1][2]

Data Presentation: Core Photophysical Properties

The efficacy of a fluorophore is primarily determined by its brightness and its resistance to photobleaching. TFAX 594, SE has been developed to provide a strong, stable signal for sensitive and long-term imaging experiments.

Brightness Data

The brightness of a fluorescent dye is a product of its molar extinction coefficient (its efficiency in absorbing photons) and its fluorescence quantum yield (its efficiency in converting absorbed photons into emitted light). TFAX 594, SE is characterized by a high extinction coefficient and quantum yield, resulting in exceptionally bright conjugates.[3]

ParameterValueReference
Excitation Maximum (λabs) ~590 nm
Emission Maximum (λem) ~617 - 660 nm
Molar Extinction Coefficient (ε) 92,000 M-1cm-1
Fluorescence Quantum Yield (φ) 0.66
Reactive Group N-hydroxysuccinimidyl (NHS) ester
Reactivity Primary amines
Photostability Data
PropertyDescriptionReference
Photostability Forms highly photostable conjugates suitable for imaging applications requiring prolonged or intense light exposure.
pH Sensitivity Insensitive to pH over a broad range (pH 4-10), ensuring stable fluorescence in various biological buffers.

Experimental Protocols

Detailed and consistent methodologies are critical for reproducible results. The following sections provide protocols for protein labeling and for assessing the photostability of the resulting conjugates.

Protein Labeling Protocol with TFAX 594, SE

This protocol details the covalent labeling of proteins via primary amines (e.g., lysine residues) using the N-hydroxysuccinimidyl (NHS) ester of TFAX 594.

2.1.1 Materials Required:

  • Protein of interest (2-10 mg/mL in an amine-free buffer like PBS)

  • TFAX 594, SE

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25 gel filtration column)

  • Phosphate-buffered saline (PBS), pH 7.4, for elution

2.1.2 Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS.

    • Adjust the protein concentration to 2.5 mg/mL in 0.1 M sodium bicarbonate buffer (pH ~8.3). Protein concentrations below 2 mg/mL can decrease labeling efficiency.

  • Prepare the Dye Stock Solution:

    • Allow the vial of TFAX 594, SE to warm to room temperature before opening.

    • Add anhydrous DMSO to the vial to prepare a 10 mM stock solution. Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared immediately before use as NHS esters are moisture-sensitive.

  • Perform the Labeling Reaction:

    • While gently stirring the protein solution, slowly add the calculated volume of the dye stock solution. A dye-to-protein molar ratio between 9:1 and 15:1 is a common starting point, but this should be optimized for each specific protein.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted free dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Load the reaction mixture onto the column and elute with PBS. The first colored fraction to elute will be the dye-protein conjugate.

  • Determine the Degree of Labeling (DOL) (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the dye's absorbance maximum (~590 nm, Amax).

    • Calculate the protein concentration and DOL using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.

  • Storage:

    • Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA (to 5-10 mg/mL) and 0.01-0.03% sodium azide, or add glycerol to 50% and store at -20°C.

Protocol for Photostability Assessment

This protocol provides a method to quantify the photostability of TFAX 594, SE-labeled proteins by measuring the rate of photobleaching.

2.2.1 Sample Preparation:

  • Prepare the fluorescently labeled protein conjugate in a relevant buffer or mounted on a microscope slide, simulating experimental conditions.

  • Prepare a control sample protected from light (e.g., wrapped in aluminum foil).

2.2.2 Instrumentation:

  • Fluorescence microscope equipped with a stable light source (e.g., laser or arc lamp).

  • Appropriate filter set for TFAX 594 (e.g., Texas Red filter set).

  • A camera capable of time-lapse imaging.

2.2.3 Procedure:

  • Microscopy Setup:

    • Place the sample on the microscope stage.

    • Use consistent instrument settings (e.g., light source intensity, objective, exposure time) for all measurements to ensure comparability.

  • Time-Lapse Imaging:

    • Focus on a region of interest containing the labeled sample.

    • Acquire a time-lapse series of images under continuous illumination. The time interval should be chosen to adequately capture the decay in fluorescence intensity.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the region of interest for each image in the time series.

    • Plot the normalized fluorescence intensity against time.

    • Determine the photobleaching half-life (t1/2), which is the time at which the fluorescence intensity has decreased to 50% of its initial value. A longer half-life indicates greater photostability.

Visualizations: Workflows and Relationships

Diagrams created using the DOT language to illustrate key processes and concepts related to TFAX 594, SE.

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Storage prep_protein Prepare Protein Solution (2.5 mg/mL in pH 8.3 buffer) reaction Combine and Incubate (1 hr, RT, dark) prep_protein->reaction Add prep_dye Prepare Dye Stock (10 mM in anhy. DMSO) prep_dye->reaction purify Purify via Gel Filtration reaction->purify dol Determine DOL (Optional) purify->dol store Store Conjugate (4°C or -20°C, dark) dol->store G cluster_setup Setup cluster_acq Acquisition cluster_analysis Analysis prep_sample Prepare Labeled Sample setup_microscope Configure Microscope (Stable light source, filters) time_lapse Acquire Time-Lapse Images (Continuous illumination) setup_microscope->time_lapse measure Measure Mean Intensity (For each time point) time_lapse->measure plot Plot Intensity vs. Time measure->plot calculate Calculate Half-Life (t½) plot->calculate G brightness Overall Signal Brightness ext_coeff Molar Extinction Coefficient (ε) ext_coeff->brightness determines photon absorption efficiency qy Quantum Yield (φ) qy->brightness determines photon emission efficiency photostability Photostability photostability->brightness sustains signal over time

References

TFAX 594, SE: A Technical Guide to its pH Insensitivity and Application

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking a robust fluorescent dye for precise biomolecular labeling, TFAX 594, SE emerges as a leading candidate. This technical guide delves into the core characteristics of TFAX 594, SE, with a particular focus on its significant pH insensitivity, providing a stable fluorescence signal across a broad range of experimental conditions.

Core Properties of TFAX 594, SE

TFAX 594, SE is an amine-reactive red fluorescent dye that has gained prominence for its bright and photostable conjugates with proteins and antibodies.[1][2][3] Its utility spans a variety of applications, including flow cytometry, 2-photon excitation microscopy, and super-resolution microscopy techniques such as dSTORM.[1][3]

Quantitative Data Summary

The key attributes of TFAX 594, SE are summarized in the table below, offering a clear comparison of its optical and physical properties.

PropertyValueReference
pH Insensitivity Range 4 - 10
Excitation Maximum (λabs)~590 nm
Emission Maximum (λem)~617 nm
Extinction Coefficient (ε)92,000 M⁻¹cm⁻¹
Quantum Yield (φ)0.66
Molecular Weight819.85 g/mol
Reactive GroupNHS ester
ReactivityPrimary amines

pH Insensitivity: A Critical Advantage

A standout feature of TFAX 594, SE is its remarkable insensitivity to pH variations, maintaining stable fluorescence within a range of pH 4 to 10. This characteristic is of paramount importance in biological experiments where pH fluctuations are common, such as in different cellular compartments or in various buffer systems. The stable quantum yield of TFAX 594, SE across this wide pH spectrum ensures reliable and reproducible quantification of labeled biomolecules, minimizing artifacts that can arise from pH-sensitive dyes.

Experimental Protocols

While specific experimental protocols for determining the pH insensitivity of TFAX 594, SE are not publicly detailed by the manufacturers, a general methodology for labeling proteins with amine-reactive dyes like TFAX 594, SE is provided below. This protocol is intended as a guideline and should be optimized for the specific protein and application.

General Protein Labeling Protocol
  • Reagent Preparation:

    • Dissolve the protein to be labeled in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris) and ammonium salts. A phosphate-buffered saline (PBS) at pH 7.2-8.0 is commonly used.

    • Immediately before use, dissolve the TFAX 594, SE in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Labeling Reaction:

    • Add the dissolved TFAX 594, SE to the protein solution. The molar ratio of dye to protein will need to be optimized, but a starting point of 10-20 moles of dye per mole of protein is common.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.

    • The column should be pre-equilibrated with a suitable buffer, such as PBS.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~590 nm).

    • The DOL can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

Visualizing Experimental Workflows

To further clarify the application of TFAX 594, SE, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the logical relationship of its key features.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis Protein_Solution Prepare Protein Solution (amine-free buffer) Incubation Incubate (1 hr, RT, dark) Protein_Solution->Incubation Dye_Solution Dissolve TFAX 594, SE (DMSO or DMF) Dye_Solution->Incubation Purification Purify Conjugate (e.g., Column Chromatography) Incubation->Purification DOL_Calculation Calculate DOL (Spectrophotometry) Purification->DOL_Calculation Application Downstream Application (e.g., Microscopy, Flow Cytometry) DOL_Calculation->Application

Caption: A generalized workflow for labeling proteins with TFAX 594, SE.

logical_relationship cluster_properties Core Properties cluster_applications Resulting Applications TFAX_594_SE TFAX 594, SE Amine_Reactive Amine Reactive (NHS Ester) TFAX_594_SE->Amine_Reactive High_Quantum_Yield High Quantum Yield TFAX_594_SE->High_Quantum_Yield Photostable Photostable TFAX_594_SE->Photostable pH_Insensitive pH Insensitive (4-10) TFAX_594_SE->pH_Insensitive Protein_Labeling Protein & Antibody Labeling Amine_Reactive->Protein_Labeling Bright_Conjugates Bright Conjugates High_Quantum_Yield->Bright_Conjugates Reliable_Quantification Reliable Quantification Photostable->Reliable_Quantification pH_Insensitive->Reliable_Quantification Versatile_Use Versatile Use in Assays Protein_Labeling->Versatile_Use Bright_Conjugates->Versatile_Use Reliable_Quantification->Versatile_Use

Caption: Logical relationships of TFAX 594, SE properties and their applications.

References

TFAX 594, SE: A Technical Guide for Advanced Cell Biology Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of TFAX 594, SE, a red fluorescent dye, in the realm of cell biology. TFAX 594, SE is an amine-reactive succinimidyl ester that provides a robust tool for labeling proteins and cells, enabling detailed investigation of cellular processes. Its bright and photostable fluorescence makes it particularly well-suited for a range of applications from flow cytometry to advanced microscopy techniques.

Core Principles and Advantages

TFAX 594, SE is a member of the TFAX dye family, characterized by its bright and photostable red fluorescence. The succinimidyl ester (SE) moiety of the dye readily reacts with primary amines on proteins and other biomolecules to form stable covalent amide bonds. This property allows for the straightforward and efficient labeling of antibodies, other proteins, and the surfaces of cells for a variety of cell biology applications.

A significant advantage of TFAX 594, SE is its insensitivity to pH in the range of 4 to 10, ensuring consistent fluorescence in diverse experimental conditions.[1][2] This dye is suitable for use in demanding applications such as flow cytometry, 2-photon excitation microscopy, and super-resolution microscopy techniques like dSTORM.[1]

Quantitative Data Presentation

For ease of comparison, the key spectral and photophysical properties of TFAX 594, SE are summarized below.

PropertyValueReference
Excitation Maximum (λex)~590 nm[1]
Emission Maximum (λem)~660 nm[1]
Extinction Coefficient (ε)92,000 M⁻¹cm⁻¹
Quantum Yield (Φ)0.66
Recommended pH range4 - 10

Experimental Protocols

Detailed methodologies for key applications of TFAX 594, SE are provided below. These protocols are intended as a starting point, and optimization for specific cell types and experimental systems is recommended.

Protocol 1: Labeling of Antibodies with TFAX 594, SE

This protocol describes the covalent conjugation of TFAX 594, SE to an antibody.

Materials:

  • Antibody to be labeled (in an amine-free buffer)

  • TFAX 594, SE

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2.5 mg/mL.

    • If the antibody is already in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate to adjust the pH.

    • Ensure the antibody solution is free of amine-containing substances like Tris or glycine.

  • Dye Preparation:

    • Allow the vial of TFAX 594, SE to warm to room temperature.

    • Prepare a 10 mM stock solution of TFAX 594, SE in anhydrous DMSO.

  • Labeling Reaction:

    • Add the TFAX 594, SE stock solution to the antibody solution while gently vortexing. A typical starting molar ratio of dye to protein is 10:1 to 15:1.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unconjugated dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the fractions containing the fluorescently labeled antibody.

  • Storage:

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a carrier protein like BSA and storing at -20°C.

Protocol 2: Labeling of Live Cells for Flow Cytometry

This protocol outlines the procedure for labeling the surface of live cells for analysis by flow cytometry.

Materials:

  • Cells in suspension

  • TFAX 594, SE

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them once with PBS.

    • Resuspend the cells in PBS at a concentration of 1 x 10⁶ cells/mL.

  • Staining Solution Preparation:

    • Prepare a stock solution of TFAX 594, SE in DMSO.

    • Dilute the stock solution in PBS to the desired final staining concentration. A starting concentration of 1-5 µM is recommended, but should be optimized.

  • Cell Staining:

    • Add the TFAX 594, SE staining solution to the cell suspension.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Stop the staining reaction by adding 5 volumes of complete cell culture medium.

    • Centrifuge the cells and wash them twice with PBS to remove any unbound dye.

  • Analysis:

    • Resuspend the cells in an appropriate buffer for flow cytometry analysis.

Mandatory Visualizations

To aid in the understanding of the experimental workflows and underlying principles, the following diagrams have been generated using the DOT language.

cluster_prep Antibody Preparation cluster_dye Dye Preparation cluster_reaction Labeling Reaction cluster_purify Purification Ab Antibody in Amine-Free Buffer Buffer Add 0.1M NaHCO3 (pH 8.3) Ab->Buffer Ab_Ready Antibody Solution (2.5 mg/mL) Buffer->Ab_Ready Mix Mix Antibody and Dye Solutions Ab_Ready->Mix TFAX TFAX 594, SE DMSO Anhydrous DMSO TFAX->DMSO TFAX_Stock 10 mM TFAX 594, SE Stock Solution DMSO->TFAX_Stock TFAX_Stock->Mix Incubate Incubate 1 hr at RT (Protected from Light) Mix->Incubate Column Gel Filtration (Sephadex G-25) Incubate->Column Labeled_Ab Labeled Antibody Column->Labeled_Ab

Caption: Workflow for labeling an antibody with TFAX 594, SE.

TFAX TFAX 594, SE Labeled_Protein Labeled Protein (Stable Amide Bond) TFAX->Labeled_Protein Reacts with Protein Protein (e.g., Antibody) Amine Primary Amine (-NH2 on Lysine) Amine->Labeled_Protein Forms Covalent Bond

Caption: Reaction of TFAX 594, SE with a primary amine on a protein.

cluster_cell_prep Cell Preparation cluster_staining Staining cluster_wash Washing cluster_analysis Analysis Cells Cells in Suspension Wash1 Wash with PBS Cells->Wash1 Resuspend Resuspend in PBS (1x10^6 cells/mL) Wash1->Resuspend Add_Stain Add Staining Solution to Cells Resuspend->Add_Stain Stain_Sol Prepare TFAX 594, SE Staining Solution Stain_Sol->Add_Stain Incubate Incubate 15-30 min at 37°C Add_Stain->Incubate Stop Add Complete Medium Incubate->Stop Wash2 Wash Twice with PBS Stop->Wash2 Resuspend_Final Resuspend in FACS Buffer Wash2->Resuspend_Final FACS Flow Cytometry Analysis Resuspend_Final->FACS

References

Methodological & Application

Application Notes and Protocols for TFAX 594, SE Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the conjugation of TFAX 594, SE (a succinimidyl ester) to antibodies. This process is intended for researchers, scientists, and drug development professionals who require fluorescently labeled antibodies for various applications such as flow cytometry, immunofluorescence, and other immunoassays.

Introduction

TFAX 594, SE is an amine-reactive fluorescent dye.[1] It is insensitive to pH in the range of 4-10 and is known to form bright and photostable conjugates with proteins and antibodies.[2][3] The succinimidyl ester (SE) moiety reacts with primary amines (such as the side chain of lysine residues) on the antibody to form a stable amide bond. This protocol provides a step-by-step guide for a successful conjugation reaction.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the antibody conjugation protocol. These values are recommendations and may require optimization for specific antibodies and applications.

ParameterRecommended ValueNotes
TFAX 594, SE Properties
Excitation Maximum (λex)~590 nm
Emission Maximum (λem)~617 nm (in methanol)
Extinction Coefficient (ε)92,000 M⁻¹cm⁻¹
Quantum Yield (Φ)0.66
Reactive GroupNHS ester (Succinimidyl ester)
ReactivityPrimary amines
Reaction Conditions
Antibody Concentration2.0 - 3.0 mg/mLA minimum concentration of 2.0 mg/mL is recommended for optimal labeling.
Molar Ratio of Dye:Antibody5:1 to 20:1This should be optimized for each specific protein. A good starting point is to try ratios of 5:1, 10:1, and 15:1.
Reaction Buffer0.1 M Sodium Bicarbonate or 50 mM Sodium BorateThe pH should be between 8.0 and 9.0 to ensure the primary amines are deprotonated and reactive. Buffers containing primary amines (e.g., Tris) should be avoided.
Reaction pH8.0 - 9.0Crucial for the reaction between the succinimidyl ester and the primary amines.
Incubation Time60 minutesCan be extended up to 18 hours to potentially increase the degree of labeling.
Incubation TemperatureRoom Temperature
Reagent Preparation
TFAX 594, SE Stock Solution10 mM in anhydrous DMSO or DMFShould be prepared fresh before use.

Experimental Protocols

This section provides a detailed methodology for the conjugation of TFAX 594, SE to an antibody.

Materials
  • Antibody to be labeled (in an amine-free buffer)

  • TFAX 594, SE

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 or 50 mM Sodium Borate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine, pH 7.4

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure

1. Antibody Preparation a. Dissolve the antibody in the reaction buffer to a final concentration of 2.5 mg/mL. b. If the antibody is in a buffer containing primary amines (like Tris) or ammonium salts, it must be dialyzed against PBS, and then the buffer should be exchanged with the reaction buffer.

2. Preparation of TFAX 594, SE Stock Solution a. Allow the vial of TFAX 594, SE to equilibrate to room temperature before opening to prevent moisture condensation. b. Prepare a 10 mM stock solution of TFAX 594, SE in anhydrous DMSO or DMF. For example, to prepare 100 µL of a 10 mM solution from a TFAX 594, SE vial containing 1 mg (MW: 819.85 g/mol ), add approximately 122 µL of anhydrous DMSO. c. Vortex briefly to ensure the dye is fully dissolved. This solution should be used immediately.

3. Conjugation Reaction a. Add the calculated volume of the 10 mM TFAX 594, SE stock solution to the antibody solution while gently stirring or vortexing. The volume of dye to add will depend on the desired dye-to-antibody molar ratio. b. Incubate the reaction mixture for 60 minutes at room temperature in the dark.

4. Quenching the Reaction (Optional) a. To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. b. Incubate with stirring for 10-15 minutes at room temperature.

5. Purification of the Conjugate a. Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS. b. Collect the fractions containing the fluorescently labeled antibody. The conjugated antibody will typically be in the first colored fractions to elute.

6. Determination of Degree of Labeling (DOL) a. Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance of TFAX 594 (~590 nm, A590). b. Calculate the concentration of the antibody using the following formula: Antibody Concentration (M) = [A280 – (A590 × CF)] / ε_protein where CF is the correction factor (A280 of the dye / Amax of the dye) and ε_protein is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG). c. Calculate the concentration of the dye using the following formula: Dye Concentration (M) = A590 / ε_dye where ε_dye is the molar extinction coefficient of TFAX 594 (92,000 M⁻¹cm⁻¹). d. The Degree of Labeling (DOL) is the molar ratio of the dye to the antibody: DOL = Dye Concentration (M) / Antibody Concentration (M)

7. Storage of the Conjugated Antibody a. Store the purified antibody conjugate at 4°C, protected from light. b. For long-term storage, it is recommended to add a stabilizing protein like Bovine Serum Albumin (BSA) to a final concentration of 1-10 mg/mL and a preservative such as sodium azide to 0.01-0.03%. The conjugate can also be stored at -20°C in 50% glycerol.

Visualizations

Signaling Pathways and Experimental Workflows

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_storage Storage Antibody_Prep 1. Prepare Antibody in Amine-Free Buffer (pH 8.0-9.0) Conjugation 3. Mix Antibody and Dye (Incubate 60 min, RT, Dark) Antibody_Prep->Conjugation Dye_Prep 2. Prepare 10 mM TFAX 594, SE in DMSO Dye_Prep->Conjugation Purification 4. Purify Conjugate (Gel Filtration) Conjugation->Purification Analysis 5. Characterize Conjugate (DOL Calculation) Purification->Analysis Storage 6. Store Conjugate (4°C or -20°C, Protected from Light) Analysis->Storage

Caption: Workflow for TFAX 594, SE antibody conjugation.

Amine_Reaction Antibody Antibody with Primary Amine (-NH2) TFAX594SE TFAX 594, SE (Succinimidyl Ester) Conjugate Antibody-TFAX 594 Conjugate (Stable Amide Bond) Antibody->Conjugate pH 8.0-9.0 TFAX594SE->Conjugate NHS N-hydroxysuccinimide

Caption: Reaction of TFAX 594, SE with a primary amine on an antibody.

References

Application Notes: Labeling Proteins with Alexa Fluor™ 594 Succinimidyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexa Fluor™ 594 Succinimidyl Ester (SE) is a bright, photostable, red-fluorescent dye widely used for covalently labeling proteins and other biomolecules.[1][2][3] The succinimidyl ester moiety reacts efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form a stable amide bond.[4][5] This process, known as amine labeling, is one of the most common methods for preparing fluorescently tagged proteins for various applications, including fluorescence microscopy, flow cytometry, immunochemistry, and receptor labeling.

This document provides a detailed protocol for labeling proteins with Alexa Fluor™ 594 SE, determining the degree of labeling, and offers guidance on purification and storage of the resulting conjugate.

Spectroscopic and Physical Properties

The key characteristics of Alexa Fluor™ 594 are summarized in the table below, making it an excellent choice for multiplexing experiments with green-fluorescent probes like Alexa Fluor 488.

PropertyValueReference
Excitation Maximum (Ex)~590 nm
Emission Maximum (Em)~617 nm
Molar Extinction Coefficient (ε)~90,000 cm⁻¹M⁻¹
Quantum Yield (Φ)~0.66
Recommended Laser Line561 nm or 594 nm
Molecular Weight (of SE)~820 Da

Note: Spectroscopic properties can be influenced by the local environment of the conjugated protein.

Reaction Mechanism

The succinimidyl ester of Alexa Fluor™ 594 reacts with non-protonated primary amines on the protein surface. This reaction is highly dependent on pH, with an optimal range of 8.3-8.5 to ensure that the target amine groups are sufficiently deprotonated and reactive while minimizing hydrolysis of the NHS ester in the aqueous buffer.

Reaction_Mechanism Protein Protein-NH₂ (Primary Amine) Reaction_Node + Protein->Reaction_Node Dye Alexa Fluor™ 594-SE (Succinimidyl Ester) Dye->Reaction_Node Conjugate Protein-NH-CO-Alexa Fluor™ 594 (Stable Amide Bond) Reaction_Node->Conjugate pH 8.3-8.5 Byproduct NHS (N-hydroxysuccinimide) Reaction_Node->Byproduct

Caption: Amine-reactive labeling chemistry.

Experimental Protocols

Materials and Reagents
  • Protein of Interest: Purified protein (2-10 mg/mL) in an amine-free buffer (e.g., PBS, MES, HEPES). If the buffer contains Tris or glycine, it must be exchanged with a suitable labeling buffer.

  • Labeling Buffer: 0.1 M Sodium bicarbonate, pH 8.3.

  • Alexa Fluor™ 594 SE: Stored at ≤–20°C, protected from light and moisture.

  • Anhydrous Dimethylsulfoxide (DMSO): For reconstituting the reactive dye.

  • Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer.

  • Storage Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, with a preservative like sodium azide (2 mM final concentration).

  • Quenching Reagent (Optional): 1 M Tris-HCl, pH 8.0 or 1 M Lysine.

Experimental Workflow Diagram

The overall process involves preparing the reagents, running the conjugation reaction, and purifying the final product.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification & Analysis cluster_storage 4. Storage P1 Prepare Protein (2-10 mg/mL in amine-free buffer) R1 Combine Protein and Dye (Target Molar Ratio: 5-15) P1->R1 P2 Prepare Dye Stock (AF594-SE in anhydrous DMSO) P2->R1 P3 Prepare Labeling Buffer (0.1 M Sodium Bicarbonate, pH 8.3) P3->P1 R2 Incubate for 1 hour (Room Temperature, Protected from Light) R1->R2 U1 Purify Conjugate (Size-Exclusion Chromatography) R2->U1 U2 Collect Labeled Protein Fraction U1->U2 U3 Measure Absorbance (A280 and A590) U2->U3 U4 Calculate Degree of Labeling (DOL) U3->U4 S1 Store Conjugate (4°C short-term, -20°C long-term) U4->S1

Caption: Protein labeling and purification workflow.
Detailed Labeling Protocol

Step 3.1: Prepare Protein Solution

  • Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer. Common buffers like Tris or glycine must be removed via dialysis or buffer exchange against PBS.

  • For the labeling reaction, adjust the buffer to pH 8.3 by adding 1/10th volume of 1 M sodium bicarbonate.

Step 3.2: Prepare Dye Stock Solution

  • Allow the vial of Alexa Fluor™ 594 SE to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add anhydrous DMSO to the vial to create a 10 mg/mL or ~10-20 mM stock solution. Vortex briefly to fully dissolve the dye. This solution should be used promptly as the reactive ester is susceptible to hydrolysis.

Step 3.3: Labeling Reaction

  • Calculate the required volume of the dye stock solution. The optimal molar ratio of dye-to-protein can vary, but a starting point of 10:1 to 15:1 is recommended for antibodies. This ratio often needs to be optimized for different proteins.

  • While gently stirring the protein solution, slowly add the calculated amount of dye stock solution.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

Step 3.4: Purification of the Conjugate

  • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) by equilibrating it with PBS, pH 7.2.

  • Load the reaction mixture onto the column. The labeled protein will elute first as a colored band, while the smaller, unbound dye molecules will be retained longer and elute later.

  • Collect the first colored fraction, which contains the purified protein-dye conjugate.

Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It is a critical parameter, as under-labeling results in a weak signal, while over-labeling can lead to protein precipitation and fluorescence quenching. For most antibodies, a DOL between 2 and 6 is optimal.

Step 4.1: Measure Absorbance

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 590 nm (A₅₉₀) using a spectrophotometer.

  • If the absorbance is greater than 2.0, dilute the sample with buffer and account for the dilution factor in the calculations.

Step 4.2: Calculate DOL A correction factor (CF) is needed because the dye also absorbs light at 280 nm. For Alexa Fluor™ 594, the CF is approximately 0.47 (A₂₈₀/A₅₉₀ of the free dye).

  • Calculate the Protein Concentration (M): Protein Conc. (M) = [A₂₈₀ – (A₅₉₀ × CF)] / ε_protein

    • Where ε_protein is the molar extinction coefficient of your protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

  • Calculate the Dye Concentration (M): Dye Conc. (M) = A₅₉₀ / ε_dye

    • Where ε_dye for Alexa Fluor™ 594 is ~90,000 M⁻¹cm⁻¹.

  • Calculate the Degree of Labeling (DOL): DOL = Dye Concentration (M) / Protein Concentration (M)

Storage and Handling

Store the labeled protein conjugate in a light-protected container at 4°C for short-term storage (up to several months). For long-term storage, add a cryoprotectant like glycerol or a stabilizing protein such as BSA (if compatible with the downstream application) and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting
IssuePossible CauseSuggested Solution
Low DOL - Amine-containing buffer (Tris, glycine) interfered with the reaction. - Protein concentration was too low. - Dye was hydrolyzed before use.- Perform buffer exchange into an amine-free buffer. - Concentrate the protein to >2 mg/mL. - Prepare fresh dye stock solution immediately before use.
High DOL / Precipitation - Dye-to-protein molar ratio was too high. - Labeled protein became hydrophobic and aggregated.- Reduce the molar ratio of dye to protein in the reaction. - Ensure gentle mixing; avoid harsh vortexing.
No Labeled Protein Recovered - Protein precipitated and was lost during purification. - Protein did not bind to the purification column as expected.- Check for precipitate in the reaction vial. - Ensure the correct type of purification column (size-exclusion) is used.

References

TFAX 594,SE for Flow Cytometry Staining: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TFAX 594,SE (Succinimidyl Ester) is a bright, photostable, amine-reactive red fluorescent dye optimally excited by the 561 nm or 594 nm laser lines, with a fluorescence emission maximum at approximately 617 nm. Its properties make it an excellent choice for a variety of flow cytometry applications, including cell proliferation analysis and immunophenotyping. This document provides detailed application notes and protocols for the effective use of this compound in flow cytometry.

Key Applications

  • Cell Proliferation and Tracking: this compound is an effective tool for tracking cell divisions. The dye covalently labels intracellular proteins, and as cells divide, the dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each generation. This allows for the quantitative analysis of cell proliferation.[1][2]

  • Immunophenotyping: this compound can be conjugated to primary or secondary antibodies to facilitate the identification and quantification of specific cell populations based on the expression of cell surface or intracellular markers.

Spectral Properties

The spectral characteristics of this compound are critical for its use in multicolor flow cytometry experiments.

ParameterValue
Excitation Maximum (nm)~590
Emission Maximum (nm)~617
Common Laser Line (nm)561 or 594
Quantum Yield~0.66
Extinction Coefficient (M⁻¹cm⁻¹)~92,000

Note: Spectral properties can be influenced by the local environment. These values are for guidance and should be confirmed with a spectra viewer for precise experimental planning.

Experimental Protocols

Protocol 1: Cell Proliferation Assay using this compound

This protocol details the steps for labeling cells with this compound to monitor cell proliferation by flow cytometry.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), sterile, without calcium or magnesium

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Cells of interest in single-cell suspension

  • Flow cytometry tubes

Procedure:

  • Reagent Preparation:

    • Prepare a 5 mM stock solution of this compound in anhydrous DMSO.

    • Note: The succinimidyl ester is moisture-sensitive. Ensure DMSO is anhydrous and store the stock solution in small aliquots at -20°C, protected from light and moisture.

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension.

    • Wash the cells once with sterile PBS.

    • Resuspend the cells in pre-warmed (37°C) PBS at a concentration of 1-10 x 10⁶ cells/mL.

  • Cell Staining:

    • Dilute the this compound stock solution in sterile PBS to the desired working concentration. The optimal concentration should be determined empirically for each cell type but typically ranges from 0.5 to 10 µM.

    • Add the this compound working solution to the cell suspension and mix gently but thoroughly.

    • Incubate for 10-20 minutes at 37°C, protected from light.

  • Quenching the Staining Reaction:

    • To stop the staining reaction, add an equal volume of complete culture medium containing at least 10% FBS. The proteins in the serum will react with any unbound dye.

    • Incubate for 5-10 minutes at room temperature.

  • Washing:

    • Centrifuge the cells at 300-400 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.

    • Repeat the wash step two more times to ensure complete removal of any unbound dye.

  • Cell Culture and Analysis:

    • Resuspend the final cell pellet in complete culture medium and culture under desired experimental conditions.

    • At each time point, harvest a sample of the cells for flow cytometry analysis.

    • Analyze the samples on a flow cytometer equipped with a 561 nm or 594 nm laser and appropriate emission filters.

    • Unstained cells should be used as a negative control to set the baseline fluorescence.

Protocol 2: Antibody Conjugation with this compound

This protocol provides a general procedure for conjugating this compound to an antibody.

Materials:

  • Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium bicarbonate buffer (1 M, pH 8.3)

  • Purification column (e.g., Sephadex G-25)

  • PBS

Procedure:

  • Antibody Preparation:

    • Dialyze the antibody against PBS to remove any amine-containing buffers (e.g., Tris).

    • Adjust the antibody concentration to 1-2 mg/mL in PBS.

  • Conjugation Reaction:

    • Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to ~8.3.

    • Prepare a fresh solution of this compound in anhydrous DMSO.

    • Add the this compound solution to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined empirically but a starting point of 10:1 is often used.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the fractions containing the conjugated antibody (typically the first colored fractions to elute).

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 594 nm.

    • Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a protein stabilizer (e.g., BSA) and storing at -20°C in aliquots.

Data Presentation

Table 1: Recommended Staining Concentrations for this compound in Cell Proliferation Assays
Cell TypeRecommended Concentration (µM)Incubation Time (minutes)
Jurkat (human T lymphocyte)1 - 515
PBMCs (human)2 - 1020
Splenocytes (mouse)1 - 815
Adherent Cell Line (e.g., HeLa)0.5 - 510

Note: These concentrations are starting points and should be optimized for your specific cell type and experimental conditions.

Table 2: Photostability of this compound Compared to Other Common Dyes
FluorophoreRelative Photostability
This compound High
Alexa Fluor® 594High
Texas Red®Moderate
PE (Phycoerythrin)Low

Data compiled from various sources. Relative photostability can be influenced by the mounting medium and illumination conditions.

Visualizations

T-Cell Activation and Proliferation Signaling Pathway

T_Cell_Activation_Proliferation APC Antigen Presenting Cell (APC) TCR T-Cell Receptor (TCR) APC->TCR Antigen Presentation Lck Lck TCR->Lck CD28 CD28 CD28->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK PIP2 PIP2 PLCg1->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKCθ DAG->PKC Calcineurin Calcineurin Ca_Flux->Calcineurin NFAT NFAT (dephosphorylated) Calcineurin->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene NFkB NF-κB PKC->NFkB NFkB->IL2_Gene AP1 AP-1 Ras_MAPK->AP1 AP1->IL2_Gene IL2_Secretion IL-2 Secretion IL2_Gene->IL2_Secretion IL2R IL-2 Receptor IL2_Secretion->IL2R PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway IL2R->PI3K_Akt_mTOR Cell_Cycle Cell Cycle Progression & Proliferation PI3K_Akt_mTOR->Cell_Cycle

Caption: Simplified T-Cell Activation and Proliferation Signaling Pathway.

Experimental Workflow: Combined Immunophenotyping and Proliferation Analysis

experimental_workflow start Start: Single-cell suspension stain_tfax Stain with this compound start->stain_tfax wash1 Wash cells (3x) stain_tfax->wash1 culture Culture with stimuli (e.g., mitogens, antigens) wash1->culture harvest Harvest cells at different time points culture->harvest stain_ab Stain with fluorochrome- conjugated antibodies for surface/intracellular markers harvest->stain_ab wash2 Wash cells stain_ab->wash2 acquire Acquire on flow cytometer wash2->acquire analyze Data Analysis: - Gate on cell populations - Analyze proliferation profile acquire->analyze

References

Application Notes and Protocols for TFAX 594, SE in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TFAX 594, SE (Succinimidyl Ester) is a bright and photostable amine-reactive fluorescent dye ideal for labeling proteins and other biomolecules in live-cell imaging applications. Its brilliant red fluorescence, high quantum yield, and pH insensitivity make it an excellent choice for a wide range of fluorescence microscopy techniques, including confocal microscopy, super-resolution microscopy, and flow cytometry.[1][2] This document provides detailed protocols and application notes for the use of TFAX 594, SE in live-cell imaging, with a particular focus on labeling cell surface proteins to study dynamic cellular processes.

Properties of TFAX 594, SE

TFAX 594, SE is spectrally similar to other popular red fluorescent dyes such as Texas Red and Alexa Fluor® 594.[1][3] Its key characteristics are summarized in the table below, offering a comparative overview for experimental design. The high quantum yield and extinction coefficient contribute to its exceptional brightness, while its photostability allows for extended imaging sessions with minimal signal loss.[1] Furthermore, its fluorescence is stable over a broad pH range, which is a critical advantage for live-cell experiments where pH fluctuations can occur.

Table 1: Quantitative Data for TFAX 594, SE and a Comparable Dye

PropertyTFAX 594, SEAlexa Fluor® 594
Excitation Maximum (nm) 590590
Emission Maximum (nm) 617617
Quantum Yield ~0.660.66
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~92,00073,000
Photostability HighHigh
Signal-to-Noise Ratio HighHigh
pH Sensitivity Insensitive (pH 4-10)Insensitive (pH 4-10)

Application in Live Cell Imaging: Visualizing Receptor Tyrosine Kinase Dynamics

A powerful application of TFAX 594, SE is the labeling of cell surface proteins to monitor their dynamics in real-time. For instance, studying the dimerization and subsequent signaling cascades of Receptor Tyrosine Kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), is crucial for understanding normal cellular function and disease progression, particularly in cancer biology. By conjugating TFAX 594, SE to a ligand or an antibody that specifically binds to an RTK, researchers can visualize receptor clustering, internalization, and trafficking in response to stimuli.

Below is a diagram illustrating the EGFR signaling pathway, a common subject of investigation in cell biology and drug development.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binding & Dimerization Sos Sos Grb2->Sos Ras Ras Sos->Ras GDP -> GTP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Regulation

Caption: Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Experimental Protocols

The following protocols provide a detailed methodology for labeling live cell surface proteins with TFAX 594, SE and subsequent imaging.

Experimental Workflow

The overall workflow for live cell labeling with TFAX 594, SE is depicted in the diagram below.

Live_Cell_Labeling_Workflow A Prepare TFAX 594, SE Stock Solution C Labeling Reaction A->C B Prepare Live Cells B->C D Washing C->D E Live Cell Imaging D->E

Caption: Experimental workflow for live cell labeling.

Protocol 1: Preparation of TFAX 594, SE Stock Solution
  • Equilibrate the vial: Allow the vial of TFAX 594, SE to warm to room temperature before opening to prevent moisture condensation.

  • Reconstitution: Dissolve the TFAX 594, SE in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1-10 mg/mL.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C, protected from light and moisture. Once an aliquot is thawed, it should be used promptly.

Protocol 2: Live Cell Surface Protein Labeling

This protocol is optimized for labeling cell surface proteins on adherent cells in a 35 mm imaging dish.

Materials:

  • Live cells cultured on a glass-bottom imaging dish

  • TFAX 594, SE stock solution (from Protocol 1)

  • Live cell imaging buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or phenol red-free cell culture medium, pre-warmed to 37°C)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Cell Preparation:

    • Grow cells to a desired confluency (typically 70-80%) on a glass-bottom imaging dish.

    • Just before labeling, gently wash the cells twice with pre-warmed PBS to remove any residual serum proteins.

  • Labeling Solution Preparation:

    • Dilute the TFAX 594, SE stock solution in pre-warmed live cell imaging buffer to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for each cell type and experimental setup. A good starting point is 5 µg/mL.

    • Vortex the diluted solution briefly to ensure it is well-mixed.

  • Labeling Reaction:

    • Remove the PBS from the cells and immediately add the labeling solution to the imaging dish, ensuring the cells are completely covered.

    • Incubate the cells at 37°C in a cell culture incubator for 15-30 minutes. The incubation time may need to be optimized to achieve sufficient labeling without causing significant endocytosis of the dye.

  • Washing:

    • After incubation, gently aspirate the labeling solution.

    • Wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound dye. Perform each wash for 5 minutes to ensure thorough removal of background fluorescence.

  • Imaging:

    • Replace the final wash with fresh, pre-warmed live cell imaging buffer.

    • The cells are now ready for live imaging on a fluorescence microscope equipped with appropriate filters for TFAX 594, SE (Excitation/Emission: ~590/617 nm).

    • To minimize phototoxicity and photobleaching, use the lowest possible laser power that provides a good signal-to-noise ratio and minimize the exposure time.

Conclusion

TFAX 594, SE is a versatile and high-performance red fluorescent dye that offers significant advantages for live-cell imaging. Its brightness, photostability, and pH insensitivity make it a reliable tool for researchers studying the dynamics of proteins and other cellular components in real-time. By following the detailed protocols provided in these application notes, scientists and drug development professionals can effectively utilize TFAX 594, SE to gain deeper insights into complex cellular processes.

References

Application Notes and Protocols for 2-Photon Excitation Microscopy with TFAX 594,SE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Photon Excitation Microscopy with TFAX 594,SE

Two-photon excitation (TPE) microscopy is a powerful fluorescence imaging technique that offers significant advantages for imaging deep within scattering biological samples.[1][2] Unlike conventional one-photon fluorescence microscopy where a single high-energy photon excites a fluorophore, TPE relies on the near-simultaneous absorption of two lower-energy photons.[2][3] This nonlinear optical process provides intrinsic three-dimensional sectioning, reduced phototoxicity and photobleaching outside the focal volume, and deeper tissue penetration.[1]

This compound is a bright, amine-reactive red fluorescent dye well-suited for TPE microscopy. Its succinimidyl ester (SE) functional group allows for covalent labeling of primary amines on proteins and other biomolecules, making it a versatile tool for a wide range of applications. This document provides detailed application notes and protocols for the use of this compound in 2-photon excitation microscopy.

Quantitative Data: Spectroscopic Properties

PropertyThis compoundAlexa Fluor 594 (for comparison)
One-Photon Excitation Maximum (λex)~590 nm~590 nm
One-Photon Emission Maximum (λem)~617 nm~617 nm
Recommended 2-Photon Excitation (λex)~800 nm~780 - 820 nm
Quantum Yield (Φ)HighHigh
Reactive GroupSuccinimidyl Ester (SE)Succinimidyl Ester (SE)
ReactivityPrimary AminesPrimary Amines

Experimental Protocols

Protocol 1: Labeling Antibodies with this compound

This protocol describes the covalent labeling of antibodies with this compound for use in immunofluorescence applications.

Materials:

  • Antibody solution (e.g., IgG) at 2-5 mg/mL in amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., gel filtration or dialysis cassette)

  • Stirring plate and stir bar

Procedure:

  • Prepare Antibody Solution: Dissolve the antibody in 0.1 M sodium bicarbonate buffer at a concentration of 2-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently stirring the antibody solution, slowly add the this compound stock solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 (dye:antibody) is recommended.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring, protected from light.

  • Purification: Separate the labeled antibody from unreacted dye using a gel filtration column or dialysis against an appropriate buffer (e.g., PBS).

  • Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C.

Protocol 2: Immunofluorescence Staining of Fixed Cells

This protocol outlines the use of this compound-labeled antibodies for imaging fixed cells with a two-photon microscope.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • This compound-labeled primary or secondary antibody

  • Mounting medium

Procedure:

  • Cell Fixation: Wash cells with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization (if required for intracellular targets): Incubate cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody (if unlabeled) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with this compound-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light. If using a directly labeled primary antibody, skip this step.

  • Final Washes: Wash cells three times with PBS.

  • Mounting: Mount the coverslips on microscope slides using an appropriate mounting medium.

  • Imaging: Proceed with two-photon microscopy.

Protocol 3: Live-Cell Imaging

This protocol is for labeling the surface of live cells with this compound conjugated to a protein that binds to the cell surface (e.g., a lectin or antibody against a surface receptor).

Materials:

  • Live cells in culture

  • Appropriate cell culture medium

  • This compound-labeled protein (e.g., lectin or antibody)

  • Imaging buffer (e.g., HBSS or phenol red-free medium)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency in a suitable imaging dish (e.g., glass-bottom dish).

  • Labeling: Replace the culture medium with a solution containing the this compound-labeled protein diluted in imaging buffer. The optimal concentration should be determined empirically.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells two to three times with pre-warmed imaging buffer to remove unbound conjugate.

  • Imaging: Immediately image the cells using a two-photon microscope equipped with an environmental chamber to maintain temperature and CO2 levels.

Two-Photon Microscopy Parameters

  • Excitation Wavelength: Based on data for Alexa Fluor 594, an excitation wavelength in the range of 780-820 nm is recommended for this compound. The optimal wavelength should be determined empirically for your specific setup.

  • Laser Power: Use the lowest laser power necessary to obtain a good signal-to-noise ratio to minimize phototoxicity.

  • Detection: Use a bandpass filter appropriate for the emission of this compound (e.g., 600-650 nm).

  • Image Acquisition: Acquire images using appropriate software and settings for your microscope.

Visualizations

Experimental_Workflow_Fixed_Cell_IF cluster_prep Cell Preparation cluster_staining Immunostaining cluster_imaging Imaging cell_culture 1. Culture Cells on Coverslips fixation 2. Fix with 4% PFA cell_culture->fixation permeabilization 3. Permeabilize (e.g., Triton X-100) fixation->permeabilization blocking 4. Block Non-specific Binding permeabilization->blocking primary_ab 5. Incubate with Primary Antibody blocking->primary_ab secondary_ab 6. Incubate with this compound Secondary Antibody primary_ab->secondary_ab mounting 7. Mount Coverslip secondary_ab->mounting imaging 8. 2-Photon Microscopy mounting->imaging

Caption: Workflow for Fixed-Cell Immunofluorescence with this compound.

References

Application Notes and Protocols: TFAX 594, SE Conjugation to Secondary Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TFAX 594, SE (Succinimidyl Ester) is a bright, photostable, amine-reactive red fluorescent dye ideal for the covalent labeling of proteins and antibodies. Its succinimidyl ester functional group readily reacts with primary amines, such as the side chain of lysine residues, to form a stable amide bond. This property makes it an excellent choice for preparing fluorescently labeled secondary antibodies for use in a variety of immunodetection applications, including immunofluorescence microscopy and fluorescent Western blotting. TFAX 594, SE serves as a direct alternative to other fluorescent dyes with similar spectral properties, such as Alexa Fluor® 594.[1] This document provides detailed protocols for the conjugation of TFAX 594, SE to secondary antibodies, methods for characterizing the conjugate, and application-specific protocols for its use in immunofluorescence and Western blotting.

Product Information

PropertyValue
Full Chemical Name 6-[2-Carboxy-4(5)-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-1,2,10,11-tetrahydro-1,2,2,10,10,11-hexamethyl-4,8-bis(sulfomethyl)pyrano[3,2-g]...
Alternative Dyes Alexa Fluor® 594, Texas Red®, Bodipy-TR[1]
Reactive Group Succinimidyl Ester (SE) / N-hydroxysuccinimide (NHS) ester[1]
Reacts With Primary amines (e.g., lysine residues on proteins)[1]
Excitation Maximum (Ex) ~590 nm[1]
Emission Maximum (Em) ~660 nm
Molar Extinction Coefficient 92,000 M⁻¹cm⁻¹
Quantum Yield 0.66
pH Sensitivity Insensitive in the range of pH 4 - 10

Protocol 1: Conjugation of TFAX 594, SE to a Secondary Antibody

This protocol describes the covalent labeling of a secondary antibody with TFAX 594, SE. The procedure is optimized for labeling 1 mg of an IgG antibody.

Materials:

  • Secondary antibody (e.g., Goat anti-Rabbit IgG) at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS).

  • TFAX 594, SE

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.

  • Purification resin (e.g., Sephadex G-25) or dialysis cassette (10K MWCO).

  • Elution Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

Experimental Workflow:

Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization prep_ab Prepare Antibody in Reaction Buffer mix Mix Antibody and Dye prep_ab->mix Add to prep_dye Dissolve TFAX 594, SE in DMSO prep_dye->mix Add incubate Incubate 1 hr at Room Temp mix->incubate purify Purify Conjugate (Gel Filtration) incubate->purify dol Calculate Degree of Labeling (DOL) purify->dol storage Store Conjugate at 4°C dol->storage

Antibody conjugation workflow.

Procedure:

  • Antibody Preparation:

    • Dissolve or dialyze the secondary antibody into the Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5). The antibody concentration should ideally be between 2-10 mg/mL for optimal labeling. Buffers containing primary amines such as Tris or glycine must be avoided as they will compete with the antibody for reaction with the dye.

    • For a 1 mg/mL antibody solution in PBS, add 1/10th volume of 1 M sodium bicarbonate to raise the pH to the optimal range.

  • Dye Preparation:

    • Allow the vial of TFAX 594, SE to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the TFAX 594, SE in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved.

  • Conjugation Reaction:

    • While gently stirring the antibody solution, slowly add the calculated amount of dissolved TFAX 594, SE. A molar ratio of dye to antibody between 5:1 and 15:1 is a good starting point for optimization.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrated with Elution Buffer (1X PBS).

    • Apply the reaction mixture to the top of the column.

    • Elute the conjugate with 1X PBS. The labeled antibody will be in the first colored fraction to elute from the column. The smaller, unreacted dye molecules will elute later.

    • Alternatively, the unreacted dye can be removed by dialysis against 1X PBS at 4°C with several buffer changes.

Characterization of the Labeled Antibody

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, is a critical parameter to determine. An optimal DOL ensures a strong fluorescent signal without compromising the antibody's binding affinity due to steric hindrance or quenching.

Procedure for DOL Calculation:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of TFAX 594, which is approximately 590 nm (A590), using a spectrophotometer.

  • Calculate the concentration of the antibody and the dye using the Beer-Lambert law and the following equations:

    • Antibody Concentration (M) = [A280 - (A590 x CF)] / ε_protein

      • Where:

        • A280 is the absorbance of the conjugate at 280 nm.

        • A590 is the absorbance of the conjugate at 590 nm.

        • CF is the correction factor for the dye's absorbance at 280 nm (A280 of the dye / Amax of the dye). For Alexa Fluor® 594, a similar dye, this is 0.56.

        • ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically ~203,000 M⁻¹cm⁻¹).

    • Dye Concentration (M) = A590 / ε_dye

      • Where:

        • A590 is the absorbance of the conjugate at 590 nm.

        • ε_dye is the molar extinction coefficient of TFAX 594 at 590 nm (92,000 M⁻¹cm⁻¹).

  • Degree of Labeling (DOL) = Dye Concentration (M) / Antibody Concentration (M)

Quantitative Data Summary:

ParameterRecommended Value
Antibody Concentration for Labeling 2 - 10 mg/mL
Molar Ratio of Dye to Antibody (IgG) 5:1 to 15:1 (for optimization)
Optimal Degree of Labeling (DOL) for IgG 3 - 6 moles of dye per mole of antibody

Protocol 2: Immunofluorescence (IF) Staining

This protocol provides a general procedure for using a TFAX 594, SE-conjugated secondary antibody for immunofluorescent staining of cultured cells.

Experimental Workflow:

IF_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging fix Fix Cells permeabilize Permeabilize Cells fix->permeabilize block Block permeabilize->block primary_ab Incubate with Primary Antibody block->primary_ab secondary_ab Incubate with TFAX 594 Secondary Antibody primary_ab->secondary_ab wash Wash secondary_ab->wash mount Mount wash->mount image Image mount->image

Immunofluorescence workflow.

Procedure:

  • Cell Preparation:

    • Grow cells on sterile coverslips in a petri dish or in chamber slides.

    • Rinse the cells with 1X PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with 1X PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.1-0.2% Triton X-100 in PBS for 10-15 minutes (this step is not necessary for cell surface antigens).

    • Wash the cells three times with 1X PBS.

    • Block non-specific binding by incubating the cells in a blocking buffer (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature.

  • Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with 1X PBS for 5 minutes each.

    • Dilute the TFAX 594, SE-conjugated secondary antibody in the blocking buffer. A typical starting dilution is 1:500 to 1:2000 (corresponding to 1-2 µg/mL).

    • Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

  • Mounting and Imaging:

    • Wash the cells three times with 1X PBS for 5 minutes each, protected from light.

    • (Optional) Counterstain the nuclei with DAPI or another suitable nuclear stain.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the samples using a fluorescence microscope with appropriate filters for TFAX 594 (Excitation/Emission ~590/660 nm).

Protocol 3: Fluorescent Western Blotting (WB)

This protocol outlines the use of a TFAX 594, SE-conjugated secondary antibody for the detection of proteins on a Western blot.

Experimental Workflow:

WB_Workflow cluster_prep Preparation cluster_detection Detection cluster_imaging Imaging sds_page SDS-PAGE transfer Transfer to Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody block->primary_ab secondary_ab Incubate with TFAX 594 Secondary Antibody primary_ab->secondary_ab wash Wash secondary_ab->wash image Image wash->image

References

TFAX 594, SE: A Comprehensive Guide for Tracking Intracellular Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TFAX 594, SE (Succinimidyl Ester) is a bright and photostable amine-reactive fluorescent dye ideal for labeling and tracking intracellular proteins. Its utility in a variety of applications, including flow cytometry, fluorescence microscopy, and super-resolution microscopy, makes it a valuable tool for researchers investigating cellular signaling pathways, protein dynamics, and drug-protein interactions. This document provides detailed application notes and protocols for the effective use of TFAX 594, SE in tracking intracellular proteins.

TFAX 594, SE is spectrally similar to Alexa Fluor® 594, exhibiting a high quantum yield and remaining fluorescent across a broad pH range (pH 4-10).[1] These properties ensure a strong and stable signal for sensitive detection of low-abundance proteins within the complex cellular environment.

Data Presentation

The following table summarizes the key quantitative properties of TFAX 594, SE and its spectral equivalent, Alexa Fluor® 594, providing a basis for experimental design and comparison with other fluorophores.

PropertyValueReference
Excitation Maximum (λex)590 nm[1]
Emission Maximum (λem)617 nm[1]
Molar Extinction Coefficient (ε)73,000 cm⁻¹M⁻¹[1]
Quantum Yield (Φ)0.66[1]
Recommended Laser Lines561 nm, 594 nm
Common Filter SetTexas Red
PhotostabilityHigh
pH SensitivityInsensitive (pH 4-10)
Brightness Index2 (on a scale of 1-5)

Experimental Protocols

Effective intracellular delivery of TFAX 594, SE is crucial for labeling proteins within live cells without compromising cell viability. The following protocols describe three common methods for introducing the dye into the cytoplasm: microinjection, electroporation, and the use of cell-penetrating peptides.

Protocol 1: Intracellular Labeling via Microinjection

Microinjection offers direct and precise delivery of the dye into individual cells, making it suitable for studies requiring single-cell analysis.

Materials:

  • TFAX 594, SE

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Protein-free Phosphate-Buffered Saline (PBS)

  • Microinjection system with microneedles

  • Adherent cells cultured on glass-bottom dishes

Procedure:

  • Dye Preparation: Prepare a 10 mM stock solution of TFAX 594, SE in anhydrous DMSO.

  • Working Solution: Dilute the stock solution in protein-free PBS to a final concentration of 10-100 µM immediately before use.

  • Cell Preparation: Culture cells to 50-70% confluency on glass-bottom dishes.

  • Microinjection:

    • Load the diluted TFAX 594, SE solution into a microinjection needle.

    • Using a micromanipulator, carefully insert the needle into the cytoplasm of the target cells.

    • Inject a small volume of the dye solution. The optimal volume should be determined empirically to achieve sufficient labeling without causing cell damage.

  • Incubation and Washing: Incubate the cells for 15-30 minutes at 37°C to allow for conjugation of the dye to intracellular proteins. Wash the cells three times with fresh, pre-warmed culture medium to remove any unincorporated dye.

  • Imaging: Proceed with live-cell imaging using a fluorescence microscope equipped with appropriate filters for TFAX 594, SE.

Protocol 2: Intracellular Labeling via Electroporation

Electroporation allows for the simultaneous delivery of the dye into a large population of cells. Optimization of electroporation parameters is critical to maximize delivery efficiency while maintaining high cell viability.

Materials:

  • TFAX 594, SE

  • Anhydrous DMSO

  • Electroporation buffer (e.g., Opti-MEM™ or a commercial electroporation buffer)

  • Electroporator and cuvettes

  • Suspension or adherent cells

Procedure:

  • Dye Preparation: Prepare a 10 mM stock solution of TFAX 594, SE in anhydrous DMSO.

  • Cell Preparation:

    • For suspension cells, harvest and wash the cells with protein-free electroporation buffer. Resuspend the cells at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.

    • For adherent cells, detach the cells using a gentle enzyme-free dissociation solution, wash, and resuspend as for suspension cells.

  • Electroporation:

    • Add the TFAX 594, SE stock solution to the cell suspension to a final concentration of 1-10 µM.

    • Transfer the cell/dye mixture to an electroporation cuvette.

    • Apply an electrical pulse using optimized parameters for your specific cell type. A starting point for mammalian cells is typically a square wave pulse with a field strength of 400-1000 V/cm and a pulse duration of 5-25 ms.

  • Recovery and Washing: Allow the cells to recover for 10-15 minutes at room temperature. Gently transfer the cells to pre-warmed culture medium and incubate for 30-60 minutes at 37°C. Wash the cells twice with fresh medium to remove extracellular dye.

  • Imaging: Plate the cells onto a suitable imaging dish and proceed with live-cell imaging.

Protocol 3: Intracellular Delivery using Cell-Penetrating Peptides (CPPs)

CPPs are short peptides that can traverse the cell membrane and deliver conjugated cargo, such as fluorescent dyes, into the cytoplasm. This method is less invasive than microinjection or electroporation.

Materials:

  • TFAX 594, SE

  • Cell-penetrating peptide (e.g., TAT peptide) with a reactive group for conjugation

  • Conjugation buffers (e.g., sodium bicarbonate buffer, pH 8.3)

  • Size-exclusion chromatography column for purification

  • Cells in culture

Procedure:

  • Conjugation of TFAX 594, SE to CPP:

    • Dissolve the CPP in 0.1 M sodium bicarbonate buffer, pH 8.3.

    • Prepare a fresh solution of TFAX 594, SE in DMSO.

    • Slowly add the TFAX 594, SE solution to the CPP solution while stirring. A typical molar ratio is 10-20 moles of dye per mole of peptide.

    • Incubate the reaction for 1 hour at room temperature in the dark.

  • Purification: Purify the dye-CPP conjugate from unconjugated dye using a size-exclusion chromatography column.

  • Cell Labeling:

    • Add the purified TFAX 594, SE-CPP conjugate to the cell culture medium at a final concentration of 1-10 µM.

    • Incubate the cells for 1-4 hours at 37°C.

  • Washing and Imaging: Wash the cells three times with fresh medium and proceed with live-cell imaging.

Application Example: Tracking Proteins in the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. The translocation of key proteins within this pathway, such as ERK, from the cytoplasm to the nucleus upon stimulation is a critical event that can be visualized using fluorescent dyes like TFAX 594, SE.

By introducing TFAX 594, SE into the cytoplasm of live cells using one of the protocols described above, researchers can non-specifically label the intracellular proteome. Upon stimulation of the MAPK/ERK pathway (e.g., with Epidermal Growth Factor - EGF), the movement of the fluorescently labeled protein pool can be tracked. An increase in fluorescence intensity within the nucleus over time would indicate the translocation of labeled proteins, including ERK, into the nucleus. This allows for the study of the dynamics of this important signaling event in real-time.

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization GRB2 GRB2 EGFR->GRB2 Recruitment SOS SOS GRB2->SOS Activation Ras Ras SOS->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK (TFAX 594, SE Labeled) MEK->ERK Phosphorylation ERK_nucleus ERK (TFAX 594, SE Labeled) ERK->ERK_nucleus Translocation Transcription_Factors Transcription Factors ERK_nucleus->Transcription_Factors Activation Experimental_Workflow Start Start Cell_Culture Cell Culture Start->Cell_Culture Dye_Prep Prepare TFAX 594, SE Start->Dye_Prep Delivery Intracellular Delivery (Microinjection, Electroporation, or CPP) Cell_Culture->Delivery Dye_Prep->Delivery Incubation Incubation & Washing Delivery->Incubation Stimulation Cellular Stimulation (e.g., Growth Factor) Incubation->Stimulation Imaging Live-Cell Imaging (Confocal/TIRF Microscopy) Stimulation->Imaging Analysis Image & Data Analysis Imaging->Analysis End End Analysis->End

References

Troubleshooting & Optimization

TFAX 594,SE Low Labeling Efficiency: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low labeling efficiency with TFAX 594,SE.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common causes of low labeling efficiency with this compound?

Low labeling efficiency with succinimidyl ester (SE) dyes like this compound can stem from several factors. The most critical are suboptimal pH, the presence of primary amines in the buffer, low protein concentration, and improper dye storage.[1] The reactivity of SE esters is highly dependent on pH, with optimal labeling occurring at a pH range of 8.5-9.5.[1] Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the dye, significantly reducing labeling efficiency.[1]

Q2: My labeling efficiency is still low after optimizing the pH and buffer. What else could be wrong?

If the pH and buffer composition are correct, consider the following:

  • Protein Concentration: The concentration of the protein solution should ideally be between 2-10 mg/mL for optimal labeling.[1] Lower concentrations can significantly decrease the labeling efficiency.

  • Dye Quality: this compound should be dissolved in anhydrous DMSO or DMF immediately before use. Extended storage of the dye stock solution can lead to hydrolysis and reduced reactivity.

  • Dye-to-Protein Molar Ratio: An inappropriate molar ratio of dye to protein can lead to either under- or over-labeling. For antibodies, a starting point of 4-10 moles of dye per mole of protein is recommended.

  • Reaction Temperature and Time: Most labeling reactions are carried out at room temperature for 1-2 hours. However, for particularly sensitive proteins, the reaction can be performed at 4°C for a longer duration, such as overnight.

Q3: Can the presence of other substances in my protein solution affect labeling?

Yes, substances other than the target protein can interfere with the labeling reaction. It is crucial to remove any components that contain primary amines. This includes:

  • Buffers: Tris, glycine, and ammonium salts (e.g., ammonium sulfate) must be removed before labeling.

  • Protein Stabilizers: Additives like bovine serum albumin (BSA) or gelatin contain primary amines and will compete for the dye.

Dialysis or buffer exchange into a suitable labeling buffer like phosphate-buffered saline (PBS) or sodium bicarbonate buffer is highly recommended.

Q4: I observe precipitation of my protein during the labeling reaction. What should I do?

Protein precipitation during labeling can occur if the dye concentration is too high or if the labeling modifies lysine residues critical for protein solubility. To mitigate this, try reducing the dye-to-protein molar ratio.

Q5: My labeled protein has low fluorescence even with a good degree of labeling. What could be the issue?

Low fluorescence despite successful labeling can be due to dye-dye quenching, which happens when too many fluorophores are attached to a single protein molecule. This is more common with higher degrees of labeling. It's also possible that the fluorophore is in a microenvironment on the protein that quenches its fluorescence. Determining the degree of labeling (DOL) is crucial to troubleshoot this issue.

Key Experimental Parameters

For successful labeling of proteins with this compound, it is essential to control several experimental parameters. The table below summarizes the key quantitative data for easy reference.

ParameterRecommended Range/ValueNotes
pH 8.5 - 9.5The labeling reaction is strongly pH-dependent.
Labeling Buffer 0.1 M Sodium Bicarbonate or PBSMust be free of primary amines (e.g., Tris, glycine).
Protein Concentration 2 - 10 mg/mLLower concentrations reduce labeling efficiency.
Dye Solvent Anhydrous DMSO or DMFPrepare fresh before use.
Dye Stock Concentration 10 - 20 mMStore protected from light and moisture for no more than two weeks.
Dye:Protein Molar Ratio 4:1 to 10:1 (for Antibodies)This may need to be optimized for different proteins.
Reaction Temperature Room Temperature (or 4°C)
Reaction Time 1 - 2 hours (or overnight at 4°C)

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general procedure for labeling proteins with this compound.

  • Prepare the Protein Solution:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.5-9.5) to a final concentration of 2-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris, glycine), perform buffer exchange into the labeling buffer.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Add the appropriate volume of anhydrous DMSO to create a 10-20 mM stock solution.

    • Vortex briefly to ensure the dye is fully dissolved. This solution should be used promptly.

  • Labeling Reaction:

    • While gently stirring the protein solution, add the calculated volume of the this compound stock solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye using size-exclusion chromatography (e.g., a desalting column).

    • Collect the fractions containing the labeled protein.

Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

  • Measure Absorbance:

    • Measure the absorbance of the purified protein-dye conjugate at 280 nm (for protein) and at the absorbance maximum for TFAX 594 (approximately 594 nm).

  • Calculate the DOL:

    • The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye) Where:

      • A_max is the absorbance at the dye's maximum absorption wavelength.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its A_max.

      • CF is the correction factor for the dye's absorbance at 280 nm.

Visual Guides

TFAX_594_SE_Labeling_Pathway cluster_reactants Reactants cluster_products Products Protein Protein with Primary Amine (-NH2) Conjugate Labeled Protein (Stable Amide Bond) Protein->Conjugate pH 8.5-9.5 TFAX_594_SE This compound (Succinimidyl Ester) TFAX_594_SE->Conjugate NHS N-hydroxysuccinimide (Leaving Group) TFAX_594_SE->NHS

Caption: Chemical reaction pathway of this compound with a protein's primary amine.

Troubleshooting_Workflow Start Low Labeling Efficiency Check_pH Is pH between 8.5 and 9.5? Start->Check_pH Check_Buffer Is the buffer free of primary amines (Tris, glycine)? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Protein_Conc Is protein concentration > 2 mg/mL? Check_Buffer->Check_Protein_Conc Yes Buffer_Exchange Perform Buffer Exchange Check_Buffer->Buffer_Exchange No Check_Dye Was the dye stock freshly prepared in anhydrous DMSO? Check_Protein_Conc->Check_Dye Yes Concentrate_Protein Concentrate Protein Check_Protein_Conc->Concentrate_Protein No Optimize_Ratio Optimize Dye:Protein Ratio Check_Dye->Optimize_Ratio Yes Prepare_Fresh_Dye Prepare Fresh Dye Stock Check_Dye->Prepare_Fresh_Dye No Success Labeling Successful Optimize_Ratio->Success Adjust_pH->Check_pH Buffer_Exchange->Check_Buffer Concentrate_Protein->Check_Protein_Conc Prepare_Fresh_Dye->Check_Dye

Caption: Troubleshooting workflow for low labeling efficiency.

Logical_Relationships cluster_efficiency Labeling Efficiency cluster_factors Influencing Factors Efficiency High Labeling Efficiency pH Optimal pH (8.5-9.5) pH->Efficiency Buffer Amine-Free Buffer Buffer->Efficiency Protein_Conc High Protein Conc. (>2 mg/mL) Protein_Conc->Efficiency Dye_Quality Fresh Dye Stock Dye_Quality->Efficiency

Caption: Key factors influencing high labeling efficiency.

References

Technical Support Center: Optimizing TFAX 594, SE Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals to enhance the efficiency of TFAX 594, SE (Succinimidyl Ester) conjugation to proteins and other biomolecules. Find answers to frequently asked questions and troubleshoot common experimental challenges to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical principle of TFAX 594, SE conjugation?

TFAX 594, SE is an amine-reactive fluorescent dye. The succinimidyl ester (SE) moiety readily reacts with primary amino groups (-NH₂), which are predominantly found at the N-terminus of proteins and on the side chains of lysine residues. This reaction, known as aminolysis, results in the formation of a stable, covalent amide bond, securely attaching the TFAX 594 fluorophore to the protein.[1]

Q2: What are the most critical factors influencing the efficiency of TFAX 594, SE conjugation?

Several factors critically impact the final dye-to-protein ratio, also referred to as the Degree of Labeling (DOL). These include:

  • pH of the reaction buffer: The reaction is most efficient in a slightly alkaline pH range.

  • Protein concentration: Higher protein concentrations generally lead to improved labeling efficiency.[2]

  • Molar ratio of dye to protein: The initial ratio of dye molecules to protein molecules is a primary determinant of the final DOL.

  • Reaction time and temperature: These parameters control the extent of the conjugation reaction.

  • Buffer composition: The presence of primary amine-containing substances will compete with the protein for the dye, thereby reducing labeling efficiency.[2]

Q3: What is the optimal pH for the labeling reaction, and why is it so important?

The optimal pH for labeling with NHS esters is between 8.0 and 8.5.[3][4] In this pH range, the primary amino groups on the protein are sufficiently deprotonated, making them nucleophilic and reactive towards the NHS ester. At a pH significantly higher than this, the hydrolysis of the NHS ester is accelerated, rendering the dye inactive. Conversely, at a lower pH, the amino groups are protonated and thus less reactive.

Q4: How does the hydrolysis of TFAX 594, SE affect conjugation efficiency?

Hydrolysis is a competing reaction where the succinimidyl ester reacts with water, cleaving the ester and rendering the dye incapable of conjugating to the protein. The rate of hydrolysis is highly dependent on the pH of the aqueous solution. As the pH increases, the rate of hydrolysis increases significantly, which can lead to lower conjugation yields, especially in dilute protein solutions.

Q5: How do I remove unconjugated TFAX 594, SE dye after the labeling reaction?

Removing the free, unconjugated dye is crucial for accurate determination of the DOL and to prevent interference in downstream applications. Common methods for purification include:

  • Gel filtration chromatography (Size-Exclusion Chromatography): This is the most common method for separating the larger dye-protein conjugate from the smaller, free dye molecules.

  • Dialysis: This method is also effective for removing small molecules like unconjugated dye from a solution of larger protein conjugates.

  • Spin columns: These offer a quick and convenient method for buffer exchange and removal of free dye.

Troubleshooting Guide

This guide addresses common problems encountered during TFAX 594, SE conjugation experiments.

Problem Potential Cause Recommended Solution
Low Degree of Labeling (DOL) / Low Conjugation Efficiency Suboptimal pH: The reaction buffer pH is too low (below 8.0).Verify the pH of your reaction buffer and adjust it to the optimal range of 8.0-8.5 using a suitable buffer like sodium bicarbonate or borate buffer.
Presence of competing amines: The protein solution contains buffers or other molecules with primary amines (e.g., Tris, glycine, ammonium salts).Perform buffer exchange via dialysis or gel filtration to a non-amine-containing buffer like phosphate-buffered saline (PBS) before starting the conjugation reaction.
Low protein concentration: The concentration of the protein is too low for efficient labeling.Concentrate the protein to at least 2 mg/mL. Higher protein concentrations generally result in better labeling efficiency.
Inactive dye: The TFAX 594, SE has hydrolyzed due to moisture.Ensure the dye is stored properly under desiccated conditions at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use.
Insufficient dye-to-protein molar ratio: The amount of dye is not sufficient to achieve the desired DOL.Increase the molar ratio of TFAX 594, SE to the protein in the reaction. A typical starting point is a 10:1 to 20:1 molar ratio.
Protein Precipitation during or after Labeling Over-labeling of the protein: Too many dye molecules are attached to the protein, altering its properties and causing aggregation.Decrease the molar ratio of the dye to the protein in the labeling reaction. A lower DOL can often prevent precipitation.
High concentration of organic solvent (DMSO/DMF): The final concentration of the organic solvent used to dissolve the dye is too high.Keep the volume of the dye stock solution added to the protein solution to a minimum, typically no more than 10% of the total reaction volume.
Suboptimal buffer conditions: The buffer composition or pH is not suitable for the stability of the specific protein.Ensure the buffer conditions are appropriate for your protein of interest. Perform a buffer exchange if necessary.
High Background Fluorescence in Downstream Applications Inefficient removal of unconjugated dye: Free dye is still present in the purified conjugate.Ensure thorough purification of the conjugate using methods like gel filtration or extensive dialysis. Collect fractions and monitor the separation of the labeled protein from the free dye.
Nonspecific binding of the conjugate: The labeled protein is binding non-specifically to other components in the assay.Optimize blocking steps in your downstream application (e.g., immunofluorescence, flow cytometry) by increasing the blocking time or trying different blocking agents.
Antibody concentration too high: Using too much of the fluorescently labeled antibody can lead to high background.Titrate the labeled antibody to determine the optimal concentration that provides a good signal-to-noise ratio.

Data Presentation

Table 1: Effect of pH on the Stability of Succinimidyl Esters

The stability of the TFAX 594, SE is highly dependent on the pH of the aqueous environment. The following table provides the approximate half-life of a typical NHS ester at different pH values, illustrating the increased rate of hydrolysis at a more alkaline pH.

pH Approximate Half-life
7.04-5 hours
8.01 hour
8.5~30 minutes
8.610 minutes
9.0< 10 minutes

Note: The exact half-life can vary depending on the specific structure of the NHS ester and the buffer composition.

Table 2: Recommended Starting Molar Ratios for Antibody Labeling

The optimal molar ratio of dye to protein needs to be determined empirically for each specific protein. However, the following table provides recommended starting ratios for labeling antibodies (IgG).

Dye to Protein Molar Ratio Expected Outcome Recommendation
5:1 - 10:1Lower Degree of Labeling (DOL)Good starting point to avoid over-labeling and protein precipitation.
10:1 - 20:1Moderate to High DOLOften provides a good balance between signal intensity and protein function.
> 20:1High to Very High DOLIncreased risk of over-labeling, fluorescence quenching, and protein precipitation. Use with caution and only if a very high DOL is required and validated.

Experimental Protocols

Detailed Protocol for Labeling IgG Antibodies with TFAX 594, SE

This protocol provides a general procedure for labeling 1 mg of an IgG antibody. It is recommended to optimize the conditions for your specific antibody and application.

1. Antibody Preparation:

  • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody is in a buffer containing Tris or glycine, it must be dialyzed against PBS.

  • The recommended antibody concentration is 2-10 mg/mL for optimal labeling.

2. Preparation of TFAX 594, SE Stock Solution:

  • Allow the vial of TFAX 594, SE to warm to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. For example, dissolve 1 mg of TFAX 594, SE (check the molecular weight on the product sheet) in the appropriate volume of solvent.

  • This stock solution should be used immediately.

3. Labeling Reaction:

  • Adjust the pH of the antibody solution to 8.0-8.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3).

  • Add the calculated volume of the 10 mM TFAX 594, SE stock solution to the antibody solution while gently vortexing. A common starting molar ratio is 15:1 (dye:antibody).

  • Incubate the reaction for 1 hour at room temperature, protected from light.

4. Quenching the Reaction (Optional):

  • To stop the reaction, add a quenching buffer containing free amines, such as 1 M Tris or glycine, to a final concentration of 50-100 mM.

  • Incubate for an additional 15-30 minutes at room temperature.

5. Purification of the Conjugate:

  • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.

  • Collect the fractions. The first colored fraction to elute will be the labeled antibody.

6. Determination of Degree of Labeling (DOL):

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength for TFAX 594 (approximately 594 nm, A₅₉₄).

  • Calculate the protein concentration and the dye concentration using the Beer-Lambert law. A correction factor is needed for the absorbance of the dye at 280 nm.

  • The DOL is the molar ratio of the dye to the protein.

    Protein Concentration (M) = [A₂₈₀ - (A₅₉₄ × CF₂₈₀)] / ε_protein

    Dye Concentration (M) = A₅₉₄ / ε_dye

    DOL = Dye Concentration / Protein Concentration

    Where:

    • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

    • ε_dye is the molar extinction coefficient of TFAX 594 at 594 nm.

Visualizations

TFAX_594_SE_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis antibody_prep Prepare Antibody (Amine-free buffer, 2-10 mg/mL) adjust_ph Adjust Antibody pH (to 8.0-8.5) antibody_prep->adjust_ph dye_prep Prepare TFAX 594, SE (10 mM in anhydrous DMSO/DMF) add_dye Add Dye to Antibody (e.g., 15:1 molar ratio) dye_prep->add_dye adjust_ph->add_dye incubate Incubate 1 hr at RT (Protect from light) add_dye->incubate quench Quench Reaction (Optional, with Tris/Glycine) incubate->quench purify Purify Conjugate (Gel Filtration) quench->purify analyze Determine DOL (Spectrophotometry) purify->analyze

Caption: Experimental workflow for TFAX 594, SE protein conjugation.

NHS_Ester_Reaction reactant1 TFAX 594-NHS Ester Succinimidyl Ester Group product TFAX 594-Protein Conjugate Stable Amide Bond (-CO-NH-) reactant1->product Reaction at pH 8.0-8.5 reactant2 Protein Primary Amine (-NH₂) (e.g., Lysine) reactant2->product byproduct {N-hydroxysuccinimide} product->byproduct +

Caption: Reaction mechanism of TFAX 594, SE with a primary amine on a protein.

References

Technical Support Center: TFAX 594,SE - Background Fluorescence Reduction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using TFAX 594,SE, with a focus on reducing background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an amine-reactive red fluorescent dye. Its succinimidyl ester (SE) functional group readily reacts with primary amines on proteins and other biomolecules to form stable covalent bonds. This makes it suitable for a variety of applications, including:

  • Immunofluorescence (IF) and Immunocytochemistry (ICC): Labeling primary or secondary antibodies to visualize the localization of specific proteins in cells and tissues.

  • Flow Cytometry: Staining cells with fluorescently labeled antibodies for analysis and sorting.

  • Microscopy: Including 2-photon excitation microscopy and super-resolution microscopy techniques like dSTORM.[1]

Q2: What are the key spectral properties of this compound?

The optical properties of this compound are summarized in the table below.

PropertyValue
Excitation Maximum (λex)~590 nm
Emission Maximum (λem)~617-660 nm
Extinction Coefficient (ε)92,000 M⁻¹cm⁻¹
Quantum Yield (Φ)0.66
Reactive GroupN-hydroxysuccinimidyl (NHS) ester
ReactivityPrimary amines

Q3: How does this compound compare to other red fluorescent dyes like Alexa Fluor® 594 and Texas Red®?

This compound is presented as a bright and photostable alternative to other red fluorescent dyes.

FeatureThis compoundAlexa Fluor® 594Texas Red®
Brightness Forms bright and photostable conjugates. Proteins labeled with this compound are reported to be several-fold brighter than those labeled with Texas Red® dyes.[2][3]Known for its high brightness and photostability.[4]A commonly used red fluorescent dye, though some alternatives are reported to be brighter and more photostable.[5]
Photostability Described as photostable.Highly photostable, a key feature of the Alexa Fluor® family.Can be prone to photobleaching, with alternatives like Alexa Fluor® 594 offering greater photostability.
pH Sensitivity Insensitive to pH in the range of 4-10.Fluorescence is independent of pH from 4 to 10.Generally stable, but some variations can occur.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence is a common issue in immunofluorescence experiments that can obscure specific signals. The following guide provides potential causes and solutions to help you reduce background when using this compound-conjugated antibodies.

Problem: High background staining across the entire sample.

Possible Cause Recommended Solution
Excessive antibody concentration Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. Start with the manufacturer's recommended dilution and perform a series of dilutions from there.
Insufficient blocking Block non-specific binding sites by incubating your sample with a blocking buffer for an adequate amount of time. Common blocking agents include normal serum from the species of the secondary antibody or Bovine Serum Albumin (BSA). Consider increasing the blocking incubation period.
Inadequate washing Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies. Using a buffer containing a mild detergent like Tween-20 can be beneficial.
Non-specific binding of the secondary antibody Run a control where you omit the primary antibody to see if the secondary antibody is binding non-specifically. If it is, consider using a different secondary antibody or a more stringent blocking and washing protocol.
Autofluorescence of the sample Some cells and tissues have endogenous molecules that fluoresce. To check for this, examine an unstained sample under the microscope. If autofluorescence is high, you can try pre-treating the sample with a quenching agent or using a fluorophore that emits in a different spectral range.

Problem: Punctate or speckled background.

Possible Cause Recommended Solution
Antibody aggregates Centrifuge your antibody solutions at high speed before use to pellet any aggregates.
Precipitated dye Ensure that the this compound is completely dissolved in a suitable solvent like DMSO before conjugation.
Contaminated buffers Use freshly prepared, filtered buffers to avoid particulate contamination.

Experimental Protocols

Antibody Conjugation with this compound

This protocol is a general guideline for labeling antibodies with this compound. The optimal dye-to-protein ratio should be determined empirically for each antibody.

Materials:

  • Antibody to be labeled (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in 0.1 M sodium bicarbonate buffer, pH 8.3, at a concentration of 2-5 mg/mL. If the antibody is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS first.

  • Prepare the this compound Solution:

    • Dissolve this compound in DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction:

    • Add the this compound solution to the antibody solution while gently stirring. A common starting point is a 10-fold molar excess of the dye to the antibody.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the fractions containing the labeled antibody.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the conjugate at 280 nm (for protein) and 590 nm (for this compound).

    • Calculate the DOL using the following formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye] Where:

      • A_max is the absorbance at 590 nm.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the antibody at 280 nm (~210,000 M⁻¹cm⁻¹ for IgG).

      • ε_dye is the molar extinction coefficient of this compound at 590 nm (92,000 M⁻¹cm⁻¹).

      • CF is the correction factor (A_280 of the free dye / A_max of the free dye). This value may need to be determined empirically or obtained from the manufacturer.

Immunofluorescence Staining Protocol

This protocol provides a general workflow for immunofluorescence staining using a this compound-conjugated antibody.

Materials:

  • Cells cultured on coverslips or tissue sections on slides

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% normal goat serum and/or 1% BSA in PBS)

  • This compound-conjugated primary or secondary antibody

  • Mounting medium with an antifade reagent

  • (Optional) Unlabeled primary antibody if using a conjugated secondary antibody

  • (Optional) Nuclear counterstain (e.g., DAPI)

Procedure:

  • Cell/Tissue Preparation:

    • Wash cells/tissue briefly with PBS.

    • Fix the sample with fixation buffer for 10-15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate with permeabilization buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Incubate with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Antibody Incubation:

    • Direct Staining: Dilute the this compound-conjugated primary antibody in blocking buffer and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

    • Indirect Staining:

      • Dilute the unlabeled primary antibody in blocking buffer and incubate for 1-2 hours at room temperature or overnight at 4°C.

      • Wash three times with PBS containing 0.1% Tween-20.

      • Dilute the this compound-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.

  • Washing:

    • Wash three times with PBS containing 0.1% Tween-20 for 5 minutes each.

  • Counterstaining (Optional):

    • Incubate with a nuclear counterstain like DAPI for 5 minutes.

    • Wash once with PBS.

  • Mounting:

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish.

    • Store the slides at 4°C in the dark until imaging.

Visualizations

Signaling Pathway: EGFR Activation

This diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for immunofluorescence studies. A this compound-conjugated antibody could be used to visualize the localization of EGFR or other proteins in this pathway.

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Phosphorylation & Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation Cascade ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation to Nucleus

Caption: Simplified EGFR signaling pathway.

Experimental Workflow: Antibody Conjugation

This diagram outlines the key steps in conjugating this compound to an antibody.

Antibody_Conjugation start Start antibody_prep 1. Prepare Antibody (Amine-free buffer, pH 8.3) start->antibody_prep conjugation 3. Conjugation Reaction (1 hr, room temp, dark) antibody_prep->conjugation dye_prep 2. Prepare this compound (Freshly dissolved in DMSO) dye_prep->conjugation purification 4. Purify Conjugate (Size-exclusion chromatography) conjugation->purification dol 5. Determine Degree of Labeling (DOL) (Spectrophotometry) purification->dol end End dol->end Troubleshooting_Background start High Background Observed check_controls Review Controls (No primary, unstained) start->check_controls optimize_ab Optimize Antibody Concentrations (Titration) check_controls->optimize_ab Secondary Ab binding check_autofluorescence Assess Autofluorescence check_controls->check_autofluorescence Unstained sample fluoresces improve_blocking Improve Blocking Step (Increase time, change agent) optimize_ab->improve_blocking increase_washing Increase Washing Steps (More washes, longer duration) improve_blocking->increase_washing resolve Background Resolved increase_washing->resolve check_autofluorescence->resolve

References

Technical Support Center: Optimizing TFAX 594, SE Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing TFAX 594, SE (Alexa Fluor™ 594 NHS Ester) concentration for labeling proteins and other molecules. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals achieve optimal labeling for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer and pH for labeling with TFAX 594, SE?

A1: For optimal results, the labeling reaction should be carried out in a buffer free of primary amines, such as Tris or glycine, as these will compete with the target protein for reaction with the NHS ester[1][2][3]. A recommended buffer is 0.1–0.2 M sodium bicarbonate at a pH of 8.3.[1][4] The optimal pH range for the reaction is typically between 7.5 and 8.5.

Q2: What is the recommended concentration for my protein during the labeling reaction?

A2: A protein concentration of at least 2 mg/mL is recommended for efficient labeling. Lower concentrations can lead to reduced labeling efficiency. If your protein solution is too dilute, it may be necessary to concentrate it before labeling or adjust the molar ratio of dye to protein.

Q3: How do I prepare the TFAX 594, SE for the reaction?

A3: TFAX 594, SE should be dissolved in a high-quality anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. The reconstituted dye solution is sensitive to moisture and can hydrolyze, which renders it non-reactive.

Q4: How long should the labeling reaction be incubated?

A4: A typical incubation time is 1 hour at room temperature with continuous stirring.

Q5: How do I remove the unreacted TFAX 594, SE after the labeling reaction?

A5: Unconjugated dye must be removed to ensure accurate determination of the degree of labeling and to prevent interference in downstream applications. Common methods for purification include gel filtration (e.g., Sephadex G-25) and spin columns.

Q6: What is the Degree of Labeling (DOL) and why is it important?

A6: The Degree of Labeling (DOL), also known as the dye-to-protein ratio, represents the average number of dye molecules conjugated to each protein molecule. It is a critical parameter to determine for consistent experimental results. Over-labeling can lead to fluorescence quenching and protein precipitation, while under-labeling results in a weak signal.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Under-labeling / Low DOL Buffer contains primary amines (e.g., Tris, glycine). Dialyze the protein against an amine-free buffer like PBS or sodium bicarbonate before labeling.
Protein concentration is too low (<2 mg/mL). Concentrate the protein solution before labeling. Alternatively, increase the molar ratio of dye to protein.
Hydrolyzed TFAX 594, SE. Prepare the dye solution in anhydrous DMSO or DMF immediately before use. Protect the solid dye and solution from moisture.
Incorrect pH of the reaction buffer. Ensure the reaction buffer pH is between 7.5 and 8.5 for efficient reaction with primary amines.
Protein Precipitation After Labeling Over-labeling of the protein. Reduce the molar ratio of TFAX 594, SE to protein in the labeling reaction. Aim for a lower Degree of Labeling.
The organic solvent used to dissolve the dye is denaturing the protein. Minimize the volume of organic solvent added to the protein solution.
The protein is inherently prone to aggregation. Consider using a different labeling chemistry or a more hydrophilic dye.
High Background in Assays Presence of unconjugated (free) dye. Ensure thorough purification of the labeled protein to remove all free dye. Use methods like gel filtration or dialysis.
Non-specific binding of the labeled protein. Optimize blocking steps in your assay. Consider adjusting buffer conditions (e.g., pH, salt concentration) to reduce non-specific interactions.
Over-labeling leading to altered protein properties. Optimize the DOL to a lower level that maintains protein function and specificity.

Experimental Protocols

General Protein Labeling Protocol with TFAX 594, SE

This protocol is a general guideline and may require optimization for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • TFAX 594, SE (Alexa Fluor™ 594 NHS Ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution: Ensure your protein is at a concentration of at least 2 mg/mL in an amine-free buffer.

  • Prepare the Dye Solution: Immediately before use, dissolve the TFAX 594, SE in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Perform the Labeling Reaction:

    • Slowly add a calculated amount of the TFAX 594, SE solution to the protein solution while gently stirring. It is recommended to test a few different molar ratios of dye to protein to find the optimal condition.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein, which will typically be the first colored band to elute.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and ~590 nm (A590).

    • Calculate the protein concentration:

      • Protein Concentration (M) = [A280 - (A590 × CF)] / εprotein

      • Where CF is the correction factor for the dye's absorbance at 280 nm (for Alexa Fluor 594, CF is approximately 0.56) and εprotein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the DOL:

      • DOL = A590 / (εdye × Protein Concentration (M))

      • Where εdye is the molar extinction coefficient of TFAX 594, SE at 590 nm (approximately 92,000 cm-1M-1).

  • Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a stabilizing agent like BSA and freezing in aliquots at -20°C or -80°C.

Recommended Molar Ratios and DOL for IgG Antibodies

For Immunoglobulin G (IgG) antibodies, a Degree of Labeling between 2 and 6 moles of dye per mole of antibody is often optimal.

ProteinRecommended Molar Ratio (Dye:Protein)Target Degree of Labeling (DOL)
IgG5:1 to 20:12 - 6

Note: These are starting recommendations and may need to be optimized for your specific antibody and application.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage prep_protein Prepare Protein (≥2 mg/mL, amine-free buffer) reaction Incubate (1 hr, Room Temp) prep_protein->reaction prep_dye Prepare TFAX 594, SE (in anhydrous DMSO/DMF) prep_dye->reaction purify Purify Conjugate (Gel Filtration/Spin Column) reaction->purify analyze Calculate DOL (Absorbance at 280 & 590 nm) purify->analyze storage Store Conjugate (4°C or -20°C) analyze->storage

Caption: Experimental workflow for protein labeling with TFAX 594, SE.

References

TFAX 594,SE photobleaching issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TFAX 594,SE. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

A1: this compound is an amine-reactive red fluorescent dye. It is designed for stable conjugation to primary amines on proteins and other biomolecules. Vendor information indicates that it is a bright and photostable dye.[1] Its spectral properties are summarized in the table below.

PropertyValue
Excitation Maximum~590 nm
Emission Maximum~617-660 nm
Molar Extinction Coefficient~92,000 cm⁻¹M⁻¹[1]
Quantum Yield~0.66[1]
Recommended Laser Line561 nm or 594 nm

Q2: How does the photostability of this compound compare to other red fluorescent dyes like Alexa Fluor 594?

Q3: What are the primary causes of photobleaching?

A3: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. This process is primarily caused by the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species that can chemically damage the dye molecule. Key factors that accelerate photobleaching include high excitation light intensity, long exposure times, and the presence of oxygen.

Troubleshooting Guides

Problem 1: Weak or No Fluorescent Signal

Q: I am not seeing a signal or the signal is very weak from my this compound labeled sample. What could be the cause and how can I troubleshoot it?

A: Weak or no signal can stem from several factors, from inefficient labeling to issues with your imaging setup. Here’s a step-by-step guide to troubleshoot this issue.

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient Antibody/Protein Labeling - Verify Protein Concentration and Purity: Ensure your protein is at an optimal concentration (typically >2 mg/mL) and is free of amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA) that compete for the dye. - Optimize Dye-to-Protein Ratio: The optimal degree of labeling (DOL) is critical. For antibodies, a DOL of 2-6 is often recommended for similar dyes like Alexa Fluor 594. A low DOL will result in a weak signal, while a very high DOL can lead to self-quenching. You may need to perform a titration to find the optimal ratio for your specific antibody and application. - Check Reaction Conditions: Ensure the pH of the reaction buffer is between 7.5 and 8.5 for efficient conjugation.
Low Abundance of Target Antigen - Use Signal Amplification: If your target protein is expressed at low levels, consider using a signal amplification technique, such as a tyramide signal amplification (TSA) system. - Use a Brighter Fluorophore: If photostability is not the primary concern, you may consider a brighter dye, although this compound is marketed as a bright fluorophore.
Suboptimal Imaging Settings - Check Filter Set: Ensure you are using the correct filter set for this compound (Excitation: ~590 nm, Emission: ~615-660 nm). - Increase Exposure Time/Gain: You may need to increase the exposure time or the gain on your detector to capture the signal. However, be aware that this can also increase background noise and photobleaching. - Optimize Laser Power: Ensure the laser power is appropriate. While high laser power can increase the initial signal, it will also accelerate photobleaching. Start with a low laser power and gradually increase it to find a balance between signal intensity and photostability.
Sample Preparation Issues - Improper Fixation/Permeabilization: The fixation and permeabilization steps can affect antigen accessibility. Consult established protocols for your specific cell type and target protein. - Sample Drying: Ensure your sample does not dry out at any stage of the staining protocol.
Problem 2: Rapid Photobleaching

Q: My this compound signal is fading very quickly during imaging. How can I reduce photobleaching?

A: While this compound is described as photostable, all fluorophores will eventually photobleach under illumination. The rate of photobleaching can be minimized through several strategies.

Solutions to Mitigate Photobleaching:

StrategyDetailed Recommendation
Use Antifade Reagents - Incorporate an antifade mounting medium: For fixed-cell imaging, using a commercially available antifade mounting medium is the most effective way to reduce photobleaching. Reagents like ProLong™ Gold or SlowFade™ Diamond are designed to scavenge free radicals and protect the fluorophore. - Add antifade reagents to live-cell imaging media: For live-cell imaging, you can add antioxidants like Trolox or n-propyl gallate to the imaging buffer.
Optimize Imaging Parameters - Minimize Exposure Time: Use the shortest possible exposure time that provides an adequate signal-to-noise ratio. - Reduce Excitation Intensity: Use the lowest laser power necessary to excite your sample. Neutral density filters can be used to attenuate the laser power. - Acquire Images Efficiently: Plan your imaging session to minimize the time the sample is exposed to the excitation light. Locate the region of interest using transmitted light or a lower magnification before switching to fluorescence imaging.
Choose the Right Imaging System - Use a more sensitive detector: A more sensitive camera or detector will allow you to use lower excitation power and shorter exposure times, thus reducing photobleaching.
Problem 3: High Background Fluorescence

Q: I am observing high background signal in my images, which is obscuring my specific staining. What are the common causes and solutions?

A: High background can arise from several sources, including nonspecific antibody binding, autofluorescence, and unbound dye.

Troubleshooting High Background:

CauseRecommended Solution
Nonspecific Antibody Binding - Blocking Step: Ensure you are using an adequate blocking solution (e.g., 5% BSA or serum from the secondary antibody host species) and a sufficient blocking time. - Antibody Concentration: Titrate your primary and secondary antibody concentrations to find the lowest concentration that gives a good specific signal. - Washing Steps: Increase the number and duration of washing steps after antibody incubations to remove unbound antibodies.
Autofluorescence - Use a Control Sample: Image an unstained sample to assess the level of autofluorescence. - Spectral Unmixing: If your imaging software supports it, use spectral unmixing to separate the specific this compound signal from the autofluorescence signal. - Use a Different Fixative: Some fixatives, like glutaraldehyde, can induce autofluorescence. Consider using a different fixative if autofluorescence is a major issue.
Unbound Dye - Purify the Conjugate: Ensure that all non-conjugated dye is removed from your antibody solution after the labeling reaction. Gel filtration is a common method for this purification step.
Spectral Bleed-through - Sequential Scanning: In multicolor experiments, acquire images for each fluorophore sequentially to avoid bleed-through from other channels. - Use Narrower Emission Filters: Using a narrower bandpass filter for your emission channel can help to reduce the detection of signal from other fluorophores.

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound

This protocol provides a general guideline for conjugating this compound to an antibody. It is recommended to optimize the dye-to-protein ratio for your specific antibody. For a similar dye, Alexa Fluor 594, an optimal degree of labeling (DOL) is between 2 and 6 moles of dye per mole of antibody.

Materials:

  • Purified antibody in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous DMSO

  • 1 M Sodium Bicarbonate, pH 8.3

  • Gel filtration column (e.g., Sephadex G-25)

  • PBS, pH 7.4

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in PBS at a concentration of 2-10 mg/mL.

    • Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.

  • Prepare the Dye:

    • Dissolve this compound in DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction:

    • Slowly add the calculated amount of this compound solution to the antibody solution while gently stirring. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 can be used.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unconjugated dye using a gel filtration column pre-equilibrated with PBS.

    • The first colored band to elute is the conjugated antibody.

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and ~590 nm (Amax).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the respective extinction coefficients. The DOL is the molar ratio of the dye to the protein.

Protocol 2: Immunofluorescence Staining with this compound Conjugated Antibody

This is a general protocol for immunofluorescence staining of cultured cells.

Materials:

  • Cells grown on coverslips

  • PBS

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • This compound conjugated primary or secondary antibody

  • Antifade mounting medium

Procedure:

  • Fixation:

    • Wash the cells with PBS.

    • Fix the cells with fixation buffer for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Block the cells with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Dilute the this compound conjugated antibody in blocking buffer to the desired concentration.

    • Incubate the cells with the antibody solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.

    • Wash the cells three times with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the coverslip with nail polish.

  • Imaging:

    • Image the samples using a fluorescence microscope equipped with appropriate filters for this compound.

    • Use the lowest possible laser power and exposure time to minimize photobleaching.

Visualizations

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody 1. Prepare Antibody (Amine-free buffer, pH 8.3) Conjugation 3. Conjugation (Mix Antibody and Dye, Incubate 1 hr at RT) Antibody->Conjugation Dye 2. Prepare this compound (Dissolve in DMSO) Dye->Conjugation Purify 4. Purify Conjugate (Gel Filtration) Conjugation->Purify Analyze 5. Analyze DOL (Spectrophotometry) Purify->Analyze

Figure 1. Workflow for conjugating this compound to an antibody.

Immunofluorescence_Workflow Start Start: Cells on Coverslip Fix 1. Fixation (e.g., 4% PFA) Start->Fix Perm 2. Permeabilization (e.g., 0.1% Triton X-100) (for intracellular targets) Fix->Perm Block 3. Blocking (e.g., 5% BSA) Perm->Block Antibody 4. Antibody Incubation (this compound conjugate) Block->Antibody Wash 5. Washing Antibody->Wash Mount 6. Mounting (Antifade medium) Wash->Mount Image 7. Imaging Mount->Image

Figure 2. General workflow for immunofluorescence staining.

References

Technical Support Center: TFAX 594, SE Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding non-specific binding of TFAX 594, SE conjugates.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem with my TFAX 594, SE conjugate?

Non-specific binding refers to the attachment of the fluorescent conjugate to cellular components or surfaces in your sample that are not the intended target. This phenomenon is driven by various molecular interactions, such as hydrophobic, ionic, and other intermolecular forces.[1] The result is high background fluorescence, which can obscure the specific signal from your target of interest, leading to false-positive results and difficulty in interpreting your data.[1]

Q2: I am observing high background staining in my immunofluorescence experiment. What are the likely causes?

High background staining can stem from several factors:

  • Inadequate Blocking: Failure to sufficiently block reactive sites in the tissue or cells can lead to non-specific attachment of the conjugate.[1]

  • Inappropriate Antibody Concentration: Using a primary or secondary antibody at a concentration that is too high can increase the likelihood of it binding to off-target sites.

  • Hydrophobic and Ionic Interactions: The physicochemical properties of the TFAX 594 dye, the antibody, or the sample itself can promote non-specific binding. Highly charged dyes can contribute to this issue.

  • Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for a signal from your conjugate.

  • Issues with Detergents: While detergents are used to permeabilize cells and reduce some types of non-specific interactions, using them at incorrect concentrations or at the wrong steps can sometimes increase background.

Q3: How can I reduce non-specific binding?

Several strategies can be employed to minimize non-specific binding:

  • Optimize Your Blocking Step: Use an appropriate blocking buffer, such as normal serum from the host species of the secondary antibody, bovine serum albumin (BSA), or non-fat dry milk.

  • Titrate Your Antibodies: Perform a dilution series for both your primary and secondary antibodies to find the optimal concentration that provides a strong specific signal with minimal background.

  • Incorporate Detergents Judiciously: Add a non-ionic detergent like Tween 20 or Triton X-100 to your blocking and wash buffers to reduce hydrophobic interactions.

  • Increase Wash Steps: Thorough and extended washing after antibody incubations can help remove unbound and non-specifically bound antibodies.

  • Consider Modifying Buffer Composition: Increasing the salt concentration of your buffers can help to mitigate charge-based non-specific interactions.

Troubleshooting Guide

High Background Fluorescence

High background fluorescence is a common issue that can be systematically addressed. The following table outlines potential causes and suggested solutions.

Potential Cause Suggested Solution
Inadequate BlockingIncrease the concentration of the blocking agent (e.g., 5-10% normal serum or 1-5% BSA). Ensure the blocking serum is from the same species as the secondary antibody host. Consider using a pre-formulated commercial blocking buffer.
Antibody Concentration Too HighPerform a titration experiment to determine the optimal dilution for your primary and secondary antibodies.
Insufficient WashingIncrease the number and duration of wash steps after primary and secondary antibody incubations. Add a low concentration of a non-ionic detergent (e.g., 0.05% Tween 20) to the wash buffer.
Hydrophobic InteractionsInclude a non-ionic detergent such as Tween 20 or Triton X-100 (typically 0.1%) in your blocking and antibody dilution buffers.
Ionic/Charge-based InteractionsIncrease the salt concentration (e.g., NaCl) in your buffers to shield charged interactions.
AutofluorescenceImage an unstained sample to assess the level of autofluorescence. Consider using an autofluorescence quenching kit if necessary.
Cross-reactivity of Secondary AntibodyEnsure your secondary antibody is specific to the species of your primary antibody. Use pre-adsorbed secondary antibodies to minimize cross-reactivity. If using a blocking serum, it should not be from the same species as the primary antibody.

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions

This protocol outlines a method for testing different blocking agents to reduce non-specific binding.

  • Prepare Samples: Prepare your cells or tissue sections according to your standard protocol (fixation, permeabilization, etc.).

  • Divide into Groups: Divide your samples into several groups to test different blocking buffers.

  • Prepare Blocking Buffers: Prepare the following blocking buffers:

    • Buffer A: 5% Normal Goat Serum in PBS with 0.1% Triton X-100

    • Buffer B: 3% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100

    • Buffer C: 5% Non-fat Dry Milk in PBS with 0.1% Triton X-100

    • Buffer D (Control): PBS with 0.1% Triton X-100 (No blocking agent)

  • Blocking: Incubate each group of samples with its respective blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate all samples with your primary antibody diluted in the corresponding blocking buffer.

  • Washing: Wash all samples three times for 5 minutes each with PBS containing 0.05% Tween 20.

  • Secondary Antibody Incubation: Incubate all samples with the TFAX 594, SE conjugated secondary antibody, diluted in the respective blocking buffer.

  • Final Washes: Wash all samples three times for 10 minutes each with PBS containing 0.05% Tween 20.

  • Mount and Image: Mount your samples and acquire images using consistent settings for all groups.

  • Analysis: Compare the signal-to-noise ratio across the different blocking conditions to determine the most effective one.

Protocol 2: Antibody Titration

This protocol describes how to determine the optimal antibody concentration.

  • Prepare Samples: Prepare a set of identical samples.

  • Primary Antibody Dilution Series: Prepare a series of dilutions of your primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000, and a no-primary control).

  • Primary Antibody Incubation: Incubate each sample with a different dilution of the primary antibody for your standard incubation time. Include the no-primary control.

  • Washing: Wash all samples as per your standard protocol.

  • Secondary Antibody Incubation: Incubate all samples with a constant, working concentration of your TFAX 594, SE conjugated secondary antibody.

  • Final Washes, Mounting, and Imaging: Complete the staining protocol and acquire images.

  • Analysis: Identify the primary antibody concentration that gives the best specific signal with the lowest background.

  • Secondary Antibody Titration (Optional): Repeat the process, this time keeping the optimal primary antibody concentration constant while varying the dilution of the TFAX 594, SE conjugated secondary antibody.

Visualizations

TroubleshootingWorkflow Troubleshooting Non-Specific Binding start High Background Observed check_blocking Is Blocking Adequate? start->check_blocking check_concentration Is Antibody Concentration Optimal? check_blocking->check_concentration Yes optimize_blocking Optimize Blocking Protocol (See Protocol 1) check_blocking->optimize_blocking No check_washing Are Wash Steps Sufficient? check_concentration->check_washing Yes titrate_antibody Titrate Antibodies (See Protocol 2) check_concentration->titrate_antibody No check_autofluorescence Is Autofluorescence a Factor? check_washing->check_autofluorescence Yes increase_washing Increase Wash Duration and/or Add Detergent check_washing->increase_washing No autofluorescence_control Image Unstained Control and Consider Quenching check_autofluorescence->autofluorescence_control Yes solution Problem Resolved check_autofluorescence->solution No optimize_blocking->check_concentration titrate_antibody->check_washing increase_washing->check_autofluorescence autofluorescence_control->solution BlockingMechanism Mechanism of Action for Blocking Buffers cluster_unblocked Without Blocking cluster_blocked With Blocking unblocked_sample Sample Surface Non-specific Sites Target Antigen primary_ab Primary Antibody primary_ab->unblocked_sample:f2 Specific Binding secondary_ab TFAX 594 SE Secondary Antibody secondary_ab->unblocked_sample:f1 Non-specific Binding (High Background) secondary_ab->primary_ab blocked_sample Sample Surface Blocked Sites Target Antigen blocking_agent Blocking Proteins (e.g., Serum Albumin) blocking_agent->blocked_sample:f1 Blocks Non-specific Sites primary_ab2 Primary Antibody primary_ab2->blocked_sample:f2 Specific Binding secondary_ab2 TFAX 594 SE Secondary Antibody secondary_ab2->primary_ab2

References

Technical Support Center: TFAX 594,SE (Alexa Fluor™ 594 Succinimidyl Ester)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using TFAX 594,SE (Alexa Fluor™ 594 Succinimidyl Ester) for fluorescent labeling. Our goal is to help you improve the signal-to-noise ratio in your experiments for clearer, more reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a reactive fluorescent dye, technically known as Alexa Fluor™ 594 Succinimidyl Ester. It is a bright, photostable, red-orange fluorophore used to label proteins, antibodies, and other molecules containing primary amines.[1] Its primary application is in fluorescence imaging, including immunofluorescence and flow cytometry, where it helps in the visualization of specific targets within cells and tissues.[1]

Q2: What are the key spectral properties of Alexa Fluor™ 594?

A2: Understanding the spectral properties of Alexa Fluor™ 594 is crucial for optimal experimental setup.

PropertyValue
Excitation Maximum~590 nm
Emission Maximum~617 nm
Molar Extinction Coefficient92,000 cm⁻¹M⁻¹
Recommended Laser Line561 nm or 594 nm
Spectrally Similar DyesTexas Red™, Rhodamine Red™-X
Data sourced from various product datasheets.

Q3: What are the main causes of a low signal-to-noise ratio in my experiments?

A3: A low signal-to-noise ratio can be caused by two primary issues: a weak specific signal or high background fluorescence.

  • Weak Signal: This can result from suboptimal antibody concentrations, insufficient incubation times, photobleaching, or issues with sample preparation that prevent the antibody from reaching its target.

  • High Background: This is often due to non-specific binding of antibodies, autofluorescence of the sample, or inadequate washing steps.[1][2]

Troubleshooting Guides

Problem 1: High Background Fluorescence

High background can obscure your specific signal, making data interpretation difficult. Below are common causes and solutions.

CauseRecommended Solution
Non-specific antibody binding - Optimize blocking: Increase blocking time or try a different blocking agent (e.g., BSA, normal serum from the secondary antibody host species). Ensure the blocking agent is compatible with your antibodies.[1] - Titrate antibodies: An excessively high concentration of primary or secondary antibody is a common cause of non-specific binding. Perform a titration to find the optimal concentration. - Include proper controls: Use an isotype control for your primary antibody and a secondary-only control to assess non-specific binding. - Increase washing: Increase the number and duration of wash steps to more effectively remove unbound antibodies.
Autofluorescence - Use a quenching agent: Treat samples with a quenching agent like Sodium Borohydride or Sudan Black B. - Choose the right fluorophore: If autofluorescence is high in the green spectrum, using a red-shifted dye like Alexa Fluor™ 594 can help. - Spectral unmixing: If your imaging software allows, use spectral unmixing to computationally separate the specific signal from the autofluorescence.
Hydrophobic interactions of the dye - Add a mild detergent: Including a non-ionic detergent like Tween-20 (at 0.05%) in your wash buffers can help reduce non-specific binding due to hydrophobic interactions.

Experimental Protocols

Protocol 1: Standard Immunofluorescence Staining

This protocol provides a general workflow for immunofluorescence staining of cultured cells.

  • Cell Preparation:

    • Grow cells on sterile glass coverslips in a petri dish.

    • Wash the cells briefly with phosphate-buffered saline (PBS).

  • Fixation:

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells in a blocking buffer (e.g., 5% BSA or 10% normal goat serum in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimal concentration (determined by titration).

    • Incubate the cells with the primary antibody overnight at 4°C.

  • Washing:

    • Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the Alexa Fluor™ 594-conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

  • Final Washes:

    • Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each, protected from light.

  • Mounting:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Seal the coverslips with nail polish and allow them to dry.

  • Imaging:

    • Image the slides using a fluorescence microscope with appropriate filters for Alexa Fluor™ 594 (Excitation: ~590 nm, Emission: ~617 nm).

Protocol 2: Antibody Titration to Optimize Signal-to-Noise Ratio

This protocol helps determine the optimal primary antibody concentration for your experiment.

  • Prepare a dilution series of your primary antibody in blocking buffer. A typical starting range is 1:100, 1:250, 1:500, 1:1000, and a no-primary antibody control.

  • Seed cells on multiple coverslips to have a separate sample for each dilution.

  • Follow your standard immunofluorescence protocol (as described in Protocol 1) for fixation, permeabilization, and blocking.

  • Incubate each coverslip with a different dilution of the primary antibody overnight at 4°C. Include a coverslip with only blocking buffer as a negative control.

  • Wash all coverslips thoroughly.

  • Incubate all coverslips with the same concentration of your Alexa Fluor™ 594-conjugated secondary antibody.

  • Wash and mount the coverslips.

  • Image all samples using the exact same microscope settings (e.g., laser power, exposure time, gain).

  • Analyze the images to identify the antibody dilution that provides the brightest specific staining with the lowest background fluorescence. This will be your optimal concentration.

Visual Troubleshooting Guides

Troubleshooting_High_Background Start High Background Observed Q1 Is secondary-only control clean? Start->Q1 A1_Yes Issue is with Primary Antibody or Autofluorescence Q1->A1_Yes Yes A1_No Issue is with Secondary Antibody Q1->A1_No No Q2 Is isotype control clean? A1_Yes->Q2 Sol_Secondary Reduce Secondary Ab concentration Increase wash steps Change blocking agent A1_No->Sol_Secondary A2_Yes Issue is likely Autofluorescence Q2->A2_Yes Yes A2_No Non-specific primary Ab binding Q2->A2_No No Sol_Autofluorescence Use autofluorescence quenching protocol Use spectral unmixing A2_Yes->Sol_Autofluorescence Sol_Primary Reduce Primary Ab concentration Optimize blocking protocol A2_No->Sol_Primary

Caption: A troubleshooting workflow for diagnosing and resolving high background fluorescence.

Troubleshooting_Weak_Signal Start Weak or No Signal Q1 Is the target protein expressed in the sample? Start->Q1 A1_Yes Expression Confirmed Q1->A1_Yes Yes A1_No Use a positive control cell line/tissue Q1->A1_No No/Unsure Q2 Are antibody concentrations optimal? A1_Yes->Q2 Sol_PositiveControl Verify expression with a validated positive control A1_No->Sol_PositiveControl A2_Yes Concentrations are Optimized Q2->A2_Yes Yes A2_No Titrate primary and secondary antibodies Q2->A2_No No Q3 Is the imaging setup correct? A2_Yes->Q3 Sol_Titration Perform antibody titration (see Protocol 2) A2_No->Sol_Titration A3_Yes Setup is Correct Q3->A3_Yes Yes A3_No Check filter sets and laser lines Q3->A3_No No Q4 Is there evidence of photobleaching? A3_Yes->Q4 Sol_Imaging Ensure excitation/emission filters match Alexa Fluor 594 spectra A3_No->Sol_Imaging A4_Yes Photobleaching is likely Q4->A4_Yes Yes A4_No Consider sample preparation issues Q4->A4_No No Sol_Photobleaching Use anti-fade mounting media Minimize light exposure A4_Yes->Sol_Photobleaching Sol_SamplePrep Optimize fixation and permeabilization steps A4_No->Sol_SamplePrep

Caption: A logical workflow for troubleshooting a weak or absent fluorescent signal.

References

TFAX 594,SE stability in different buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TFAX 594,SE, with a focus on its stability in different buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a bright and photostable amine-reactive red fluorescent dye.[1] The succinimidyl ester (SE) moiety allows for the covalent labeling of primary amines (-NH₂) on biomolecules, such as the lysine residues and N-termini of proteins, to form stable amide bonds. This makes it a valuable tool for creating fluorescently-labeled proteins and antibodies for various applications, including flow cytometry and microscopy.[2]

Q2: How should I store this compound?

A2: this compound powder should be stored at -20°C, protected from light and moisture. When stored correctly, the reactive dye is stable for at least three to six months. Stock solutions in anhydrous DMSO can also be stored at -20°C for at least a month.

Q3: In which buffers is the this compound reactive dye stable?

A3: The succinimidyl ester (SE) group of this compound is highly susceptible to hydrolysis in aqueous buffers. This hydrolysis is accelerated at higher pH. Therefore, it is crucial to prepare aqueous solutions of the dye immediately before use. For the labeling reaction, amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or sodium phosphate at a pH of 7.2-8.5 are recommended.

Q4: Which buffers should I avoid during the labeling reaction?

A4: Buffers containing primary amines, such as Tris and glycine, must be avoided as they will compete with the target molecule for reaction with the dye, significantly reducing labeling efficiency.

Q5: What is the optimal pH for the labeling reaction?

A5: The optimal pH for labeling with succinimidyl esters is a compromise between maximizing the reactivity of the target amines and minimizing the hydrolysis of the dye. A pH range of 8.3-8.5 is often recommended as the ideal balance.

Troubleshooting Guide

Issue Possible Cause Solution
Low or no fluorescence after labeling 1. Hydrolysis of this compound: The dye was exposed to aqueous buffer for too long before the reaction.1. Prepare the dye solution in anhydrous DMSO and add it to the reaction buffer immediately before starting the labeling.
2. Presence of competing amines: The reaction buffer contained Tris, glycine, or other amine-containing compounds.2. Ensure the protein is in an amine-free buffer like PBS or bicarbonate buffer. If necessary, dialyze the protein against the appropriate buffer before labeling.
3. Suboptimal pH: The reaction pH was too low, resulting in protonated and non-reactive target amines.3. Adjust the pH of the reaction buffer to 8.3-8.5.
4. Low protein concentration: Protein concentrations below 2 mg/mL can lead to lower labeling efficiency.4. Concentrate the protein to at least 2 mg/mL if possible.
Protein precipitation during labeling Over-labeling: Too many dye molecules attached to the protein can alter its properties and cause aggregation.Decrease the molar ratio of dye to protein in the reaction.
Unexpectedly high background fluorescence Inefficient removal of free dye: The purification step did not adequately separate the labeled protein from the unreacted dye.Use a suitable size exclusion chromatography column or dialysis to effectively remove the free dye.

Stability of this compound in Aqueous Buffers

The stability of the succinimidyl ester (SE) in this compound is critically dependent on the pH of the aqueous buffer. The primary degradation pathway is hydrolysis, which renders the dye incapable of reacting with primary amines. The rate of hydrolysis increases significantly with increasing pH.

Table 1: Half-life of Succinimidyl Ester in Aqueous Solution at Different pH Values

pHTemperatureHalf-life of NHS EsterReference(s)
7.00°C4 - 5 hours
8.0Room Temp~1 hour
8.5Room Temp~30 minutes
8.64°C10 minutes
9.0Room Temp~5-10 minutes

Note: This data is for the N-hydroxysuccinimide (NHS) ester group in general and serves as a close approximation for the reactivity of this compound.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol describes a general method for labeling proteins with this compound. The optimal dye-to-protein ratio may need to be determined empirically for each specific protein.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Size exclusion chromatography column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare the Protein Solution: Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, add the calculated amount of this compound stock solution. The molar ratio of dye to protein typically ranges from 5:1 to 20:1.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching (Optional): Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye. Incubate for 30 minutes.

  • Purification: Separate the labeled protein from the unreacted dye and quenching buffer components using a size exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_final Final Product protein_prep Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) reaction Combine and Incubate (1 hr, RT, dark) protein_prep->reaction dye_prep Prepare this compound in Anhydrous DMSO dye_prep->reaction purify Purify Conjugate (Size Exclusion Chromatography) reaction->purify final_product Labeled Protein Conjugate purify->final_product

Caption: Experimental workflow for protein labeling with this compound.

signaling_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products tfax This compound (Active Ester) conjugate Fluorescently Labeled Protein (Stable Amide Bond) tfax->conjugate Reacts with protein Protein with Primary Amine (-NH2) protein->conjugate ph pH 8.3 - 8.5 buffer Amine-Free Buffer nhs N-hydroxysuccinimide (Byproduct)

Caption: Chemical relationship in the this compound labeling reaction.

References

Technical Support Center: Aggregation of Proteins After TFAX 594, SE Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation issues encountered after labeling with TFAX 594, SE and other amine-reactive fluorescent dyes.

Troubleshooting Guide

This guide is designed to help you identify the potential causes of protein aggregation after labeling and to provide solutions to mitigate this issue.

Q1: My protein has precipitated or aggregated after labeling with TFAX 594, SE. What are the common causes?

Protein aggregation post-labeling is a common issue that can arise from several factors:

  • Increased Hydrophobicity: Fluorescent dyes, including TFAX 594, can be hydrophobic. Covalently attaching them to the surface of a protein increases its overall hydrophobicity, which can lead to aggregation as the proteins self-associate to minimize contact with the aqueous environment.[1][2]

  • High Labeling Stoichiometry: Attaching too many dye molecules to a single protein (a high dye-to-protein ratio) can significantly alter the protein's surface properties and increase the likelihood of aggregation.[1][2][3]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the labeling and storage buffers are critical for protein stability. Proteins are least soluble at their isoelectric point (pI), and changes in pH can lead to aggregation.

  • Organic Solvents: TFAX 594, SE, like many other NHS ester dyes, is often dissolved in an organic solvent such as DMSO or DMF before being added to the protein solution. Localized high concentrations of these solvents can denature the protein, leading to aggregation.

  • High Protein Concentration: Labeling reactions performed at high protein concentrations can increase the probability of intermolecular interactions and aggregation.

  • Disruption of Protein Structure: The labeling process itself or the attachment of the dye molecule can sometimes disrupt the native conformation of the protein, exposing hydrophobic regions that are normally buried.

Q2: How can I prevent protein aggregation during the labeling process?

Preventing aggregation starts with optimizing the labeling conditions. Here are several strategies:

  • Optimize the Dye-to-Protein Ratio: Start with a lower molar excess of the dye and perform a titration to find the optimal ratio that provides sufficient labeling without causing aggregation. A 1:1 stoichiometry is a good starting point to minimize the problem.

  • Control the Reaction pH: The reaction of NHS esters with primary amines is most efficient at a pH of 8.3-8.5. However, if your protein is unstable at this pH, you may need to perform the reaction at a lower pH (e.g., 7.5-8.0), which will slow down the reaction but may improve protein stability.

  • Careful Addition of the Dye: Add the dissolved dye solution to the protein solution slowly and with gentle stirring. This helps to avoid localized high concentrations of the organic solvent.

  • Use Additives and Stabilizers: Consider including stabilizing agents in your labeling buffer. These can include:

    • Glycerol (5-20%): Can help to stabilize proteins.

    • Arginine (50-100 mM): Known to suppress protein aggregation.

    • Non-ionic detergents (e.g., Tween-20 at 0.01-0.1%): Can help to solubilize proteins.

  • Work at a Lower Temperature: Performing the labeling reaction at 4°C for a longer period can help to reduce aggregation by slowing down the process of protein unfolding.

  • Maintain a Low Protein Concentration: If possible, perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL) to reduce the likelihood of intermolecular interactions.

Q3: How can I detect and quantify protein aggregation in my labeled sample?

Several methods can be used to assess the aggregation state of your labeled protein:

MethodPrincipleInformation Provided
Visual Inspection Direct observation of the solution.Presence of visible precipitates or cloudiness.
UV-Visible Spectroscopy Aggregates scatter light, leading to an apparent increase in absorbance at higher wavelengths (e.g., 350-600 nm).A qualitative indication of the presence of large aggregates.
Dynamic Light Scattering (DLS) Measures the fluctuations in scattered light intensity due to the Brownian motion of particles.Provides the size distribution of particles in the solution, allowing for the detection of larger aggregates.
Size Exclusion Chromatography (SEC) Separates molecules based on their size.Aggregates will elute earlier than the monomeric protein, often in the void volume.
Q4: I have already labeled my protein and it has aggregated. Can I rescue the sample?

In some cases, it may be possible to remove aggregates from a labeled protein sample:

  • Centrifugation: For large, insoluble aggregates, a high-speed centrifugation step can pellet the aggregated protein, allowing you to recover the soluble, monomeric fraction from the supernatant.

  • Size Exclusion Chromatography (SEC): This is a very effective method for separating monomeric labeled protein from aggregates. The monomeric protein will elute at a later volume than the aggregated species.

  • Filtration: Using a low protein-binding filter (e.g., 0.22 µm) can remove larger aggregates.

Frequently Asked Questions (FAQs)

Q1: What is TFAX 594, SE?

TFAX 594, SE is a red fluorescent dye that is functionalized with a succinimidyl ester (SE) group. This SE group reacts with primary amines, such as the side chains of lysine residues on proteins, to form a stable covalent bond. It has an excitation maximum of approximately 590 nm and an emission maximum of around 660 nm. It is often used as an alternative to other red fluorescent dyes like Alexa Fluor® 594 and Texas Red®.

Q2: What is the optimal pH for labeling with TFAX 594, SE?

The optimal pH for the reaction of succinimidyl esters with primary amines is between 8.3 and 8.5. At this pH, the primary amines are deprotonated and available for reaction. Below this pH range, the reaction rate will be slower, and above it, the hydrolysis of the NHS ester becomes more rapid, reducing the labeling efficiency.

Q3: What buffers should I use for the labeling reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with the protein for reaction with the dye. Amine-free buffers such as phosphate-buffered saline (PBS), carbonate/bicarbonate buffer, or borate buffer are recommended. Tris-based buffers should be avoided.

Q4: How do I remove the unreacted dye after the labeling reaction?

Unreacted dye can be removed by several methods, including:

  • Dialysis: Effective for removing small molecules like free dye from a protein solution.

  • Size Exclusion Chromatography (SEC) / Gel Filtration: A common and efficient method to separate the labeled protein from the free dye.

  • Spin Desalting Columns: A quick method for removing free dye from small sample volumes.

Experimental Protocols

General Protocol for Protein Labeling with TFAX 594, SE

This is a general protocol and may require optimization for your specific protein.

1. Protein Preparation:

  • Dialyze the protein against an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to remove any contaminating primary amines.
  • Adjust the protein concentration to 2-5 mg/mL in the reaction buffer.

2. Dye Preparation:

  • Immediately before use, dissolve the TFAX 594, SE in anhydrous DMSO or DMF to a concentration of 10 mM.

3. Labeling Reaction:

  • Calculate the required volume of the dye solution to achieve the desired dye-to-protein molar ratio (start with a 5-10 fold molar excess).
  • While gently stirring the protein solution, slowly add the dissolved dye.
  • Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.

4. Quenching the Reaction (Optional):

  • To stop the reaction, you can add a final concentration of 50-100 mM Tris-HCl or glycine and incubate for 10-15 minutes.

5. Purification of the Labeled Protein:

  • Separate the labeled protein from the unreacted dye and any aggregates using size exclusion chromatography (e.g., a Sephadex G-25 column).

Protocol for Detecting Protein Aggregation using Dynamic Light Scattering (DLS)

1. Sample Preparation:

  • Filter the labeled protein solution through a low-protein-binding 0.22 µm filter to remove dust and large particulates.
  • Prepare a dilution series of your labeled protein to assess concentration-dependent aggregation.
  • Use the unlabeled protein as a control.

2. DLS Measurement:

  • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
  • Place the sample in a suitable cuvette.
  • Perform the measurement according to the instrument's instructions.

3. Data Analysis:

  • Analyze the size distribution data. The presence of a population of particles with a significantly larger hydrodynamic radius than the monomeric protein indicates aggregation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_outcome Outcome protein_prep Protein in Amine-Free Buffer (pH 8.3) mix Mix Gently (1 hr @ RT or O/N @ 4°C) protein_prep->mix dye_prep TFAX 594, SE in DMSO/DMF dye_prep->mix purify Purification (e.g., SEC) mix->purify monomer Monomeric Labeled Protein purify->monomer aggregate Aggregated Protein purify->aggregate analyze Aggregation Analysis (DLS, SEC) monomer->analyze aggregate->analyze

Caption: Workflow for protein labeling and aggregation analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions cluster_additives Further Optimization start Protein Aggregation Observed? cause1 High Dye:Protein Ratio? start->cause1 cause2 Suboptimal Buffer pH? start->cause2 cause3 High Protein Conc.? start->cause3 cause4 Solvent Shock? start->cause4 sol1 Decrease Dye Molar Excess cause1->sol1 sol2 Optimize Buffer pH (e.g., 7.5-8.0) cause2->sol2 sol3 Lower Protein Concentration cause3->sol3 sol4 Add Dye Solution Slowly cause4->sol4 add1 Add Stabilizers (Glycerol, Arginine) sol1->add1 sol2->add1 add2 Label at Lower Temp. sol3->add2 sol4->add2

Caption: Troubleshooting decision tree for protein aggregation.

References

Validation & Comparative

TFAX 594,SE vs. Alexa Fluor 594: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based applications, the selection of the appropriate fluorophore is a critical determinant of experimental success. This guide provides an objective comparison of two widely used red fluorescent dyes: TFAX 594,SE and Alexa Fluor 594. This analysis is based on their published technical specifications and outlines experimental protocols for their direct comparison.

Quantitative Data Summary

A side-by-side comparison of the key photophysical properties of this compound and Alexa Fluor 594 reveals a high degree of similarity, positioning this compound as a direct alternative to Alexa Fluor 594.

PropertyThis compoundAlexa Fluor 594
Excitation Maximum ~590 nm[1]~590 nm[2]
Emission Maximum ~660 nm[1]~617 nm[2]
Extinction Coefficient 92,000 cm⁻¹M⁻¹[1]73,000 cm⁻¹M⁻¹
Quantum Yield 0.660.66
pH Sensitivity Insensitive (pH 4-10)Insensitive over a wide range
Key Features Bright and photostable conjugatesBright and photostable
Reactive Group Succinimidyl Ester (SE)Succinimidyl Ester (SE)
Reactivity Primary aminesPrimary amines

Experimental Protocols

To provide a direct and quantitative comparison of this compound and Alexa Fluor 594 in a specific experimental context, the following immunofluorescence protocol can be employed. This protocol is designed to assess both the brightness and photostability of the two dyes.

Protocol: Comparative Immunofluorescence Staining and Photostability Assay

1. Cell Culture and Preparation:

  • Culture a suitable adherent cell line (e.g., HeLa, A549) on glass coverslips in a multi-well plate until they reach 70-80% confluency.

  • Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS for 5 minutes each.

2. Immunostaining:

  • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA and 22.52 mg/mL glycine in PBST) for 30 minutes.

  • Incubate the cells with a primary antibody targeting a well-characterized protein (e.g., anti-α-tubulin) diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBST for 5 minutes each.

  • Prepare two separate staining solutions by diluting the secondary antibodies conjugated to this compound and Alexa Fluor 594, respectively, in the blocking buffer at the same concentration (e.g., 1-5 µg/mL).

  • Incubate separate coverslips with each of the secondary antibody solutions for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBST for 5 minutes each.

  • (Optional) Counterstain the nuclei with a suitable nuclear stain (e.g., DAPI).

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

3. Imaging and Data Acquisition:

  • Brightness Comparison:

    • Image the stained cells using a fluorescence microscope or a confocal microscope equipped with appropriate filter sets for the 594 nm excitation and corresponding emission wavelengths.

    • Use identical acquisition settings (e.g., laser power, exposure time, gain) for both sets of samples (this compound and Alexa Fluor 594).

    • Capture multiple images from different fields of view for each condition.

    • Quantify the mean fluorescence intensity of the stained structures using image analysis software (e.g., ImageJ, CellProfiler).

  • Photostability Comparison:

    • Select a region of interest (ROI) on a well-stained cell for both the this compound and Alexa Fluor 594 samples.

    • Continuously expose the ROI to the excitation light for an extended period (e.g., 2-5 minutes).

    • Acquire images at regular intervals (e.g., every 10-15 seconds) during the continuous exposure.

    • Measure the fluorescence intensity of the ROI in each image of the time series.

    • Normalize the intensity at each time point to the initial intensity and plot the decay over time to determine the photobleaching rate.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Cell Preparation cluster_staining Immunostaining cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture on Coverslips fixation Fixation (4% PFA) cell_culture->fixation permeabilization Permeabilization (0.25% Triton X-100) fixation->permeabilization blocking Blocking (1% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash (PBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (this compound or Alexa Fluor 594) wash1->secondary_ab wash2 Wash (PBST) secondary_ab->wash2 mounting Mounting wash2->mounting imaging Fluorescence Microscopy mounting->imaging brightness Brightness Comparison (Identical Acquisition Settings) imaging->brightness photostability Photostability Assay (Continuous Exposure) imaging->photostability quantification Image Analysis & Quantification brightness->quantification photostability->quantification

Caption: Experimental workflow for the comparative analysis of this compound and Alexa Fluor 594.

logical_relationship cluster_dyes Fluorescent Dyes cluster_properties Performance Metrics cluster_applications Applications tfax This compound brightness Brightness tfax->brightness influences photostability Photostability tfax->photostability influences alexa Alexa Fluor 594 alexa->brightness influences alexa->photostability influences snr Signal-to-Noise Ratio brightness->snr determines photostability->snr impacts microscopy Microscopy snr->microscopy flow_cytometry Flow Cytometry snr->flow_cytometry super_resolution Super-Resolution Microscopy snr->super_resolution

Caption: Logical relationship between fluorescent dyes, performance metrics, and applications.

References

TFAX 594, SE: A Superior Alternative to Texas Red for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking a robust and high-performance red fluorescent dye, TFAX 594, SE presents a compelling alternative to the traditional Texas Red. This guide provides an objective comparison of the performance of TFAX 594, SE against Texas Red, supported by key experimental data, to assist in making an informed decision for your labeling needs.

Performance Comparison: TFAX 594, SE vs. Texas Red

TFAX 594, SE consistently demonstrates superior performance in key metrics crucial for high-quality fluorescence imaging and detection. It is designed to be a brighter and more photostable dye than Texas Red, making it an ideal choice for demanding applications.[1][2][3] The quantitative differences in their optical properties are summarized in the table below.

PropertyTFAX 594, SETexas RedAdvantage of TFAX 594, SE
Excitation Maximum (nm) ~590[2]~589-596Similar excitation profiles allow for use with common laser lines (e.g., 594 nm).
Emission Maximum (nm) ~660~615Larger Stokes shift can minimize self-quenching and improve signal-to-noise.
Molar Extinction Coefficient (M⁻¹cm⁻¹) 92,000~85,000Higher extinction coefficient indicates more efficient light absorption, contributing to greater brightness.
Quantum Yield (Φ) 0.66~0.605 - 0.93TFAX 594, SE offers a high and reliable quantum yield, leading to brighter fluorescent conjugates.
Photostability HighModerateSignificantly more resistant to photobleaching, allowing for longer exposure times and more robust imaging.
pH Sensitivity Insensitive in pH 4-10 rangeCan be pH sensitiveStable fluorescence across a broad pH range provides greater experimental flexibility and reliability.
Reactive Group Succinimidyl Ester (SE)Sulfonyl Chloride or Succinimidyl Ester (X)SE esters offer a more specific and efficient reaction with primary amines on proteins.

Experimental Protocols

Protein Labeling with Amine-Reactive Dyes

This protocol outlines the general steps for conjugating an amine-reactive dye like TFAX 594, SE or Texas Red-X, succinimidyl ester to a protein, such as an antibody.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • TFAX 594, SE or Texas Red-X, succinimidyl ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (optional)

  • Purification column (e.g., gel filtration)

Procedure:

  • Prepare the Protein: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

  • Prepare the Dye: Immediately before use, dissolve the amine-reactive dye in DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: While gently stirring, slowly add the reactive dye solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is recommended.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Quenching (Optional): To stop the reaction, add the quenching buffer and incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye.

Indirect Immunofluorescence Staining

This protocol describes a typical workflow for using a fluorescently labeled secondary antibody for immunofluorescence microscopy.

Materials:

  • Cells grown on coverslips or tissue sections

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary Antibody (specific to the target antigen)

  • Fluorescently Labeled Secondary Antibody (e.g., Goat anti-Mouse IgG conjugated with TFAX 594)

  • Nuclear Counterstain (e.g., DAPI)

  • Mounting Medium

Procedure:

  • Sample Preparation: Wash the cells or tissue sections with PBS.

  • Fixation: Fix the samples with fixation buffer for 10-20 minutes at room temperature.

  • Washing: Wash the samples three times with PBS.

  • Permeabilization: If the target antigen is intracellular, permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the samples in blocking buffer for 30-60 minutes.

  • Primary Antibody Incubation: Incubate the samples with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the samples three times with PBS.

  • Secondary Antibody Incubation: Incubate the samples with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the samples three times with PBS, protected from light.

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5-10 minutes.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the samples using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

Visualizing the Workflow

The following diagrams illustrate the key processes described in the experimental protocols.

experimental_workflow cluster_labeling Protein Labeling Workflow cluster_if Immunofluorescence Workflow p_prep Protein Preparation mix Conjugation Reaction p_prep->mix d_prep Dye Preparation d_prep->mix incubate Incubation mix->incubate purify Purification incubate->purify fix Fixation & Permeabilization block Blocking fix->block p_ab Primary Antibody block->p_ab s_ab Secondary Antibody (TFAX 594) p_ab->s_ab mount Mounting & Imaging s_ab->mount

Caption: Key steps in protein labeling and immunofluorescence.

signaling_pathway_example antigen Target Antigen primary_ab Primary Antibody antigen->primary_ab binds to secondary_ab Secondary Antibody (TFAX 594 Conjugate) primary_ab->secondary_ab is recognized by signal Fluorescent Signal secondary_ab->signal emits

Caption: Detection principle of indirect immunofluorescence.

Conclusion

TFAX 594, SE offers significant advantages over Texas Red in terms of brightness, photostability, and pH insensitivity. These characteristics translate to higher quality and more reliable data in a wide range of fluorescence-based applications, including immunofluorescence, flow cytometry, and super-resolution microscopy. For researchers aiming to push the boundaries of their imaging and detection capabilities, TFAX 594, SE is a superior and highly recommended alternative.

References

A Comparative Guide to the Photostability of TFAX 594, SE and Competing Fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in the life sciences and drug development, the selection of fluorescent dyes is a critical decision that directly impacts the quality and reliability of experimental data. Among the myriad of available options, TFAX 594, SE has emerged as a notable red fluorescent dye. This guide provides an objective comparison of the photostability and spectral properties of TFAX 594, SE against two prominent competitors: Alexa Fluor 594 and Cy3B. The information presented herein is intended to assist researchers in making informed decisions for their specific applications.

Spectral and Photophysical Properties

A summary of the key spectral and photophysical properties of TFAX 594, SE, Alexa Fluor 594, and Cy3B is presented in Table 1. This data, compiled from various sources, offers a quantitative basis for comparison. TFAX 594, SE and Alexa Fluor 594 exhibit similar excitation and emission spectra, making them spectrally interchangeable in many microscopy setups. Cy3B, while also a red-orange fluorescent dye, has a slightly shorter excitation and emission maximum. Notably, Cy3B is reported to have a significantly higher fluorescence quantum yield, suggesting potentially brighter initial signals.[1]

PropertyTFAX 594, SEAlexa Fluor 594Cy3B
Excitation Maximum (nm)~590[2][3][4]~590~560
Emission Maximum (nm)~660~617~571
Molar Extinction Coefficient (M⁻¹cm⁻¹)92,00073,000137,000
Fluorescence Quantum Yield (Φ)0.660.660.92
Reactive GroupSuccinimidyl Ester (SE)Succinimidyl Ester (SE)N-hydroxysuccinimide (NHS) ester
ReactivityPrimary aminesPrimary aminesPrimary amines

Table 1. Spectral and Photophysical Properties of TFAX 594, SE and Competitors. This table summarizes the key optical and chemical characteristics of the three fluorescent dyes.

Photostability Comparison

Cy3B is presented as an improved version of the Cy3 dye with significantly increased fluorescence quantum yield and photostability. However, some user experiences suggest that under certain conditions, Cy3B may exhibit faster photobleaching than standard Cy3, indicating that experimental context is crucial.

Due to the lack of direct comparative experimental data for TFAX 594, SE, a definitive quantitative ranking of photostability cannot be provided. Researchers are encouraged to perform their own side-by-side comparisons using the experimental protocol outlined below to determine the most suitable dye for their specific imaging conditions and requirements.

Experimental Protocol for Photostability Measurement

The following protocol provides a detailed methodology for comparing the photostability of fluorescent dyes using widefield fluorescence microscopy. This protocol is designed to be adaptable to most standard laboratory setups.

Objective:

To quantitatively compare the photobleaching rates of TFAX 594, SE, Alexa Fluor 594, and Cy3B conjugated to a standard protein (e.g., Goat Anti-Mouse IgG).

Materials:
  • TFAX 594, SE

  • Alexa Fluor 594, SE

  • Cy3B, NHS Ester

  • Goat Anti-Mouse IgG

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium bicarbonate buffer, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Microscope slides and coverslips

  • Antifade mounting medium

  • Fluorescence microscope with a suitable filter set for red fluorophores (e.g., TRITC or Texas Red filter set), a stable light source (e.g., mercury arc lamp or LED), and a sensitive camera.

Experimental Workflow:

G cluster_prep Antibody Conjugation cluster_sample Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis dissolve Dissolve Antibody in Bicarbonate Buffer add_dye Add Dye (TFAX 594, SE, Alexa Fluor 594, or Cy3B) dissolve->add_dye incubate Incubate for 1 hour at Room Temperature add_dye->incubate purify Purify Conjugate via Size-Exclusion Chromatography incubate->purify dilute Dilute Conjugated Antibody in PBS purify->dilute mount Mount on Microscope Slide with Antifade Medium dilute->mount locate Locate a Field of View mount->locate acquire_initial Acquire Initial Image (t=0) locate->acquire_initial continuous_exp Expose Continuously to Excitation Light acquire_initial->continuous_exp acquire_series Acquire Images at Regular Intervals continuous_exp->acquire_series measure_intensity Measure Mean Fluorescence Intensity of a Region of Interest (ROI) acquire_series->measure_intensity normalize Normalize Intensity to the Initial Value measure_intensity->normalize plot Plot Normalized Intensity vs. Time normalize->plot calculate Calculate Photobleaching Half-Life (t½) plot->calculate

Figure 1. Experimental workflow for comparing fluorophore photostability.

Detailed Steps:
  • Antibody Conjugation:

    • Dissolve Goat Anti-Mouse IgG in 0.1 M sodium bicarbonate buffer, pH 8.3, to a concentration of 1 mg/mL.

    • Prepare stock solutions of TFAX 594, SE, Alexa Fluor 594, SE, and Cy3B, NHS Ester in anhydrous DMSO.

    • Add the reactive dye to the antibody solution at a molar ratio of 10:1 (dye:protein).

    • Incubate the reaction for 1 hour at room temperature with gentle stirring.

    • Purify the conjugated antibody from unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

  • Sample Preparation:

    • Dilute the purified antibody conjugates in PBS to a final concentration of 10 µg/mL.

    • Place a 10 µL drop of the diluted conjugate solution onto a clean microscope slide.

    • Add a drop of antifade mounting medium and carefully place a coverslip on top, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

  • Image Acquisition:

    • Using the fluorescence microscope, select the appropriate filter set for the red fluorescent dyes.

    • Find a field of view with a uniform distribution of the fluorescently labeled antibodies.

    • Set the camera exposure time and gain to achieve a good signal-to-noise ratio without saturating the detector. Keep these settings constant for all samples.

    • Acquire an initial image (time = 0).

    • Continuously expose the sample to the excitation light.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 30 seconds) for a total duration of 10-15 minutes.

  • Data Analysis:

    • Open the image series in an image analysis software (e.g., ImageJ/Fiji).

    • Select a region of interest (ROI) in an area with clear fluorescence.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Normalize the intensity at each time point to the intensity of the first image (t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Logical Relationship for Dye Selection

The choice of a fluorescent dye is a multi-faceted decision that depends on the specific experimental requirements. The following diagram illustrates the logical considerations for selecting between TFAX 594, SE and its competitors.

G start Start: Select a Red Fluorescent Dye spectral_match Does the application require spectral properties similar to Texas Red? start->spectral_match brightness_priority Is initial signal brightness the highest priority? spectral_match->brightness_priority No tfax_alexa Consider TFAX 594, SE or Alexa Fluor 594 spectral_match->tfax_alexa Yes brightness_priority->spectral_match No cy3b Consider Cy3B brightness_priority->cy3b Yes photostability_critical Is high photostability for long-term imaging critical? alexa Alexa Fluor 594 is a well-established photostable option photostability_critical->alexa Yes perform_test Perform side-by-side photostability test photostability_critical->perform_test Uncertain tfax_alexa->photostability_critical end Final Dye Selection cy3b->end alexa->end perform_test->end

Figure 2. Decision-making workflow for selecting a red fluorescent dye.

References

A Head-to-Head Comparison of Amine-Reactive Red Fluorescent Dyes for Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is critical for the success of conjugation to antibodies and other proteins. This guide provides a detailed comparison of TFAX 594, SE, a now-discontinued amine-reactive red fluorescent dye, with its currently available alternatives. The comparison is based on key performance metrics, and this guide includes a standardized experimental protocol for conjugation and a representative signaling pathway diagram to illustrate a common application.

Performance Comparison of TFAX 594, SE and Alternatives

The choice of a fluorescent dye for conjugation is primarily dictated by its spectral properties, brightness, and photostability. While TFAX 594, SE was a viable option, a range of alternative dyes with comparable or superior performance are available. Below is a summary of the key quantitative data for TFAX 594, SE and its main competitors.

DyeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield
TFAX 594, SE~590~66092,0000.66
Alexa Fluor™ 594 NHS Ester59061792,000Not specified
DyLight™ 594 NHS Ester59361880,000Not specified
Cy®3B NHS ester558572130,0000.67
Andy Fluor™ 594 NHS Ester590615Not specifiedNot specified

Experimental Protocol: Antibody Conjugation with NHS Ester Dyes

This protocol provides a general procedure for the conjugation of an amine-reactive succinimidyl ester (SE) dye to a monoclonal antibody.

Materials:

  • Purified monoclonal antibody (free of amine-containing buffers like Tris and stabilizers like BSA)

  • Amine-reactive fluorescent dye (NHS Ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate (NaHCO₃) solution, pH 8.3-8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-5 mg/mL. If the antibody is in a different buffer, perform a buffer exchange using a spin column or dialysis.

  • Dye Preparation:

    • Immediately before use, dissolve the amine-reactive dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Slowly add the dissolved dye to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 20:1 is recommended.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the dye-conjugated antibody from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with PBS.

    • Collect the fractions containing the labeled antibody. The first colored fraction is typically the conjugated antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye.

Visualizing Cellular Processes: Experimental Workflow and Signaling Pathways

Fluorescently labeled antibodies are instrumental in visualizing cellular structures and signaling pathways. Below are diagrams illustrating a typical experimental workflow for immunofluorescence and a representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common subject of investigation using these techniques.

G cluster_0 Cell Preparation cluster_1 Immunostaining cluster_2 Imaging cell_culture Cell Culture fixation Fixation cell_culture->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Fluorophore-Conjugated Secondary Antibody Incubation primary_ab->secondary_ab mounting Mounting secondary_ab->mounting microscopy Fluorescence Microscopy mounting->microscopy

Caption: A typical immunofluorescence experimental workflow.

EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes

Caption: The EGFR signaling pathway.

TFAX 594,SE in Multiplex Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of multiplex immunofluorescence, the selection of fluorescent dyes is paramount to achieving high-quality, reproducible data. This guide provides a detailed comparison of TFAX 594,SE, a red fluorescent dye, with its primary alternative, Alexa Fluor® 594, and other spectrally similar dyes. The information presented is intended for researchers, scientists, and drug development professionals engaged in multiplex imaging applications.

Performance Comparison of Red Fluorescent Dyes

The following table summarizes the key photophysical properties of this compound and comparable amine-reactive fluorescent dyes commonly used in multiplex imaging. These parameters are crucial in determining the brightness, sensitivity, and overall performance of the dyes in an experimental setting.

PropertyThis compoundAlexa Fluor® 594Texas Red®
Excitation Max (nm) ~590590595
Emission Max (nm) ~617-660[1]617-618[1][2]615
Molar Extinction Coefficient (cm⁻¹M⁻¹) 92,00073,000 - 92,000[3]85,000
Quantum Yield 0.66[1]0.660.54
Reactive Group Succinimidyl Ester (SE)Succinimidyl Ester (SE)Sulfonyl Chloride
pH Sensitivity Insensitive (pH 4-10)Insensitive over a wide rangeSensitive

Note: The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and quantum yield. Based on the available data, this compound and Alexa Fluor® 594 exhibit comparable brightness.

Experimental Protocols

To objectively evaluate the performance of this compound against its alternatives in a multiplex immunofluorescence experiment, the following protocol is recommended. This protocol is a composite of established methods and can be adapted for specific cell or tissue types.

Multiplex Immunofluorescence Staining Protocol

1. Sample Preparation:

  • For cultured cells, grow cells on sterile glass coverslips to ~70-80% confluency.

  • For tissue sections, use 5 µm thick formalin-fixed paraffin-embedded (FFPE) sections mounted on charged slides.

2. Deparaffinization and Rehydration (for FFPE tissues):

  • Incubate slides in xylene (2 x 5 minutes).

  • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).

  • Rinse with distilled water.

3. Antigen Retrieval (for FFPE tissues):

  • Incubate slides in a pre-heated antigen retrieval solution (e.g., citrate buffer, pH 6.0) at 95-100°C for 20-30 minutes.

  • Allow slides to cool to room temperature.

  • Rinse with PBS (3 x 5 minutes).

4. Fixation and Permeabilization (for cultured cells):

  • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Rinse with PBS (3 x 5 minutes).

  • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Rinse with PBS (3 x 5 minutes).

5. Blocking:

  • Incubate samples with a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.

6. Primary Antibody Incubation:

  • Dilute primary antibodies raised in different species to their optimal concentrations in the blocking buffer.

  • Incubate samples with the primary antibody cocktail overnight at 4°C in a humidified chamber.

7. Washing:

  • Wash samples with PBS containing 0.1% Tween 20 (PBST) (3 x 5 minutes).

8. Secondary Antibody Incubation:

  • Prepare a cocktail of secondary antibodies conjugated to this compound and other fluorophores (e.g., Alexa Fluor® 488, Alexa Fluor® 647), each targeting a different primary antibody species.

  • Dilute conjugated secondary antibodies in the blocking buffer.

  • Incubate samples with the secondary antibody cocktail for 1-2 hours at room temperature, protected from light.

9. Washing:

  • Wash samples with PBST (3 x 5 minutes), protected from light.

10. Counterstaining and Mounting:

  • Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.

  • Rinse with PBS.

  • Mount coverslips onto microscope slides using an anti-fade mounting medium.

11. Imaging and Analysis:

  • Acquire images using a confocal or widefield fluorescence microscope with appropriate filter sets for each fluorophore.

  • Quantify signal intensity, signal-to-noise ratio, and photostability for each channel.

  • Assess spectral bleed-through between channels.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Dye Comparison

The following diagram illustrates the key steps in a typical workflow for comparing the performance of fluorescent dyes in a multiplex immunofluorescence experiment.

G cluster_prep Sample Preparation cluster_staining Immunostaining cluster_analysis Data Acquisition & Analysis Cell_Culture Cell Culture / Tissue Sectioning Fix_Perm Fixation & Permeabilization Cell_Culture->Fix_Perm Blocking Blocking Fix_Perm->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (this compound vs. Alternatives) Primary_Ab->Secondary_Ab Imaging Microscopy Secondary_Ab->Imaging Quantification Image Quantification (Brightness, Photostability, S/N) Imaging->Quantification Comparison Performance Comparison Quantification->Comparison

Workflow for Fluorescent Dye Performance Comparison.
EGFR Signaling Pathway in Multiplex Imaging

Multiplex immunofluorescence is a powerful tool for dissecting complex cellular signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and is often dysregulated in cancer, is a prime example of a pathway that can be interrogated using this technique. The diagram below illustrates key components of the EGFR pathway that can be targeted in a multiplex imaging experiment.

G EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes

Simplified EGFR Signaling Pathway for Multiplex IF.

In a multiplex experiment, antibodies targeting total EGFR, phosphorylated (activated) EGFR, and downstream effectors like ERK can be simultaneously visualized using different fluorophores, providing a spatial and quantitative understanding of pathway activation within single cells.

References

TFAX 594, SE: A Comparative Guide to Spectral Overlap with Other Fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of appropriate fluorophores is paramount to generating accurate and reproducible data. This guide provides a comprehensive comparison of TFAX 594, SE with other commonly used fluorophores in a similar spectral range, focusing on the critical aspect of spectral overlap. Understanding and mitigating spectral overlap is essential for successful multicolor imaging and flow cytometry experiments.

Spectral Properties Comparison

The choice of a fluorophore is dictated by its spectral characteristics, including its excitation and emission maxima, extinction coefficient (a measure of how strongly it absorbs light), and quantum yield (the efficiency of converting absorbed light into emitted light). Below is a comparison of TFAX 594, SE with its common alternatives, Alexa Fluor 594 and Texas Red. While direct, independent comparative data on the photostability and brightness of TFAX 594, SE is limited, manufacturer information suggests it offers high brightness and photostability.

FluorophoreExcitation Max (nm)Emission Max (nm)Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
TFAX 594, SE ~590~617~92,000~0.66
Alexa Fluor 594 59061773,0000.66
Texas Red 59661585,0000.93

Note: Spectral properties can vary slightly depending on the conjugation partner and the local environment.

Understanding Spectral Overlap

Spectral overlap, or bleed-through, occurs when the emission spectrum of one fluorophore overlaps with the excitation or emission spectrum of another. This can lead to false-positive signals and inaccurate quantification. The diagram below illustrates the concept of spectral overlap between two fluorophores.

Concept of Spectral Overlap cluster_0 Fluorophore 1 (e.g., TFAX 594, SE) cluster_1 Fluorophore 2 (e.g., a green fluorophore) cluster_2 Detection Channel F1_Exc Excitation F1_Emi Emission Channel_1 Channel for Fluorophore 1 F1_Emi->Channel_1 Desired Signal Channel_2 Channel for Fluorophore 2 F1_Emi->Channel_2 Spectral Bleed-through F2_Exc Excitation F2_Emi Emission F2_Emi->Channel_2 Desired Signal

Caption: Illustration of spectral overlap where emission from Fluorophore 1 bleeds into the detection channel for Fluorophore 2.

Experimental Protocols

To experimentally assess and manage spectral overlap, researchers can perform the following key experiments:

Measuring Spectral Bleed-through in Fluorescence Microscopy

This protocol allows for the quantification of bleed-through from one fluorophore into another's detection channel.

Materials:

  • Microscope slides with cells or tissue stained with a single fluorophore (e.g., TFAX 594, SE-conjugate).

  • Microscope slides with cells or tissue stained with the second fluorophore of interest.

  • Fluorescence microscope with appropriate filter sets for each fluorophore.

  • Image analysis software (e.g., ImageJ, FIJI).

Procedure:

  • Image Single-Stained Samples:

    • Place the slide with the TFAX 594, SE-stained sample on the microscope.

    • Using the filter set appropriate for TFAX 594, SE, acquire an image. This is your reference image.

    • Without moving the sample, switch to the filter set for the second fluorophore and acquire another image. Any signal detected in this second image is the bleed-through from TFAX 594, SE into that channel.

    • Repeat this process for the sample stained with the second fluorophore, imaging with both filter sets.

  • Quantify Bleed-through:

    • In your image analysis software, measure the mean fluorescence intensity in the bleed-through images and the corresponding reference images.

    • The bleed-through percentage can be calculated as: (Mean intensity in bleed-through channel / Mean intensity in primary channel) * 100.

Compensation in Flow Cytometry

Compensation is a crucial process in multicolor flow cytometry to correct for spectral overlap.

Materials:

  • Single-stained compensation controls for each fluorophore in your panel (including TFAX 594, SE).

  • An unstained control sample.

  • A multicolor-stained sample.

  • Flow cytometer and analysis software.

Procedure:

  • Set Voltages: Run the unstained sample to set the baseline voltages for each detector, ensuring that the negative population is on scale.

  • Run Single-Stained Controls: For each compensation control, run the single-stained cells and adjust the compensation settings to remove the signal of the primary fluorophore from all other detectors. For example, when running the TFAX 594, SE control, adjust the compensation to minimize its signal in the FITC, PE, and APC channels.

  • Apply Compensation Matrix: The flow cytometry software will calculate a compensation matrix based on the single-stained controls. Apply this matrix to your multicolor-stained sample.

  • Fine-tune (if necessary): Visually inspect the compensated data to ensure there are no signs of over- or under-compensation.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for assessing spectral bleed-through in a microscopy experiment.

Workflow for Assessing Spectral Bleed-through cluster_0 Sample Preparation cluster_1 Image Acquisition cluster_2 Data Analysis cluster_3 Conclusion prep1 Prepare single-stained sample 1 (e.g., TFAX 594, SE) acq1 Image sample 1 with filter set 1 (TFAX 594) prep1->acq1 acq2 Image sample 1 with filter set 2 (FITC) prep1->acq2 prep2 Prepare single-stained sample 2 (e.g., FITC) acq3 Image sample 2 with filter set 1 (TFAX 594) prep2->acq3 acq4 Image sample 2 with filter set 2 (FITC) prep2->acq4 analysis1 Quantify bleed-through of TFAX 594 into FITC channel acq1->analysis1 acq2->analysis1 analysis2 Quantify bleed-through of FITC into TFAX 594 channel acq3->analysis2 acq4->analysis2 conclusion Determine suitability of fluorophore combination analysis1->conclusion analysis2->conclusion

Caption: A flowchart detailing the steps to quantify spectral bleed-through between two fluorophores.

By following these guidelines and experimental protocols, researchers can effectively evaluate the spectral compatibility of TFAX 594, SE with other fluorophores and design robust multicolor experiments that yield reliable and accurate results.

A Researcher's Guide to Protein Labeling: Comparing TFAX 594, SE and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent dye for protein labeling is a critical decision that directly impacts experimental outcomes. This guide provides a comprehensive comparison of TFAX 594, SE, a red fluorescent dye, with its common alternatives, Alexa Fluor 594, SE, and DyLight 594, SE. The focus is on cost-effectiveness, performance, and detailed experimental protocols to aid in making an informed choice for your specific research needs.

Performance Comparison

The selection of a fluorescent dye is often a balance between performance and cost. The following tables summarize the key photophysical properties and pricing information for TFAX 594, SE, Alexa Fluor 594, and DyLight 594.

Photophysical Properties
PropertyTFAX 594, SEAlexa Fluor 594, SEDyLight 594, SE
Excitation Max (nm) ~590590[1]593[2][3]
Emission Max (nm) ~617-660617618
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **92,00092,00080,000
Quantum Yield (Φ) 0.660.66Not specified
Photostability HighHighHigh
pH Sensitivity Insensitive (pH 4-10)Insensitive (pH 4-10)Highly fluorescent over a broad pH range
Water Solubility GoodGoodGood
Cost Comparison
ProductVendorCatalog NumberQuantityPrice (USD)
TFAX 594, SETocris Bioscience59401 mgVaries
Alexa Fluor 594 NHS EsterInvitrogenA200041 mg$477.00
Alexa Fluor 594 NHS EsterInvitrogenA375723 x 100 µg$276.00
DyLight 594 NHS EsterThermo Scientific464121 mg$557.26
DyLight 594 NHS EsterThermo Scientific464135 x 65 µg$489.25

Note: The price for TFAX 594, SE is not consistently listed and may vary between suppliers. The prices for Alexa Fluor 594 and DyLight 594 are subject to change and may differ based on the vendor and quantity.

Experimental Protocols

The following is a generalized protocol for labeling proteins with TFAX 594, SE, Alexa Fluor 594, SE, or DyLight 594, SE. These dyes are all succinimidyl esters (SE) or N-hydroxysuccinimide (NHS) esters, which react with primary amines on the protein, primarily the ε-amino groups of lysine residues, to form stable amide bonds.

I. Materials and Reagents
  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • TFAX 594, SE, Alexa Fluor 594, SE, or DyLight 594, SE

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

  • Purification column (e.g., size-exclusion chromatography column)

  • Spectrophotometer

II. Protein Preparation
  • Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the dye and must be removed by dialysis or buffer exchange.

  • Adjust the pH of the protein solution to 8.3-8.5 using the Reaction Buffer. This is the optimal pH for the labeling reaction.

III. Dye Preparation
  • Allow the vial of the reactive dye to warm to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of the dye by dissolving it in anhydrous DMF or DMSO. The concentration of the stock solution will depend on the desired molar excess of dye to protein.

IV. Labeling Reaction
  • Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to protein. A molar excess of 8-12 fold is a common starting point for antibody labeling.

  • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

V. Purification
  • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with an appropriate buffer (e.g., PBS).

  • Collect the fractions containing the labeled protein. The labeled protein will typically be in the first colored fractions to elute.

VI. Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical parameter to determine the efficiency of the labeling reaction.

  • Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the excitation maximum of the dye (A_max).

  • Calculate the concentration of the protein using the following formula:

    Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye using the following formula:

    Dye Concentration (M) = A_max / ε_dye

    • ε_dye is the molar extinction coefficient of the dye at its A_max.

  • Calculate the DOL:

    DOL = Dye Concentration (M) / Protein Concentration (M)

    An optimal DOL for most applications is between 2 and 10 for antibodies.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein_Solution 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 8.3-8.5) Add_Dye 3. Add Dye to Protein Solution Protein_Solution->Add_Dye Dye_Solution 2. Prepare Dye Stock Solution (in anhydrous DMF or DMSO) Dye_Solution->Add_Dye Incubate 4. Incubate for 1 hour at RT (protected from light) Add_Dye->Incubate Purify 5. Purify Conjugate (Size-Exclusion Chromatography) Incubate->Purify Analyze 6. Determine DOL (Spectrophotometry) Purify->Analyze

Caption: General workflow for protein labeling with NHS ester dyes.

dol_calculation Measure_Absorbance Measure Absorbance (A280 and A_max) Calculate_Protein_Conc Calculate Protein Concentration Measure_Absorbance->Calculate_Protein_Conc Calculate_Dye_Conc Calculate Dye Concentration Measure_Absorbance->Calculate_Dye_Conc Calculate_DOL Calculate DOL Calculate_Protein_Conc->Calculate_DOL Calculate_Dye_Conc->Calculate_DOL Result Degree of Labeling (DOL) Calculate_DOL->Result

Caption: Logical flow for calculating the Degree of Labeling (DOL).

Conclusion

The choice between TFAX 594, SE, Alexa Fluor 594, SE, and DyLight 594, SE will depend on the specific requirements of your experiment and budget.

  • TFAX 594, SE and Alexa Fluor 594, SE exhibit very similar and excellent photophysical properties, including a high quantum yield and extinction coefficient, making them ideal for applications requiring high sensitivity and photostability.

  • DyLight 594, SE is also a highly photostable and bright dye, though its quantum yield is not as readily specified in the available literature. It is often marketed as a cost-effective alternative to Alexa Fluor dyes.

For researchers prioritizing the highest possible brightness and well-documented performance, TFAX 594, SE and Alexa Fluor 594, SE are strong contenders. For those seeking a more budget-friendly option without significant compromise on photostability, DyLight 594, SE presents a viable alternative. Ultimately, the optimal choice may require empirical testing with your specific protein and application to determine the most cost-effective solution that meets your performance criteria.

References

Comparative Analysis of TFAX 594, SE and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison Guide to TFAX 594, SE and its Alternatives for Biological Labeling

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is critical for the success of experiments involving the labeling of proteins, antibodies, and other biomolecules. This guide provides a detailed comparison of TFAX 594, SE, an amine-reactive red fluorescent dye, with its spectrally similar alternatives. The information presented is based on publicly available datasheets and technical information to facilitate an objective comparison.

TFAX 594, SE is an amine-reactive succinimidyl ester dye that covalently couples to primary amines on target molecules. It is characterized by its bright, photostable red fluorescence, which is notably insensitive to pH variations in the range of 4 to 10.[1][2][3][4][5] This dye is suitable for a variety of applications, including flow cytometry, fluorescence microscopy, and super-resolution microscopy techniques like dSTORM.

To aid in the selection process, the following table summarizes the key quantitative data for TFAX 594, SE and its common alternatives: Alexa Fluor 594 NHS Ester, CF™594 Succinimidyl Ester, and Texas Red™-X Succinimidyl Ester. These alternatives are also amine-reactive dyes and are frequently used for similar applications.

FeatureTFAX 594, SEAlexa Fluor™ 594 NHS EsterCF™594 Succinimidyl EsterTexas Red™-X, Succinimidyl Ester
Excitation Max (nm) ~590~590~593~595
Emission Max (nm) ~660~617~614~615
Extinction Coefficient (M⁻¹cm⁻¹)‎ 92,00090,000115,000116,000
Quantum Yield 0.660.66Not specified0.93 (in Ethanol)
Reactive Group Succinimidyl Ester (SE)Succinimidyl Ester (NHS Ester)Succinimidyl Ester (SE)Succinimidyl Ester (SE)
Primary Target Primary Amines (-NH₂)Primary Amines (-NH₂)Primary Amines (-NH₂)Primary Amines (-NH₂)

Note: The data presented in this table is compiled from various manufacturer datasheets and may have been determined under different experimental conditions. Direct, side-by-side experimental comparisons are recommended for critical applications.

Visualizing the Chemistry and Workflow

To better understand the application of these dyes, the following diagrams illustrate the fundamental chemical reaction and a general experimental workflow for antibody labeling and analysis.

cluster_reactants Reactants cluster_product Product Protein Protein-NH₂ (Primary Amine) LabeledProtein Dye-NH-Protein (Stable Amide Bond) Protein->LabeledProtein pH 8.0-9.0 Dye Dye-SE (Succinimidyl Ester) Dye->LabeledProtein

Caption: Covalent labeling reaction of a primary amine with a succinimidyl ester dye.

A Prepare Antibody in Amine-Free Buffer (e.g., Bicarbonate pH 8.3) C Combine Antibody and Dye Incubate for 1 hour at RT A->C B Dissolve SE Dye in Anhydrous DMSO B->C D Purify Labeled Antibody (e.g., Size-Exclusion Chromatography) C->D E Characterize Conjugate (Degree of Labeling) D->E F Use in Downstream Application (e.g., Flow Cytometry, Microscopy) E->F

Caption: General experimental workflow for antibody labeling and subsequent analysis.

Experimental Protocols

The following is a generalized protocol for labeling an IgG antibody with a succinimidyl ester (SE) dye. This protocol can be adapted for other proteins and specific dyes.

Materials:

  • IgG antibody to be labeled (in an amine-free buffer)

  • Succinimidyl Ester (SE) Dye (e.g., TFAX 594, SE)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH ~8.3) to a final concentration of 2-5 mg/mL.

    • Ensure the antibody solution is free of amine-containing substances like Tris, glycine, or BSA, as they will compete with the labeling reaction.

  • Dye Stock Solution Preparation:

    • Allow the vial of SE dye to equilibrate to room temperature before opening.

    • Add the appropriate volume of anhydrous DMSO to the dye to create a 10 mM stock solution. Vortex briefly to ensure the dye is fully dissolved.

  • Labeling Reaction:

    • While gently stirring, add the dye stock solution to the antibody solution. A common starting point is a 10:1 to 15:1 molar ratio of dye to antibody. This ratio may need to be optimized for your specific protein.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the labeled antibody, which will typically be the first colored fractions to elute.

  • Determination of Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules per antibody, can be determined spectrophotometrically.

    • Measure the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (e.g., ~590 nm for TFAX 594, SE).

    • The DOL can be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

Protocol for Flow Cytometry Analysis of Labeled Cells:

  • Cell Preparation: Prepare a single-cell suspension from your sample (e.g., cultured cells or primary tissue).

  • Staining: Incubate the cells with the fluorescently labeled antibody for 20-30 minutes at 4°C, protected from light.

  • Washing: Wash the cells with a suitable buffer (e.g., PBS with 1% BSA) to remove unbound antibody. Centrifuge the cells and discard the supernatant. Repeat this step twice.

  • Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis.

  • Analysis: Acquire the data on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.

Conclusion

TFAX 594, SE and its alternatives, such as Alexa Fluor 594, CF™594, and Texas Red™-X, are all potent tools for fluorescently labeling biomolecules for a wide array of research applications. The choice between them will likely depend on the specific requirements of the experiment, including the desired brightness, photostability, and the instrumentation available. While TFAX 594, SE offers a high quantum yield and pH insensitivity, alternatives like CF™594 boast a higher extinction coefficient. It is recommended that researchers consult the specific product datasheets and, if possible, perform in-house validation to determine the optimal dye for their particular needs.

References

Safety Operating Guide

Tfax 594, SE: A Comprehensive Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Tfax 594, SE is a trade name for a red fluorescent dye, chemically identified as a succinimidyl ester. It is widely known as Alexa Fluor™ 594 NHS Ester. This amine-reactive dye is extensively used in biological research for labeling proteins and other molecules for visualization in fluorescence microscopy and flow cytometry.

This document provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals using Tfax 594, SE. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining experimental integrity.

Safety and Disposal at a Glance

Proper handling and disposal of Tfax 594, SE are straightforward, given its classification as a non-hazardous substance. However, standard laboratory best practices should always be observed.

Aspect Guideline Citation
Personal Protective Equipment (PPE) Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.[1]
Handling Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or under a chemical fume hood.[1]
Storage Store in a cool, dry, and dark place. The lyophilized powder is typically stored at -20°C.[2]
Spill Cleanup For small spills of the powder, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal. For solutions, absorb with an inert material and dispose of in a sealed container.
Disposal of Unused Reagent Unused or expired Tfax 594, SE should be disposed of as chemical waste in accordance with local, state, and federal regulations. Given its non-hazardous nature, it can typically be placed in a designated chemical waste container.[1]
Disposal of Solutions Aqueous solutions containing the dye, such as staining solutions and wash buffers, should be collected and disposed of as chemical waste. Do not pour down the drain unless permitted by local regulations.
Disposal of Contaminated Materials Pipette tips, tubes, and other disposable materials that have come into contact with the dye should be placed in a designated chemical waste container.

Key Properties of Tfax 594, SE

The following table summarizes the essential quantitative data for Tfax 594, SE, also known as Alexa Fluor™ 594 NHS Ester.

Property Value Citation
Chemical Name Alexa Fluor™ 594 NHS Ester (Succinimidyl Ester)[3]
CAS Number 295348-87-7
Molecular Weight 819.8 g/mol
Excitation Maximum (Ex) 590 nm
Emission Maximum (Em) 617 nm
Extinction Coefficient 92,000 cm⁻¹M⁻¹
Reactive Group N-hydroxysuccinimidyl (NHS) ester
Reactivity Primary amines

Experimental Protocols

Tfax 594, SE is primarily used for covalently labeling proteins and other molecules containing primary amines. The NHS ester reacts with these amines to form a stable amide bond.

Protein Labeling with Tfax 594, SE

This protocol provides a general procedure for labeling proteins, such as antibodies, with Tfax 594, SE.

Materials:

  • Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)

  • Tfax 594, SE (lyophilized powder)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., gel filtration or spin desalting column)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Prepare the Dye Stock Solution:

    • Allow the vial of Tfax 594, SE to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the lyophilized dye in anhydrous DMSO to a concentration of 10 mg/mL. This stock solution should be used immediately or stored desiccated at -20°C and protected from light.

  • Labeling Reaction:

    • Slowly add a calculated amount of the dye stock solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10-fold molar excess of dye is common.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye using a gel filtration or spin desalting column equilibrated with an appropriate buffer (e.g., PBS). The first colored band to elute will be the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • The DOL (the average number of dye molecules per protein molecule) can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 590 nm (for the dye).

  • Storage:

    • Store the labeled protein under conditions appropriate for the unlabeled protein, typically at 4°C for short-term storage or at -20°C in aliquots for long-term storage. Protect from light.

Workflow for Protein Labeling

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_storage Storage Prep_Protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer) Reaction Incubate Dye and Protein (1 hour, room temperature, dark) Prep_Protein->Reaction Prep_Dye Prepare Dye Stock Solution (10 mg/mL in anhydrous DMSO) Prep_Dye->Reaction Purification Purify Conjugate (Gel Filtration/Spin Column) Reaction->Purification Analysis Determine Degree of Labeling (Spectrophotometry) Purification->Analysis Storage Store Labeled Protein (4°C or -20°C, dark) Analysis->Storage

Caption: Experimental workflow for labeling proteins with Tfax 594, SE.

Signaling Pathway Interaction

Tfax 594, SE itself does not directly interact with signaling pathways. Instead, it is a tool used to visualize and track proteins that are components of these pathways. For example, an antibody against a specific signaling protein (e.g., a kinase or a receptor) can be labeled with Tfax 594, SE. This fluorescently labeled antibody can then be used in techniques like immunofluorescence or immunohistochemistry to determine the localization and expression levels of the target protein within cells or tissues, providing insights into the activity of the signaling pathway under different conditions.

SignalingPathwayVisualization cluster_labeling Labeling Process cluster_application Experimental Application cluster_output Result Tfax Tfax 594, SE Labeled_Ab Fluorescently Labeled Antibody Tfax->Labeled_Ab conjugation Antibody Primary Antibody (targets signaling protein) Antibody->Labeled_Ab Cell Cell/Tissue with Signaling Protein Labeled_Ab->Cell binding Microscope Fluorescence Microscopy Cell->Microscope visualization Result Localization and Expression of Signaling Protein Microscope->Result

Caption: Logical relationship of Tfax 594, SE in visualizing signaling pathway components.

References

Essential Safety and Logistical Information for Handling Tfax 594, SE

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for Tfax 594, SE, a fluorescent dye with a succinimidyl ester (SE) reactive group. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to maintain the integrity of experimental outcomes.

Personal Protective Equipment (PPE)

A comprehensive assessment of the work area and planned procedures is necessary to determine the appropriate PPE.[1] The minimum required PPE for handling Tfax 594, SE and similar chemicals is outlined below.

PPE CategoryMinimum RequirementAdditional Protection (Based on Hazard Assessment)
Body Protection Lab coatChemical-resistant apron or coveralls for larger quantities or risk of splashing.
Hand Protection Disposable nitrile glovesDouble-gloving (a second pair of gloves over the first) may be necessary for extended handling.[1]
Eye and Face Protection Safety glasses with side-shieldsSafety goggles are preferred for handling liquids to protect against splashes.[1][2] A face shield should be used when there is a high risk of splashing.[2]
Respiratory Protection Not generally required for small quantities handled with adequate ventilation.A respirator may be needed when working with volatile chemicals or in poorly ventilated areas.
Foot Protection Closed-toe shoesChemical-resistant boots may be required in areas with a high risk of spills.

Operational Plan: Step-by-Step Handling Procedure

This section details the procedural steps for safely handling Tfax 594, SE, from preparation to use in a typical protein labeling experiment.

  • Preparation of Dye Stock Solution :

    • Allow the vial of Tfax 594, SE to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10-20 mM stock solution by dissolving the dye in an anhydrous solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO).

    • Mix well by vortexing or pipetting.

    • Note: Aqueous stock solutions should be prepared immediately before use as the dye hydrolyzes in the presence of water and cannot be stored.

  • Protein Preparation :

    • Dissolve the protein to be labeled in a buffer at a pH of 8.5-9.5 for optimal reaction with the succinimidyl ester. A common choice is 0.1 M sodium bicarbonate buffer.

    • Ensure the protein solution is free of amine-containing substances like Tris or glycine, as these will compete with the protein for reaction with the dye.

    • The recommended protein concentration for efficient labeling is between 2-10 mg/mL.

  • Conjugation Reaction :

    • While stirring, slowly add the calculated amount of the dye stock solution to the protein solution.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification of the Conjugate :

    • Separate the labeled protein from the unreacted dye using a gel filtration column or through dialysis.

  • Storage of the Conjugate :

    • Store the purified protein conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C or -80°C.

Disposal Plan

Proper disposal of Tfax 594, SE and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Unused Dye and Stock Solutions :

    • Solutions of the dye in organic solvents (like DMSO or DMF) should be collected as hazardous chemical waste.

    • Never dispose of these solutions down the drain.

  • Contaminated Labware :

    • Disposable items such as pipette tips, tubes, and gloves that have come into contact with the dye should be collected in a designated hazardous waste container.

  • Aqueous Solutions :

    • Dilute aqueous solutions containing the dye may be permissible for drain disposal depending on local regulations. However, it is best practice to collect all solutions containing the dye for chemical waste disposal.

  • Decontamination :

    • Work surfaces should be decontaminated after use. A solution of 70% ethanol can be used, followed by a thorough wipe-down.

Experimental Protocol: Labeling an Antibody with Tfax 594, SE

This protocol provides a detailed methodology for a common application of Tfax 594, SE.

  • Prepare the Antibody Solution :

    • Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2.5 mg/mL.

    • If the antibody is in a buffer containing amines (e.g., Tris), it must be dialyzed against a suitable buffer like PBS before adjusting the pH with bicarbonate.

  • Prepare the Dye Stock Solution :

    • Allow the vial of Tfax 594, SE to warm to room temperature.

    • Add the appropriate volume of anhydrous DMSO to create a 10 mM stock solution. For example, add 100 µL of DMSO to 1 µmol of the dye.

    • Vortex briefly to ensure the dye is fully dissolved.

  • Perform the Labeling Reaction :

    • Calculate the required volume of the dye stock solution to achieve the desired molar ratio of dye to protein.

    • Slowly add the dye solution to the antibody solution while gently stirring.

    • Incubate the mixture for 1 hour at room temperature, protected from light.

  • Purify the Labeled Antibody :

    • Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS.

    • Apply the reaction mixture to the column to separate the labeled antibody from the free dye.

  • Store the Labeled Antibody :

    • For long-term storage, add a stabilizing agent like bovine serum albumin (BSA) to a final concentration of 5-10 mg/mL and a preservative such as sodium azide to 0.01-0.03%.

    • Store at 4°C, protected from light. For storage longer than a few months, consider adding glycerol to 50% and storing at -20°C.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage A Equilibrate Dye to Room Temperature B Prepare 10 mM Dye Stock in DMSO A->B D Add Dye to Antibody Solution B->D C Prepare Antibody in Bicarbonate Buffer C->D E Incubate 1 hr at Room Temperature D->E F Purify via Gel Filtration E->F G Store Labeled Antibody at 4°C F->G

Caption: Experimental workflow for labeling an antibody with Tfax 594, SE.

Safety_and_Disposal_Plan cluster_handling Safe Handling cluster_disposal Waste Disposal PPE_Gloves Nitrile Gloves PPE_Coat Lab Coat PPE_Eyes Safety Glasses/ Goggles Handling_Ventilation Work in a Well-Ventilated Area Handling_Avoid Avoid Inhalation, Ingestion, and Skin Contact Handling_Ventilation->Handling_Avoid Disposal_Solid Contaminated Solids in Hazardous Waste Handling_Avoid->Disposal_Solid Disposal_Liquid Liquid Waste in Sealed Containers Handling_Avoid->Disposal_Liquid Disposal_NoDrain Do Not Pour Down the Drain Disposal_Liquid->Disposal_NoDrain

Caption: Key safety and disposal procedures for handling Tfax 594, SE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.